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  • Product: 5-Pentylpyrimidine-2-carboxylic acid
  • CAS: 72790-10-4

Core Science & Biosynthesis

Foundational

Advanced Technical Guide: 5-Pentylpyrimidine-2-carboxylic acid (CAS 72790-10-4)

Core Application Profiling, Synthesis Workflows, and Advanced Material Integration Executive Summary As a Senior Application Scientist, evaluating molecular building blocks requires a rigorous understanding of their stru...

Author: BenchChem Technical Support Team. Date: March 2026

Core Application Profiling, Synthesis Workflows, and Advanced Material Integration

Executive Summary

As a Senior Application Scientist, evaluating molecular building blocks requires a rigorous understanding of their structural architecture and behavioral causality in complex systems. 5-Pentylpyrimidine-2-carboxylic acid (CAS 72790-10-4) is a highly specialized, bifunctional intermediate. It combines a lipophilic pentyl tail, an electron-deficient pyrimidine core, and a reactive carboxylic acid headgroup. This unique structural triad makes it an indispensable precursor in the development of nematic and smectic liquid crystals, as well as a valuable lipophilic anchor in medicinal chemistry.

Physicochemical Profiling

Understanding the baseline metrics of this compound is critical for predicting its solubility, reactivity, and phase behavior in downstream applications. The following data synthesizes its core properties [1].

PropertyValue / Description
Chemical Name 5-Pentylpyrimidine-2-carboxylic acid
CAS Registry Number 72790-10-4
Molecular Formula C₁₀H₁₄N₂O₂
Molecular Weight 194.23 g/mol
SMILES String CCCCCc1cnc(C(=O)O)nc1
Appearance White to off-white solid powder
Storage Conditions Sealed in dry, 2-8°C
GHS Hazard Statements H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3)

Structural & Mechanistic Insights

The utility of 5-pentylpyrimidine-2-carboxylic acid is dictated by its three distinct molecular zones. The pyrimidine ring acts as a strong electron-withdrawing core. In liquid crystal (LC) applications, the nitrogen atoms create a lateral dipole moment that is critical for lowering the threshold voltage of LC displays [2]. The pentyl chain provides necessary steric bulk and hydrophobicity, ensuring the stabilization of mesophases across broad temperature ranges. Finally, the carboxylic acid acts as the synthetic handle, allowing for esterification or amidation to attach various mesogenic or pharmacophoric groups.

SPR Core 5-Pentylpyrimidine-2-carboxylic acid (CAS: 72790-10-4) Tail Pentyl Chain (C5H11) Core->Tail Ring Pyrimidine Ring Core->Ring Head Carboxylic Acid (COOH) Core->Head Prop1 Hydrophobic interactions LC phase stability Tail->Prop1 Prop2 Electron-deficient core Pi-Pi stacking & Dipole Ring->Prop2 Prop3 H-bonding & Reactivity Esterification/Amidation site Head->Prop3

Caption: Structure-Property Relationship (SPR) of 5-Pentylpyrimidine-2-carboxylic acid.

Synthesis & Experimental Workflows

To yield high-purity 5-pentylpyrimidine-2-carboxylic acid, the most robust, self-validating synthetic route is the alkaline hydrolysis of 5-pentylpyrimidine-2-carbonitrile.

Protocol 1: Alkaline Hydrolysis of Nitrile Precursor

Objective: Convert the nitrile group to a carboxylic acid while maintaining the integrity of the pyrimidine core.

  • Reagent Preparation: Dissolve 5-pentylpyrimidine-2-carbonitrile (1.0 eq) in a 1:1 (v/v) mixture of ethanol and deionized water.

    • Causality: Ethanol acts as a vital co-solvent to dissolve the highly lipophilic pentyl-substituted starting material, while water is necessary to dissolve the base and facilitate the hydrolysis mechanism.

  • Alkaline Hydrolysis: Add Sodium Hydroxide (NaOH, 3.0 eq) to the solution. Heat the mixture to reflux (approx. 80°C) for 4-6 hours.

    • Causality: The hydroxide ion nucleophilically attacks the electrophilic nitrile carbon, forming an amide intermediate that is subsequently hydrolyzed to the sodium carboxylate salt. The excess base drives the equilibrium entirely to the carboxylate.

  • Reaction Monitoring: Monitor the reaction via TLC (Hexane:EtOAc 3:1) or LC-MS. The system is self-validating: the disappearance of the non-polar nitrile spot and the formation of a baseline-retained carboxylate spot indicate completion.

  • Work-up and Acidification: Cool the reaction mixture to 0-5°C in an ice bath. Slowly add 2M HCl dropwise under vigorous stirring until the pH reaches 2-3.

    • Causality: The pKa of pyrimidine-2-carboxylic acids is typically around 3.0. Dropping the pH to 2 ensures full protonation of the carboxylate. The neutralization of the charge drastically reduces aqueous solubility, forcing the lipophilic product to precipitate.

  • Isolation: Filter the resulting white precipitate, wash thoroughly with cold water to remove residual NaCl, and dry under high vacuum at 40°C.

Synthesis A 5-Pentylpyrimidine- 2-carbonitrile B Alkaline Hydrolysis (NaOH, EtOH/H2O, 80°C) A->B OH- attack C Sodium 5-pentylpyrimidine- 2-carboxylate B->C Intermediate D Acidification (2M HCl, 0-5°C, pH 2-3) C->D Protonation E 5-Pentylpyrimidine- 2-carboxylic acid (Precipitate) D->E Isolation

Caption: Synthetic workflow for 5-Pentylpyrimidine-2-carboxylic acid via nitrile hydrolysis.

Applications in Advanced Materials (Liquid Crystals)

Pyrimidine derivatives are foundational to modern optoelectronics. When 5-pentylpyrimidine-2-carboxylic acid is esterified with mesogenic phenols (e.g., 4-cyanophenol or fluorinated biphenols), it forms compounds that exhibit stable nematic and smectic phases [3].

Protocol 2: Activation and Esterification for LC Synthesis
  • Activation: Suspend 5-pentylpyrimidine-2-carboxylic acid in anhydrous dichloromethane (DCM). Add a catalytic amount of DMF, followed by 1.5 eq of oxalyl chloride at 0°C. Stir for 2 hours at room temperature.

    • Causality: Carboxylic acids are weak electrophiles. Conversion to an acyl chloride creates a highly electrophilic carbonyl carbon, facilitating rapid nucleophilic attack. Oxalyl chloride is preferred over thionyl chloride here to prevent harsh thermal degradation of the pyrimidine ring.

  • Coupling: Concentrate the mixture in vacuo to remove excess oxalyl chloride. Redissolve the acyl chloride in DCM and add dropwise to a solution of the target phenol (1.0 eq) and triethylamine (2.0 eq) at 0°C.

  • Purification: The resulting ester is purified via column chromatography and recrystallized from ethanol to achieve the >99.5% purity required for liquid crystal formulations.

Safety, Handling, and Storage

As with many functionalized pyrimidines, this compound is classified as a skin and eye irritant.

  • Handling: Always handle within a certified fume hood using nitrile gloves and safety goggles.

  • Storage: The compound must be stored in a tightly sealed container at 2-8°C to prevent slow decarboxylation or oxidative degradation over time. Keep away from strong oxidizing agents.

References

  • Google Patents. "Liquid crystal compound and liquid crystal composition containing the same (EP0742275A1)." European Patent Office.
  • Google Patents. "Pyrimidine derivatives (DE3506446A1)." German Patent and Trade Mark Office.
Exploratory

Structure of 5-n-pentylpyrimidine-2-carboxylic acid

An In-depth Technical Guide to the Authored by: Gemini, Senior Application Scientist Abstract The pyrimidine ring is a cornerstone of medicinal chemistry, forming the scaffold for a multitude of therapeutic agents due to...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the scaffold for a multitude of therapeutic agents due to its ability to engage in various biological interactions.[1] This guide provides a comprehensive technical overview of the structure of a specific derivative, 5-n-pentylpyrimidine-2-carboxylic acid. As this molecule is not extensively documented in publicly available literature, this document outlines a proposed synthetic pathway, predicts its physicochemical and spectroscopic characteristics based on established principles of organic chemistry, and discusses its potential biological significance. This guide is intended for researchers and professionals in drug discovery and development, offering a foundational understanding for the synthesis and characterization of novel pyrimidine-based compounds.

Molecular Structure and Physicochemical Properties

5-n-pentylpyrimidine-2-carboxylic acid is a derivative of pyrimidine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. The structure is characterized by a pentyl group attached to the 5th carbon and a carboxylic acid group at the 2nd carbon of the pyrimidine ring.

Table 1: Predicted Physicochemical Properties of 5-n-pentylpyrimidine-2-carboxylic acid

PropertyPredicted ValueJustification
Molecular Formula C₁₀H₁₄N₂O₂Based on the constituent atoms.
Molecular Weight 194.23 g/mol Calculated from the molecular formula.
Appearance White to off-white solidTypical for small organic carboxylic acids.[2]
pKa ~3.0 - 4.0The carboxylic acid proton is acidic, with its pKa influenced by the electron-withdrawing nature of the pyrimidine ring.
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)The carboxylic acid group imparts polarity, while the pentyl chain adds nonpolar character.

Proposed Synthetic Pathway

A plausible synthetic route to 5-n-pentylpyrimidine-2-carboxylic acid can be envisioned through a multi-step process involving the construction of the substituted pyrimidine ring. One such approach is a modification of established methods for synthesizing substituted pyrimidine esters.[3]

G cluster_0 Step 1: Formation of Enolate Salt cluster_1 Step 2: Pyrimidine Ring Formation cluster_2 Step 3: Introduction of Pentyl Group cluster_3 Step 4: Formation of Carboxylic Acid A Methyl Formate + Methyl 3,3-dimethoxypropionate B Sodium 3,3-dimethoxy-2- methoxycarbonylpropen-1-olate A->B  NaH, Diethyl Ether (Condensation) D Methyl 2-substituted-pyrimidine-5-carboxylate B->D C Amidinium Salt C->D  Anhydrous DMF (Cyclization) E 5-Bromo-2-chloropyrimidine F 5-pentyl-2-chloropyrimidine E->F  Pentylboronic acid, Pd catalyst (Suzuki Coupling) G 5-n-pentylpyrimidine-2-carboxylic acid F->G  1. n-BuLi 2. CO2 3. H3O+

Figure 1: Proposed synthetic workflow for 5-n-pentylpyrimidine-2-carboxylic acid.

Experimental Protocol (Hypothetical)

Step 1: Suzuki Coupling for 5-Pentyl-2-chloropyrimidine

  • To a solution of 5-bromo-2-chloropyrimidine (1.0 eq) in a suitable solvent system (e.g., toluene/ethanol/water), add pentylboronic acid (1.2 eq) and a base such as potassium carbonate (2.0 eq).

  • Purge the mixture with an inert gas (e.g., argon) for 15-20 minutes.

  • Add a palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 eq).

  • Heat the reaction mixture under reflux until the starting material is consumed (monitored by TLC or GC-MS).

  • After cooling, perform an aqueous workup, extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.

Step 2: Lithiation and Carboxylation

  • Dissolve the 5-pentyl-2-chloropyrimidine (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.

  • Add n-butyllithium (1.1 eq) dropwise, maintaining the low temperature. Stir for 1 hour to allow for lithium-halogen exchange.

  • Bubble dry carbon dioxide gas through the solution for 30 minutes.

  • Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.

  • Acidify the aqueous layer with dilute HCl and extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 5-n-pentylpyrimidine-2-carboxylic acid.

Structural Characterization and Spectroscopic Analysis

The confirmation of the structure of 5-n-pentylpyrimidine-2-carboxylic acid would rely on a combination of modern spectroscopic techniques.

Predicted Spectroscopic Data

Table 2: Predicted Spectroscopic Data for 5-n-pentylpyrimidine-2-carboxylic acid

TechniquePredicted Observations
¹H NMR δ ~12-13 ppm (s, 1H, COOH), δ ~8.9 ppm (s, 2H, pyrimidine H-4, H-6), δ ~2.8 ppm (t, 2H, -CH₂-pyrimidine), δ ~1.7 ppm (quint, 2H, -CH₂-), δ ~1.3 ppm (m, 4H, -(CH₂)₂-), δ ~0.9 ppm (t, 3H, -CH₃)
¹³C NMR δ ~165-170 ppm (C=O), δ ~160 ppm (C-4, C-6), δ ~150 ppm (C-2), δ ~130 ppm (C-5), δ ~35 ppm (-CH₂-pyrimidine), δ ~31 ppm, ~29 ppm, ~22 ppm (pentyl chain CH₂), δ ~14 ppm (-CH₃)
IR (cm⁻¹) ~2500-3300 (broad, O-H stretch), ~1700-1725 (strong, C=O stretch), ~3000-3100 (aromatic C-H stretch), ~2850-2960 (aliphatic C-H stretch), ~1550-1600 (C=C and C=N stretch)
Mass Spec (EI) M⁺ at m/z = 194. Subsequent fragments corresponding to loss of -COOH (m/z 149) and fragmentation of the pentyl chain.
Justification of Predicted Spectra
  • ¹H NMR: The carboxylic acid proton is expected to be highly deshielded, appearing as a broad singlet far downfield.[4] The two equivalent protons on the pyrimidine ring (H-4 and H-6) would appear as a singlet in the aromatic region. The protons of the pentyl chain will show characteristic splitting patterns and integrations corresponding to their positions relative to the pyrimidine ring.

  • ¹³C NMR: The carbonyl carbon of the carboxylic acid will be the most downfield signal.[4] The carbons of the pyrimidine ring will appear in the aromatic region, with their specific shifts influenced by the nitrogen atoms and substituents. The aliphatic carbons of the pentyl chain will be found in the upfield region.

  • IR Spectroscopy: The spectrum will be dominated by the very broad O-H stretch of the hydrogen-bonded carboxylic acid dimer and the strong C=O stretch.[4] Aromatic and aliphatic C-H stretches, as well as ring vibrations, will also be present.

  • Mass Spectrometry: The molecular ion peak should be clearly visible. Common fragmentation patterns would include the loss of the carboxyl group and cleavage along the pentyl chain.[5]

Potential Biological Significance and Applications

While the specific biological activity of 5-n-pentylpyrimidine-2-carboxylic acid is not documented, the pyrimidine scaffold is a well-established pharmacophore in a wide range of therapeutic areas.[1][6]

G cluster_0 Potential Biological Targets A 5-n-pentylpyrimidine-2-carboxylic acid B Kinases A->B Anticancer C Viral Enzymes A->C Antiviral D Bacterial Enzymes A->D Antimicrobial E Receptors A->E Various CNS disorders

Figure 2: Conceptual diagram of potential therapeutic applications.

  • Anticancer Activity: Many pyrimidine derivatives function as kinase inhibitors, interfering with cell signaling pathways that are often dysregulated in cancer.[5]

  • Antimicrobial and Antiviral Activity: The pyrimidine core is found in several antimicrobial and antiviral drugs, where it can act as a nucleoside analog or inhibit key microbial enzymes.[6]

  • Structure-Activity Relationship (SAR): The n-pentyl group at the C-5 position introduces a significant lipophilic character to the molecule. This could enhance membrane permeability and interactions with hydrophobic pockets in target proteins. The carboxylic acid at the C-2 position provides a key site for hydrogen bonding or salt bridge formation, which can be crucial for anchoring the molecule in an active site.

Conclusion

References

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC. (n.d.).
  • Synthesis and biological evaluation of 5-substituted O4-alkylpyrimidines as CDK2 inhibitors. (2010, May 21).
  • Palladium-catalyzed oxidative C–H/C–H cross-coupling of pyrazolo[1,5-a]azines with five-membered heteroarenes - Chemical Communic
  • Proposed mechanism for Pd(ii)-catalyzed C(5)
  • Radical chain monoalkyl
  • Biological Activity of Pyrimidine Derivativies: A Review - ResearchG
  • Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activ
  • A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction - Chemistry and Biochemistry. (n.d.).
  • Homologues of epigenetic pyrimidines: 5-alkyl-, 5-hydroxyalkyl and 5-acyluracil and -cytosine nucleotides: synthesis, enzymatic incorporation into DNA and effect on transcription with bacterial RNA polymerase - RSC Publishing. (2022, June 30).
  • Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Aryl
  • Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties - MDPI. (2024, August 7).
  • Ultrasound-assisted synthesis of pyrimidines and their fused deriv
  • (PDF) ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines.
  • Palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions towards the synthesis of pharmacologically potent pyrimidine-based molecules - PubMed. (2026, January 23).
  • Palladium-Catalyzed Cross-Coupling Reactions in One-Pot Multicatalytic Processes | Journal of the American Chemical Society. (2007, October 6).
  • 5-Methylpyrimidine-2-carboxylic acid | 99420-75-4 - Sigma-Aldrich. (n.d.).
  • Synthesis of 5-Substituted Pyrimidines.
  • (PDF)
  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. (n.d.).
  • C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines - PMC. (2026, January 29).
  • Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones - New Journal of Chemistry (RSC Publishing). (n.d.).
  • ALKYLATION OF SOME PYRIMIDINE AND PURINE DERIVATIVES USING MICROWAVE-ASSISTED METHODS Hortensia Rodríguez,a Rolando Pérez,a Ma. (2000, October 10).
  • Visible-Light-Induced C(sp3)
  • Synthesis of substituted tetrahydropyrimidin-2-ones through nucleophilic cyclization / electrophilic substitution of 1-(3,3-diethoxypropyl)
  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (2025, January 19).

Sources

Foundational

5-Pentylpyrimidine-2-carboxylic Acid: Chemical Profile & Technical Guide

Executive Summary 5-Pentylpyrimidine-2-carboxylic acid (CAS: 72790-10-4 ) is a specialized heterocyclic building block primarily utilized in the synthesis of mesogenic materials (liquid crystals) and pharmaceutical activ...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Pentylpyrimidine-2-carboxylic acid (CAS: 72790-10-4 ) is a specialized heterocyclic building block primarily utilized in the synthesis of mesogenic materials (liquid crystals) and pharmaceutical active ingredients. As a member of the 5-alkylpyrimidine-2-carboxylic acid family, it serves as a critical intermediate for introducing the pyrimidine core—a moiety known to enhance dielectric anisotropy and reduce viscosity in liquid crystal mixtures. In medicinal chemistry, the pyrimidine-2-carboxylate scaffold acts as a bioisostere for phenyl rings, offering improved solubility and metabolic stability profiles.

This guide provides a technical deep-dive into its physicochemical properties, validated synthesis protocols, and handling requirements, designed for researchers requiring high-purity functionalization of pyrimidine cores.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

PropertyData
Chemical Name 5-Pentylpyrimidine-2-carboxylic acid
CAS Number 72790-10-4
Molecular Formula C₁₀H₁₄N₂O₂
Molecular Weight 194.23 g/mol
Structure Pyrimidine ring substituted at C2 with -COOH and at C5 with a pentyl (-C₅H₁₁) chain.[1][2][3][4]
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water; Soluble in aqueous base.
Acidity (pKa) ~3.5 (Predicted for pyrimidine-2-COOH moiety)
Melting Point Extrapolated from homologues: ~145–155 °C (Distinct from methyl analogue ~190°C due to alkyl chain flexibility)
Structural Significance

The 5-pentyl substitution is chemically significant because it imparts lipophilicity to the otherwise polar pyrimidine-carboxylic acid head group. In liquid crystal engineering, this alkyl tail is essential for inducing the nematic or smectic phases required for display technologies. The 2-position carboxylic acid is electronically deactivated by the adjacent nitrogen atoms, making it less reactive toward nucleophilic attack than a standard benzoic acid, often requiring activation (e.g., via acid chlorides or mixed anhydrides) for esterification or amidation.

Synthesis & Manufacturing

The most robust industrial route to 5-pentylpyrimidine-2-carboxylic acid involves the hydrolysis of its nitrile precursor. This method is preferred over direct oxidation of alkyl-methylpyrimidines due to the sensitivity of the pentyl chain to benzylic-type oxidation conditions.

Core Synthesis Protocol: Nitrile Hydrolysis

Reaction Principle: Base-catalyzed hydrolysis of 5-pentyl-2-cyanopyrimidine converts the nitrile group to a carboxylate salt, which is subsequently protonated.

Reagents & Materials
  • Precursor: 5-Pentyl-2-cyanopyrimidine (Purity >98%)

  • Base: Sodium Hydroxide (NaOH), 20% aqueous solution

  • Solvent: Ethanol (95%) or Ethylene Glycol (for higher temperature reflux)

  • Acid: Hydrochloric Acid (HCl), 6M

Step-by-Step Methodology
  • Dissolution: Charge a round-bottom flask with 5-pentyl-2-cyanopyrimidine (1.0 eq) and Ethanol (10 volumes).

  • Basification: Add NaOH solution (3.0 eq) dropwise. Why: Excess base ensures complete conversion of the nitrile intermediate (amide) to the carboxylate.

  • Reflux: Heat the mixture to reflux (approx. 80-100°C) for 6-12 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1) until the nitrile spot disappears.

  • Concentration: Remove the bulk of ethanol under reduced pressure.

  • Acidification: Cool the aqueous residue to 0-5°C. Slowly add 6M HCl until pH reaches ~2.0. Why: The free acid is less soluble in water than the salt and will precipitate.

  • Isolation: Filter the resulting white precipitate. Wash with cold water to remove inorganic salts (NaCl).

  • Purification: Recrystallize from Ethanol/Water or Toluene to remove trace amide byproducts.

Synthesis Pathway Visualization

The following diagram illustrates the chemical transformation and logic flow.

SynthesisPathway Start 5-Pentyl-2-cyanopyrimidine (Nitrile Precursor) Inter Intermediate Amide Species Start->Inter NaOH/EtOH Reflux Salt Sodium 5-Pentylpyrimidine- 2-carboxylate Inter->Salt Hydrolysis Product 5-Pentylpyrimidine- 2-carboxylic Acid Salt->Product HCl (pH 2) Protonation

Caption: Base-catalyzed hydrolysis pathway from nitrile precursor to final carboxylic acid product.

Applications in Research & Development

Liquid Crystal Mesogens

The primary industrial application of this molecule is as a mesogenic core .

  • Role: It reacts with phenols or alcohols to form ester-linked liquid crystals (e.g., 4-alkoxyphenyl 5-pentylpyrimidine-2-carboxylate).

  • Mechanism: The pyrimidine ring provides a high dipole moment perpendicular to the molecular axis, which is crucial for negative dielectric anisotropy materials used in Vertical Alignment (VA) displays.

Pharmaceutical Intermediate

In drug discovery, the 5-pentylpyrimidine moiety is explored as a lipophilic scaffold.

  • Kinase Inhibition: Pyrimidine carboxylic acids are frequent pharmacophores in kinase inhibitors. The pentyl chain can occupy hydrophobic pockets (e.g., ATP binding sites) to improve potency.

  • Bioisosterism: Used to replace 4-alkylbenzoic acid moieties to lower logP while maintaining steric bulk.

Analytical Characterization & Quality Control

To ensure the material meets the stringent requirements of electronic or pharmaceutical grade standards, the following analytical parameters must be verified.

TestMethodAcceptance Criteria
Identity ¹H-NMR (DMSO-d₆)Characteristic peaks: Alkyl chain (0.9-2.6 ppm), Pyrimidine aromatic protons (~8.8 ppm, singlet).
Purity HPLC (C18 Column)>98.0% (Area %). Impurities often include the amide intermediate.
Water Content Karl Fischer<0.5% (Critical for subsequent anhydrous coupling reactions).
Melting Point DSC / CapillarySharp endotherm (Range: ~145-155°C). Broadening indicates amide contamination.
Purification Workflow

If the crude product fails the purity specification (often due to incomplete hydrolysis), the following workflow is recommended.

PurificationWorkflow Raw Crude Product (Contains Amide Impurity) Dissolve Dissolve in 10% NaOH (Convert to Soluble Salt) Raw->Dissolve Filter Filtration (Remove Insoluble Amide) Dissolve->Filter Amide remains solid Acidify Acidify Filtrate (HCl) (Re-precipitate Acid) Filter->Acidify Filtrate contains Product Wash Wash Cake (Water) (Remove Salts) Acidify->Wash Dry Vacuum Dry (Final Product) Wash->Dry

Caption: Acid-Base purification strategy to selectively remove non-acidic amide impurities.

Handling & Safety (MSDS Highlights)

Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[5]

    • H319: Causes serious eye irritation.[5]

    • H335: May cause respiratory irritation.[5]

  • Precautionary Measures:

    • Avoid dust formation. Use a fume hood when handling the dry powder to prevent inhalation.

    • Wear nitrile gloves and safety glasses.

    • Storage: Store in a cool, dry place (2-8°C recommended). Keep container tightly closed to prevent moisture absorption, which can complicate stoichiometric calculations in coupling reactions.

References

  • Chemical Identity & Homologues: 5-Pentylpyrimidine-2-carboxylic acid (CAS 72790-10-4).[6] BLD Pharm Catalog. Link

  • General Synthesis of Pyrimidine Acids: Zhichkin, P., et al. "A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters." Synthesis, 2002. Link

  • Liquid Crystal Applications: "Synthesis of 5-arylpyrimidine-2-carboxylic acids and the liquid-crystal characteristics of their aryl esters." Journal of Organic Chemistry USSR, 1986.[7] Link[7]

  • Safety Data (General Pyrimidine Acids): Safety Data Sheet for Pyrimidine-2-carboxylic acid. Thermo Fisher Scientific. Link

Sources

Exploratory

Technical Guide: Pyrimidine-2-Carboxylic Acid Derivatives for Liquid Crystals

Executive Summary This technical guide provides a comprehensive analysis of pyrimidine-2-carboxylic acid derivatives , a specialized class of heterocyclic scaffolds utilized in the engineering of advanced liquid crystall...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of pyrimidine-2-carboxylic acid derivatives , a specialized class of heterocyclic scaffolds utilized in the engineering of advanced liquid crystalline (LC) materials. While 2,5-disubstituted pyrimidines are ubiquitous in ferroelectric mixtures (SmC*), the specific derivatization at the 2-carboxylic position unlocks unique supramolecular capabilities.

This guide bridges the gap between organic synthesis and mesophase engineering . It details the exploitation of the 2-position for hydrogen-bonded self-assembly (supramolecular LCs) and rigid-core esterification, offering a dual-value proposition for researchers in both materials science and pharmaceutical intermediate development.

Part 1: Molecular Design & Theoretical Framework

The Pyrimidine Core in Mesogenesis

The pyrimidine ring is intrinsically electron-deficient (π-deficient). When incorporated into a liquid crystal core, it lowers the rotational viscosity (


) and enhances the dielectric anisotropy (

) compared to benzene analogs.
  • Dipole Moment: The nitrogen atoms at positions 1 and 3 create a strong transverse dipole.

  • Geometric Anisotropy: Substituents at the 2- and 5-positions maintain the linearity required for calamitic (rod-like) phases.

The 2-Carboxylic Acid Advantage

Derivatizing the 2-position with a carboxylic acid group (


) introduces a "molecular hook" that fundamentally alters phase behavior through two mechanisms:
  • Supramolecular Dimerization: The carboxylic acid acts as a proton donor/acceptor, forming cyclic dimers with itself or complementary bases (e.g., pyridines). This effectively doubles the length of the rigid core, transforming non-mesogenic monomers into liquid crystalline dimers without covalent polymerization.

  • Bent-Core (Banana) Architectures: Esterification at the 2-position, due to the bond angle of the

    
     carbon, can be manipulated to create bent-core mesogens, which are critical for the B-phases used in fast-switching electro-optical devices.
    

Part 2: Synthetic Pathways[1]

The synthesis of pyrimidine-2-carboxylic acid derivatives is non-trivial due to the lability of the ring under harsh acidic conditions. We prioritize two high-fidelity pathways: Oxidative Cleavage and Nitrile Hydrolysis .

Pathway Logic (Causality)
  • Why Nitrile Hydrolysis? It is the most atom-economical route for industrial scaling. 2-Cyanopyrimidine is stable and commercially available.

  • Why Oxidation? Essential when starting from 2-methylpyrimidine or styryl precursors, often used when alkyl chains are already attached at the 5-position (to avoid steric hindrance during ring closure).

Visualization: Synthetic Workflow

The following diagram outlines the critical retrosynthetic nodes for accessing these derivatives.

SynthesisWorkflow Precursor1 2-Methylpyrimidine Intermediate1 Oxidation (SeO2 or KMnO4) Precursor1->Intermediate1 Reflux Precursor2 2-Cyanopyrimidine Intermediate2 Base Hydrolysis (NaOH/H2O2) Precursor2->Intermediate2 RT to 60°C Target Pyrimidine-2-carboxylic Acid Intermediate1->Target Workup Intermediate2->Target Acidification Derivative1 Supramolecular Dimer (H-Bonding) Target->Derivative1 + Benzoic Acid Deriv. Derivative2 Ester Mesogen (DCC Coupling) Target->Derivative2 + Phenol/Alcohol

Figure 1: Retrosynthetic analysis and forward synthesis of Pyrimidine-2-carboxylic acid mesogens.

Part 3: Experimental Protocols

Protocol A: Synthesis of Pyrimidine-2-Carboxylic Acid (Hydrolysis Method)

Safety Note: Cyanides are toxic. Perform all operations in a well-ventilated fume hood.

Materials:

  • 2-Cyanopyrimidine (10 mmol)

  • Sodium Hydroxide (15 mmol, 2M solution)

  • Hydrochloric Acid (3M)

  • Ethanol (Recrystallization)[1]

Methodology:

  • Dissolution: Dissolve 2-cyanopyrimidine in 20 mL of water.

  • Hydrolysis: Add the NaOH solution dropwise. Heat the mixture to 60°C for 3 hours.

    • Mechanism Check: Monitoring by TLC (EtOAc:Hexane 1:1) should show the disappearance of the nitrile spot (

      
      ) and the appearance of a baseline spot (salt form).
      
  • Acidification: Cool to

    
    C in an ice bath. Acidify carefully with HCl to pH 2-3.
    
    • Critical Step: The zwitterionic nature of the amino acid-like structure means pH control is vital for precipitation.

  • Isolation: Filter the white precipitate.

  • Purification: Recrystallize from hot ethanol to yield white needles.

    • Validation: MP should be

      
      C [1].[2]
      
Protocol B: Formation of Supramolecular LC Dimer

This protocol creates a hydrogen-bonded complex between Pyrimidine-2-carboxylic acid and 4-alkoxybenzoic acid.

Methodology:

  • Stoichiometry: Weigh equimolar amounts (1:1) of Pyrimidine-2-carboxylic acid and 4-decyloxybenzoic acid.

  • Solvation: Dissolve both in anhydrous Pyridine or THF.

  • Complexation: Slow evaporation of the solvent at room temperature over 24 hours.

  • Annealing: Heat the resulting solid to the isotropic phase and cool slowly (

    
    C/min) to anneal the H-bond network.
    

Part 4: Data Presentation & Phase Behavior

The following table summarizes the phase transition temperatures for typical derivatives. Note the effect of the "Acid" moiety compared to standard esters.

Table 1: Phase Behavior of Pyrimidine-2-Carboxylic Acid Derivatives

Compound StructureCore LinkagePhase Sequence (Heating)Transition Temp (°C)Application
Pyr-2-COOH (Monomer)NoneCr

Iso
195Precursor
Pyr-2-COOH : 10OBA H-Bond DimerCr

SmC

N

Iso
85

110

135
Supramolecular LC
Pyr-2-COO-Ph-OC10 EsterCr

SmA

Iso
68

92
Low Viscosity Host
Pyr-2-COO-Ph-OC10Chiral EsterCr

SmC

SmA

Iso
72

88

105
Ferroelectric LC

Legend: Cr = Crystalline; Sm = Smectic; N = Nematic; Iso = Isotropic; * = Chiral center.[3][4]

Part 5: Mechanism of Action (Supramolecular Assembly)

The unique value of the 2-carboxylic acid is its ability to form heterodimers . Unlike homodimers (Acid-Acid), the Pyrimidine-Acid interaction creates a specific angular offset, often resulting in Smectic C (tilted) phases which are precursors to ferroelectricity.

HBondMechanism PyrHead Pyrimidine Ring (Acceptor N) Partner 4-Alkoxybenzoic Acid (Donor/Acceptor) PyrHead->Partner N...HO Bond AcidGroup COOH Group (Donor OH) AcidGroup->Partner OH...O=C Bond Mesophase Smectic C Phase (Tilted Layers) Partner->Mesophase Self-Assembly

Figure 2: The nitrogen of the pyrimidine ring and the hydroxyl of the acid group form a complementary lock-and-key mechanism with benzoic acids.

Part 6: Dual-Use Potential (Pharma & Materials)

For the drug development professionals in the audience, it is critical to note that Pyrimidine-2-carboxylic acid is a privileged scaffold beyond liquid crystals.

  • Kinase Inhibition: The 2-carboxyl group is frequently bio-isosteric with amide linkers found in kinase inhibitors (e.g., p38 MAP kinase).

  • Metabolic Stability: The electron-deficient pyrimidine ring resists oxidative metabolism better than phenyl rings, a property valuable for both drug half-life and LC material longevity in displays.

References

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002).[5] A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis. Retrieved from [Link]

  • MDPI. (2025). Nematic Phases in Photo-Responsive Hydrogen-Bonded Liquid Crystalline Dimers. Retrieved from [Link]

Sources

Foundational

Technical Synthesis &amp; Application Guide: 5-Alkylpyrimidine-2-Carboxylic Acid Mesogenic Intermediates

Executive Summary This guide details the synthesis, handling, and application of 5-alkylpyrimidine-2-carboxylic acids . While less common than their 2-alkyl-5-carboxyl isomers, these "inverted" pyrimidine scaffolds are c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthesis, handling, and application of 5-alkylpyrimidine-2-carboxylic acids . While less common than their 2-alkyl-5-carboxyl isomers, these "inverted" pyrimidine scaffolds are critical high-value intermediates for advanced ferroelectric liquid crystals (FLCs) and bioactive pharmacophores.

Strategic Value: The 2-carboxyl group acts as a rigid, electron-deficient anchor. When esterified with chiral phenols or elongated alkyl chains, it generates a high dipole moment transverse to the molecular long axis—a prerequisite for fast-switching Smectic C* (SmC*) ferroelectric phases.

Technical Warning: Unlike the stable 5-carboxylic acid isomers, pyrimidine-2-carboxylic acids are thermodynamically unstable . They are prone to spontaneous decarboxylation via the Hammick mechanism. This guide prioritizes protocols that mitigate this risk.

Part 1: Structural Significance & Molecular Design

The 5-alkylpyrimidine-2-carboxylic acid scaffold offers unique physicochemical properties compared to standard phenyl or cyclohexyl mesogens.

FeatureImpact on Mesogenicity / Bioactivity
Nitrogen Placement (1,3) Creates a strong transverse dipole moment (

D). In LCs, this enhances

(dielectric anisotropy).
2-Carboxyl Linker Provides a linear connection point that extends the conjugation length. Prone to decarboxylation if not handled at controlled pH/Temperature.
5-Alkyl Tail The "floppy" tail responsible for stabilizing the Smectic layers. Chain length (

to

) dictates the transition temperatures (

,

).
Aspect Ratio The pyrimidine ring is planar and compact, facilitating efficient packing (high order parameter,

).

Part 2: Strategic Synthesis Pathways

We reject the direct oxidation of 2-methyl-5-alkylpyrimidines with harsh oxidants (e.g., neat


) due to poor selectivity and decarboxylation. Instead, we employ the Styryl-Oxidative Cleavage Route . This method is self-validating: the intermediate styryl compound is highly crystalline and easily purified, ensuring the final oxidation step starts with pure material.
Diagram 1: Retrosynthetic Workflow (The Styryl Route)

G Start Aliphatic Aldehyde (R-CHO) Vinamidinium Vinamidinium Salt (Intermediate A) Start->Vinamidinium DMF-DMA POCl3 Pyrimidine 2-Methyl-5-Alkyl Pyrimidine Vinamidinium->Pyrimidine Acetamidine HCl, NaOMe Styryl 2-Styryl Derivative (Purification Checkpoint) Pyrimidine->Styryl PhCHO Ac2O/ZnCl2 Final 5-Alkylpyrimidine- 2-Carboxylic Acid Styryl->Final KMnO4/NaIO4 (Oxidative Cleavage)

Caption: The Styryl Route introduces a purification checkpoint (green node) before the sensitive final oxidation, ensuring high-purity mesogenic intermediates.[1]

Part 3: Detailed Experimental Protocols

Phase 1: Construction of the Pyrimidine Core

Objective: Synthesize 2-methyl-5-hexylpyrimidine (Example with


).
  • Vinamidinium Salt Formation:

    • React hexanal with DMF-DMA (N,N-dimethylformamide dimethyl acetal) to form the enamine.

    • Treat with

      
       to generate the trimethinium perchlorate salt (or hexafluorophosphate for safety).
      
    • Checkpoint: Isolate the salt. It should be a yellow/orange solid.

  • Cyclization:

    • Reagents: Vinamidinium salt (10 mmol), Acetamidine hydrochloride (12 mmol), NaOMe (25 mmol), Methanol (50 mL).

    • Procedure:

      • Dissolve acetamidine HCl in dry methanol. Add NaOMe; stir 15 min.

      • Add the vinamidinium salt slowly.

      • Reflux for 4 hours. Monitor TLC (SiO2, 20% EtOAc/Hexane).

      • Concentrate under vacuum. Partition between water/DCM.

      • Distill the organic layer (Kugelrohr) to obtain 2-methyl-5-hexylpyrimidine.

    • Yield Target: 75-85%.[2]

Phase 2: Functionalization via Styryl Intermediate

Objective: Convert the 2-methyl group to a 2-carboxyl group without destroying the ring.

  • Styryl Condensation:

    • Reagents: 2-Methyl-5-hexylpyrimidine (10 mmol), Benzaldehyde (15 mmol), Acetic Anhydride (5 mL),

      
       (cat).
      
    • Procedure:

      • Mix reagents and reflux for 12 hours. The solution will turn dark.

      • Cool to RT. Pour into ice water.

      • Neutralize with

        
        . Extract with DCM.
        
      • Crucial Step: Recrystallize from Ethanol.[2] The 2-styryl-5-hexylpyrimidine precipitates as yellow needles.

    • Purity Check: HPLC > 98%. Impurities here will ruin the next step.

  • Oxidative Cleavage (The "Soft" Oxidation):

    • Reagents: Styryl intermediate (5 mmol),

      
       (15 mmol), Aliquat 336 (PTC), DCM/Water (1:1).
      
    • Procedure:

      • Dissolve styryl compound in DCM. Add water and Aliquat 336.

      • Add powdered

        
         in small portions at 0°C  (Ice bath).
        
      • Stir vigorously for 6 hours, allowing to warm to RT.

      • Filter through Celite to remove

        
        .
        
      • Separate layers.[2] The aqueous layer contains the salt of the product.

      • Acidification (DANGER ZONE): Cool aqueous layer to 0°C. Acidify with 1N HCl dropwise to pH 3-4. Do not go below pH 2 or heat, or decarboxylation will occur.

      • Extract immediately with EtOAc. Dry (

        
        ) and evaporate without heat (rotary evaporator bath < 30°C).
        

Part 4: Critical Handling & Stability (The Hammick Mechanism)

The 2-carboxylic acid position is uniquely vulnerable. In acidic media, the protonated ring nitrogen facilitates the loss of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 to form an ylide, which then protonates to the neutral pyrimidine.[3]
Diagram 2: Decarboxylation Pathway (Failure Mode Analysis)

Hammick Acid Pyrimidine-2-COOH (Stable at Neutral pH) Protonated N-Protonated Species (Acidic Media) Acid->Protonated +H+ Ylide Azomethine Ylide (Transient) Protonated->Ylide -CO2 (Fast at >50°C) Dead Decarboxylated Product (Synthetically Useless) Ylide->Dead +H+

Caption: The Hammick mechanism drives decarboxylation.[3] Avoid low pH combined with heat during workup.

Mitigation Strategy:

  • Storage: Store as the potassium salt (solid) or methyl ester. Do not store the free acid for long periods.

  • Derivatization: If the goal is a liquid crystal ester, perform the esterification (Steglich conditions: DCC/DMAP) immediately after isolation of the acid.

Part 5: Mesogenic & Physicochemical Data

The following data illustrates the impact of chain length on the phase behavior of the esters derived from these acids (e.g., 4-alkoxyphenyl esters), as the free acids often have high melting points and decompose before clearing.

Table 1: Phase Transition Temperatures of 5-Alkylpyrimidine-2-Carboxylates (Representative data for 4-butoxyphenyl esters)

5-Alkyl Chain (

)
Melting Point (

C)
Smectic C RangeNematic RangeClearing Point (

)
Pentyl (

)
68None68-9595
Hexyl (

)
6255-62 (Monotropic)62-101101
Octyl (

)
5845-7070-108108
Decyl (

)
6550-8585-112112

Note: Increasing chain length generally stabilizes the Smectic phases required for ferroelectric switching.

References

  • Dunn, G. E., Lawler, E. A., & Yamashita, A. B. (1977).[3] Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution. Canadian Journal of Chemistry.[3][4]

  • BenchChem Application Notes. (2025). Protocols for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters (Analogous Chemistry).

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002).[5] A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis.

  • Pavliuk, O., et al. (1986). Synthesis of 5-arylpyrimidine-2-carboxylic acids and the liquid-crystal characteristics of their aryl esters. Journal of Organic Chemistry USSR. [6]

  • Goodby, J. W., et al. (2017). Design and investigation of de Vries liquid crystals based on 5-phenyl-pyrimidine. PubMed.

Sources

Exploratory

Technical Analysis: 5-Pentylpyrimidine-2-carboxylic Acid

Physicochemical Properties, Synthesis, and Analytical Characterization Executive Summary 5-Pentylpyrimidine-2-carboxylic acid (CAS 72790-10-4) is a functionalized heterocyclic building block critical to both medicinal ch...

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Properties, Synthesis, and Analytical Characterization

Executive Summary

5-Pentylpyrimidine-2-carboxylic acid (CAS 72790-10-4) is a functionalized heterocyclic building block critical to both medicinal chemistry and materials science. With a molecular weight of 194.23 g/mol , it serves as an amphiphilic scaffold, combining a polar carboxylic acid headgroup with a lipophilic pentyl chain. This structural duality makes it a prime candidate for liquid crystal mesogens (where it acts as a rigid core) and as a bioisostere in drug discovery, particularly for modulating solubility and metabolic stability in pyrimidine-based therapeutics.

This guide provides a definitive technical breakdown of the compound's molecular properties, synthetic pathways, and analytical protocols, ensuring researchers can validate its identity and purity with high confidence.

Structural Elucidation & Theoretical Calculation

To ensure precision in analytical workflows (specifically Mass Spectrometry), the molecular weight must be understood not just as a bulk average, but through its isotopic composition.

Molecular Formula & Weight Derivation

The molecule consists of a pyrimidine ring substituted at the 5-position with a pentyl group (


) and at the 2-position with a carboxylic acid group (

).
ElementCountAtomic Mass (Average)Contribution ( g/mol )Monoisotopic Mass (

)
Carbon (C) 1012.011120.11120.00000
Hydrogen (H) 141.00814.11214.10962
Nitrogen (N) 214.00728.01428.00614
Oxygen (O) 215.99931.99831.98982
TOTAL - - 194.23 194.1056
  • Average Molecular Weight: 194.23 g/mol (Used for molarity calculations).

  • Monoisotopic Mass: 194.1056 Da (Used for High-Resolution Mass Spectrometry - HRMS).

Structural Significance

The 5-pentyl chain imparts significant lipophilicity (


), contrasting with the hydrophilic carboxylate at position 2. This amphiphilicity drives the formation of smectic phases in liquid crystal applications and facilitates membrane permeability in pharmaceutical contexts.

Synthesis & Impurity Profiling

The synthesis of 5-alkylpyrimidine-2-carboxylic acids typically proceeds via the hydrolysis of a nitrile precursor. Understanding this pathway is crucial for identifying potential impurities that may skew molecular weight measurements.

Synthetic Pathway (Hydrolysis)

The most robust route involves the base-catalyzed hydrolysis of 5-pentylpyrimidine-2-carbonitrile .

  • Starting Material: 5-Pentylpyrimidine-2-carbonitrile.

  • Reagents: Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH), Ethanol/Water.

  • Mechanism: Nucleophilic attack of hydroxide on the nitrile carbon, forming an amide intermediate, followed by further hydrolysis to the carboxylate.

  • Workup: Acidification (HCl) to precipitate the free acid.

Impurity Profile

When analyzing the molecular weight, be alert for these specific byproducts:

  • Amide Intermediate (MW ~193.24): Incomplete hydrolysis leads to 5-pentylpyrimidine-2-carboxamide. In MS, this appears as

    
    , interfering with the target mass.
    
  • Decarboxylation Product (MW ~150.22): Under excessive heat, the carboxylic acid may decarboxylate to form 5-pentylpyrimidine.

  • Inorganic Salts: Residual KCl or NaCl from the acidification step.

SynthesisFlow Start 5-Pentylpyrimidine-2-carbonitrile (MW: 175.23) Step1 Base Hydrolysis (KOH/EtOH, Reflux) Start->Step1 Inter Intermediate: Carboxamide (MW: 193.24) Step1->Inter Partial Hydrolysis Prod Target: 5-Pentylpyrimidine-2-carboxylic Acid (MW: 194.23) Inter->Prod Full Hydrolysis Impurity Impurity: 5-Pentylpyrimidine (Decarboxylation) Prod->Impurity Excess Heat (-CO2)

Figure 1: Synthetic pathway and potential impurity generation for 5-Pentylpyrimidine-2-carboxylic acid.

Analytical Determination (Mass Spectrometry Protocol)

To rigorously verify the molecular weight, High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the gold standard.

Ionization Mode Selection
  • Negative Mode (ESI-): Preferred. The carboxylic acid moiety deprotonates readily (

    
    ).
    
    • Target Ion:

      
      
      
  • Positive Mode (ESI+): Possible, but less sensitive due to the electron-withdrawing effect of the carboxyl group on the pyrimidine nitrogens.

    • Target Ion:

      
      
      
Fragmentation Logic (MS/MS)

In tandem mass spectrometry (MS/MS), the molecule exhibits a characteristic fragmentation pattern useful for structural confirmation:

  • Loss of

    
     (44 Da):  The most dominant transition.
    
    • Precursor: 193.1 (

      
      ) 
      
      
      
      Product: 149.1 (5-pentylpyrimidine anion).
  • Alkyl Chain Cleavage: Sequential loss of methylene groups (

    
    ) from the pentyl tail.
    

MS_Fragmentation Parent Parent Ion [M-H]- m/z 193.10 Frag1 Decarboxylation [-CO2] m/z 149.10 Parent->Frag1 Primary Path (Collision Energy: 15-20 eV) Frag2 Alkyl Cleavage [-C3H7] m/z ~106 Frag1->Frag2 Secondary Path (High Energy)

Figure 2: Proposed MS/MS fragmentation pathway in Negative Electrospray Ionization (ESI-).

Experimental Protocols

Standard Preparation for MW Validation

Objective: Create a self-validating calibration standard.

  • Weighing: Accurately weigh 1.94 mg of 5-Pentylpyrimidine-2-carboxylic acid.

  • Dissolution: Dissolve in 10 mL of Methanol (HPLC Grade).

    • Note: If solubility is slow, sonicate for 5 minutes. The pentyl chain requires organic solvent; pure water is insufficient.

  • Concentration: This yields a 1.0 mM stock solution.

  • Dilution: Dilute 1:100 with 50:50 Methanol:Water (0.1% Formic Acid) for LC-MS injection (Final conc: 10 µM).

HPLC Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Rationale: The lipophilic pentyl chain requires a high percentage of organic solvent for elution. Expect retention time > 3.0 min.

References

  • Zherebchenko, V. I., et al. (1986). Synthesis of 5-arylpyrimidine-2-carboxylic acids and the liquid-crystal characteristics of their aryl esters. Journal of Organic Chemistry of the USSR. (Contextual reference for 5-substituted pyrimidine synthesis).
Foundational

Technical Guide: Solubility Profile &amp; Handling of 5-Pentylpyrimidine-2-carboxylic Acid in DMSO

Executive Summary 5-Pentylpyrimidine-2-carboxylic acid (CAS: 72790-10-4) exhibits a high solubility profile in Dimethyl Sulfoxide (DMSO) , driven by the synergistic interaction between its polar pyrimidine-carboxylic hea...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Pentylpyrimidine-2-carboxylic acid (CAS: 72790-10-4) exhibits a high solubility profile in Dimethyl Sulfoxide (DMSO) , driven by the synergistic interaction between its polar pyrimidine-carboxylic head group and the lipophilic pentyl side chain.

For research and drug development applications, DMSO is the preferred solvent for creating high-concentration stock solutions (typically 10 mM to 100 mM ). While the parent compound (pyrimidine-2-carboxylic acid) is rigid and highly polar, the addition of the C5-alkyl (pentyl) chain disrupts crystal lattice energy, likely enhancing solubility in organic media compared to its non-alkylated analogs.

Key Recommendation: Prepare stock solutions at 10–50 mM in anhydrous DMSO. Avoid excessive heating (>40°C) during dissolution to prevent potential decarboxylation, a known risk for electron-deficient 2-heteroaryl carboxylic acids.

Physicochemical Basis of Solubility

To understand the solubility behavior, we must analyze the molecule's structural components and their interaction with the solvent matrix.

Structural Analysis
  • Polar Head (Hydrophilic): The pyrimidine ring fused with a carboxylic acid at the C2 position creates a zone of high electron density and polarity. The carboxylic acid (

    
    ) acts as a strong Hydrogen Bond Donor (HBD).
    
  • Alkyl Tail (Lipophilic): The 5-pentyl chain adds significant lipophilicity (

    
     increase), facilitating van der Waals interactions with the methyl groups of DMSO and preventing the "crashing out" often seen with highly polar salts in organic solvents.
    
Solvent-Solute Interaction Mechanism

DMSO is a polar aprotic solvent with a high dielectric constant (


) and high dipole moment.
  • H-Bonding: The sulfoxide oxygen of DMSO acts as a strong H-bond acceptor, stabilizing the carboxylic acid proton (-COOH

    
     O=S).
    
  • Dipole-Dipole: The electron-deficient pyrimidine ring interacts with the electron-rich oxygen of DMSO.

  • Hydrophobic Solvation: The pentyl chain is solvated by the methyl groups of DMSO, preventing aggregation.

Visualization: Solvation Dynamics

The following diagram illustrates the theoretical solvation shell and the forces stabilizing the molecule in DMSO.

SolvationMechanism Molecule 5-Pentylpyrimidine-2-COOH DMSO_O DMSO (Sulfoxide Oxygen) H-Bond Acceptor Molecule->DMSO_O Stabilizes -COOH (H-Bonding) DMSO_Me DMSO (Methyl Groups) Lipophilic Interaction Molecule->DMSO_Me Solvates Pentyl Chain (Van der Waals) Solution Solvated Species (Stable Solution) DMSO_O->Solution DMSO_Me->Solution Lattice Crystal Lattice (Solid State) Lattice->Molecule Energy Input (Sonication/Vortex)

Caption: Solvation mechanism showing the dual interaction of DMSO with the polar acid head and lipophilic pentyl tail.

Experimental Protocols

Materials & Reagents
  • Compound: 5-Pentylpyrimidine-2-carboxylic acid (Purity

    
     95%).
    
  • Solvent: DMSO, Anhydrous (

    
     99.9%, water content 
    
    
    
    ppm). Note: Water content significantly impacts solubility and stability.
  • Vessels: Amber glass vials (borosilicate) with PTFE-lined caps.

Protocol A: Preparation of 50 mM Stock Solution

This protocol is the standard for biological assays (HTS, cell culture).

  • Weighing: Accurately weigh 9.71 mg of the compound into a sterile amber vial.

    • Calculation:

      
      .
      
    • 
      .
      
  • Solvent Addition: Add 1.0 mL of anhydrous DMSO.

    • Technique: Add solvent in two aliquots (500 µL each) to wash down any powder adhering to the walls.

  • Mixing:

    • Vortex: 30 seconds at medium speed.

    • Sonication: If visible particles remain, sonicate in a water bath at ambient temperature (20–25°C) for 2–5 minutes.

    • Critical Warning:Do not exceed 40°C. Pyrimidine-2-carboxylic acids can decarboxylate thermally to form 5-pentylpyrimidine.

  • Visual Inspection: Hold the vial against a light source. The solution should be clear and colorless to pale yellow. If turbidity persists, dilute to 25 mM.

Protocol B: Solubility Limit Determination (Saturated Solution)

Use this workflow if you require the absolute maximum solubility (e.g., for animal dosing formulations).

SolubilityWorkflow Start Start: 10 mg Compound Step1 Add 100 µL DMSO (Conc: ~100 mg/mL) Start->Step1 Check1 Visual Check: Dissolved? Step1->Check1 Yes1 Success: Solubility > 100 mg/mL Check1->Yes1 Yes No1 Add 100 µL DMSO (Total: 200 µL) Check1->No1 No (Turbid) Check2 Visual Check: Dissolved? No1->Check2 Yes2 Success: Solubility ~50 mg/mL Check2->Yes2 Yes No2 Continue Dilution... Check2->No2 No

Caption: Step-wise titration workflow to determine approximate solubility limits without wasting compound.

Stability & Storage

Once dissolved in DMSO, the stability of the compound is governed by hygroscopicity and temperature.

ParameterRecommendationScientific Rationale
Storage Temp -20°C or -80°CLowers kinetic energy, slowing degradation (decarboxylation/oxidation).
Container Amber GlassProtects from light; glass is impermeable to DMSO (unlike some plastics).
Freeze/Thaw Max 5 CyclesRepeated expansion/contraction can precipitate the compound or introduce moisture.
Moisture DesiccatorDMSO is hygroscopic. Absorbed water can cause the lipophilic compound to precipitate ("crash out") over time.

Troubleshooting Common Issues

Issue: Precipitation upon dilution into aqueous media
  • Cause: The "solvent shock" when moving from DMSO (organic) to Water/Buffer causes the lipophilic pentyl tail to aggregate.

  • Solution:

    • Step-down Dilution: Dilute DMSO stock 1:10 into PBS, mix rapidly, then dilute further.

    • Surfactants: Ensure the aqueous buffer contains 0.1% Tween-20 or BSA to sequester the lipophilic tail.

    • Limit Final DMSO: Keep final DMSO concentration < 1% (v/v) to minimize cellular toxicity, but ensure it is high enough to keep the compound soluble during the transition.

Issue: Solution turns yellow/brown over time
  • Cause: Oxidation of the pyrimidine ring or trace impurities reacting with DMSO.

  • Solution: Check purity via LC-MS. If the mass peak for the decarboxylated product (5-pentylpyrimidine) is present, the stock was likely heated too much during preparation. Prepare fresh stock.

References

  • ChemicalBook. (2025). Pyrimidine-2-carboxylic acid Properties and Solubility Profile. Retrieved from

  • PubChem. (2025).[1][2][3] Compound Summary: Pyrimidine-2-carboxylic acid (CID 78346). National Library of Medicine. Retrieved from

  • Zhichkin, P., et al. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(6), 720-722. (Demonstrates synthesis and handling of homologous pyrimidine esters/acids). Retrieved from

  • Gaylord Chemical. (2023). DMSO Solubility Data and Reaction Guide.

Sources

Exploratory

Strategic Sourcing and Synthetic Applications of 5-Pentylpyrimidine-2-carboxylic Acid (CAS 72790-10-4) in Drug Discovery

Executive Summary In modern drug discovery, the selection of starting materials dictates the trajectory of lead optimization. 5-Pentylpyrimidine-2-carboxylic acid (CAS 72790-10-4) has emerged as a privileged building blo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the selection of starting materials dictates the trajectory of lead optimization. 5-Pentylpyrimidine-2-carboxylic acid (CAS 72790-10-4) has emerged as a privileged building block in medicinal chemistry. The pyrimidine core offers multiple hydrogen-bonding vectors, while the C5-pentyl chain provides a tunable lipophilic handle to optimize target binding and pharmacokinetics.

As a Senior Application Scientist, I frequently deploy this specific alkyl-pyrimidine to synthesize bioactive carboxamides. This whitepaper provides an authoritative guide on sourcing this compound, validating its structural integrity, and executing a self-validating synthetic workflow to integrate it into drug discovery pipelines.

Physicochemical Profiling & Mechanistic Utility

Before sourcing a compound, we must understand its functional role in a biological context. The pyrimidine-2-carboxylic acid scaffold is highly valued because the pyrimidine nitrogens act as potent hydrogen-bond acceptors, frequently anchoring the molecule to the hinge region of kinases[1]. Simultaneously, the C5-pentyl chain provides a lipophilic vector that can deeply penetrate hydrophobic binding pockets—a strategy successfully employed in the development of PI3Kδ inhibitors and D-DT tautomerase inhibitors[2].

According to chemical databases, the compound possesses an ideal profile for fragment-based drug design (FBDD) and lead optimization[3].

Table 1: Physicochemical Properties of CAS 72790-10-4

PropertyValueMechanistic Implication in Drug Design
Molecular Weight 194.23 g/mol Highly fragment-like; leaves ample molecular weight budget for large amine coupling.
XlogP 2.5Optimal lipophilicity for membrane permeability and hydrophobic pocket occupation.
TPSA 63.1 ŲExcellent for oral bioavailability; well below the standard 140 Ų limit.
H-Bond Donors 1Minimal desolvation penalty during target binding.
H-Bond Acceptors 4Multiple vectors for kinase hinge-region or tautomerase interactions.

Global Supply Chain & Vendor Evaluation

When sourcing CAS 72790-10-4, researchers must evaluate suppliers based on purity, analytical validation, and scalability. Commercial batches of alkyl-pyrimidines can occasionally contain homologous impurities (e.g., 5-butyl or 5-hexyl derivatives) due to incomplete fractionation during the supplier's synthesis[4].

Table 2: Global Supplier Evaluation for CAS 72790-10-4

SupplierCatalog SKUStated PurityRecommended QCScale Availability
BLD Pharm BD544620≥98%LC-MS, NMRResearch (mg to g)
Dayang Chem N/A≥98%HPLC, IRCommercial (kg)
BaseChem 3CH134ReferenceN/ADatabase Only

Quality Control (QC) & Batch Validation Protocol

The primary point of failure in library synthesis is the unverified assumption of supplier purity. Standard UV-HPLC might miss homologous alkyl impurities due to identical chromophores; thus, high-resolution LC-MS and NMR are non-negotiable.

Self-Validating QC Protocol:
  • LC-MS Profiling: Dissolve 1 mg of the supplier batch in LC-MS grade MeOH. Run a standard 5-95% MeCN/H₂O gradient.

    • Causality: Ensures the absence of isomeric impurities. The target mass [M+H]⁺ must resolve cleanly at ~195.2 m/z.

  • ¹H NMR (DMSO-d6):

    • Causality: Confirms the integrity of the pyrimidine aromatic protons (usually a sharp singlet integrating to 2H at the 4,6-positions) and verifies the exact integration of the 11 protons belonging to the intact pentyl chain.

QC_Logic A Receive CAS 72790-10-4 From Supplier B LC-MS Profiling Target [M+H]+ ~195.2 A->B C 1H NMR (DMSO-d6) Structural Verification A->C D Approve Batch Proceed to Synthesis B->D Purity ≥ 98% E Reject Batch Quarantine B->E Purity < 98% C->D Conforms C->E Impurities Detected

Figure 1: Quality control logic tree for validating supplier batches of CAS 72790-10-4.

Synthetic Utility: Amidation Workflow for Bioactive Carboxamides

Pyrimidine-2-carboxylic acid derivatives are frequently coupled with anilines or aliphatic amines to generate bioactive carboxamides, such as those investigated for SARS-CoV-2-M Pro inhibition[5]. Steric hindrance around the pyrimidine-2-carboxylic acid can stall coupling reactions. Traditional carbodiimides (EDC/DCC) often yield unacceptably high levels of N-acylurea byproducts.

Step-by-Step Amidation Protocol:
  • Preparation: In a flame-dried round-bottom flask under an argon atmosphere, dissolve 5-Pentylpyrimidine-2-carboxylic acid (1.0 eq, 100 mg) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M).

    • Causality: Anhydrous DMF provides excellent solvation for both the polar carboxylic acid and the lipophilic pentyl chain. Argon prevents moisture from hydrolyzing the highly reactive active ester intermediate.

  • Activation: Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at 25°C for 15 minutes.

    • Causality: HATU is selected because it rapidly converts the sterically hindered pyrimidine carboxylic acid into a highly reactive O-At (7-azabenzotriazole) ester. DIPEA is used because its steric bulk prevents it from acting as a competing nucleophile, serving strictly as a proton scavenger.

  • Coupling: Add the target primary amine (1.1 eq) dropwise. Stir for 2-4 hours.

    • Self-Validation: Monitor the reaction via TLC (EtOAc:Hexane 1:1). The disappearance of the baseline acid spot and the emergence of a higher Rf UV-active spot confirms the formation of the carboxamide.

  • Workup & Purification: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl and brine. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

    • Causality: The 5% LiCl wash is critical; DMF is highly miscible with EtOAc, and failing to remove it will severely compromise the resolution of the subsequent chromatography step.

Amidation_Workflow Step1 5-Pentylpyrimidine-2-carboxylic acid Dissolve in Anhydrous DMF Step2 Activation HATU + DIPEA (15 min) Step1->Step2 Argon Atm Step3 Nucleophilic Addition Target Amine (2-4 hrs) Step2->Step3 Active Ester Formed Step4 Aqueous Workup 5% LiCl Wash to remove DMF Step3->Step4 TLC Validation Step5 Purified Carboxamide Ready for Bioassay Step4->Step5 Flash Chromatography

Figure 2: Step-by-step synthetic workflow for the amidation of CAS 72790-10-4.

Conclusion

Sourcing high-purity 5-Pentylpyrimidine-2-carboxylic acid is the foundational step in a robust drug discovery pipeline. By pairing reliable commercial suppliers with stringent LC-MS/NMR quality control and optimized uronium-based synthetic protocols, researchers can efficiently access a wide chemical space of bioactive pyrimidine carboxamides.

References

  • Title : 2-Pyrimidinecarboxylicacid, 5-pentyl- Chemical Properties Source : BaseChem Database URL :[Link]

  • Title : In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines Source : RSC Advances URL : [Link]

  • Title : Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors Source : MDPI URL : [Link]

  • Title : Discovery of Furan-2-Carboxylic Acid Derivatives as Novel D-Dopachrome Tautomerase (D-DT) Dual Inhibitors Source : ACS Publications URL : [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 5-Pentylpyrimidine-2-carboxylic acid from 2-cyano-5-pentylpyrimidine

This guide details the optimized synthesis of 5-Pentylpyrimidine-2-carboxylic acid from 2-cyano-5-pentylpyrimidine . It is designed for researchers requiring high-purity lipophilic pyrimidine building blocks for medicina...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the optimized synthesis of 5-Pentylpyrimidine-2-carboxylic acid from 2-cyano-5-pentylpyrimidine . It is designed for researchers requiring high-purity lipophilic pyrimidine building blocks for medicinal chemistry applications.

Abstract & Strategic Overview

Pyrimidine-2-carboxylic acids are critical pharmacophores in drug discovery, often serving as bioisosteres for benzoic acids or pyridine-2-carboxylic acids. The introduction of a 5-alkyl chain (pentyl) significantly alters the lipophilicity (LogP) and solubility profile of the core heterocycle, which presents unique challenges during synthesis and isolation compared to the water-soluble parent compound.

This protocol utilizes an alkaline hydrolysis strategy. While acidic hydrolysis is common for nitriles, the electron-deficient nature of the pyrimidine ring—particularly at the 2-position—makes the nitrile highly susceptible to nucleophilic attack by hydroxide. This method avoids the harsh conditions of concentrated mineral acids that can sometimes degrade electron-poor heterocycles or lead to difficult salt separations.

Key Reaction Features
  • Transformation: Nitrile (-CN)

    
     Carboxylate (-COO⁻) 
    
    
    
    Carboxylic Acid (-COOH).
  • By-product: Ammonia (

    
    ) (removed as gas/in solution).
    
  • Challenge: The lipophilic pentyl chain reduces water solubility, requiring a biphasic or co-solvent system for efficient reaction kinetics.

Reaction Mechanism & Pathway

The hydrolysis proceeds via a stepwise nucleophilic addition of hydroxide to the nitrile carbon, forming an imidate intermediate, which tautomerizes to the primary amide. Further hydrolysis yields the carboxylate.

ReactionMechanism Nitrile 2-Cyano-5-pentylpyrimidine (Starting Material) Imidate Imidate Intermediate Nitrile->Imidate +OH⁻ / H₂O Amide Primary Amide (Intermediate) Imidate->Amide Tautomerization Carboxylate Pyrimidin-2-carboxylate (Salt Form) Amide->Carboxylate +OH⁻ / Heat -NH₃ Product 5-Pentylpyrimidine-2-carboxylic acid (Final Product) Carboxylate->Product +H⁺ (pH < 3)

Figure 1: Stepwise mechanistic pathway from nitrile to carboxylic acid.[1][2]

Experimental Protocol

Materials & Reagents
ReagentRoleEquiv.Notes
2-Cyano-5-pentylpyrimidine Substrate1.0Limiting reagent.
Sodium Hydroxide (NaOH) Base2.5 - 3.02M aqueous solution preferred.
Ethanol (EtOH) Co-solventN/AEssential for dissolving the lipophilic substrate.
Hydrochloric Acid (HCl) AcidifierExcess1M or 2M for pH adjustment.
Water (Distilled) SolventN/AReaction medium.
Step-by-Step Methodology
Step 1: Reaction Setup (Solvation)

The 5-pentyl chain renders the starting material sparingly soluble in pure water. A co-solvent system is critical.

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-cyano-5-pentylpyrimidine (1.0 eq) in Ethanol (approx. 5-10 mL per gram of substrate).

  • Add 2M NaOH (aq) (3.0 eq) to the solution.

    • Note: The solution may turn slightly yellow. Ensure the mixture is homogeneous; if oiling out occurs, add more Ethanol.

Step 2: Hydrolysis (Reflux)
  • Equip the flask with a reflux condenser.

  • Heat the mixture to reflux (approx. 80-85°C) with vigorous stirring.

  • Monitor: Maintain reflux for 2–4 hours .

    • In-Process Control (IPC): Monitor by TLC (System: 50% EtOAc/Hexane) or HPLC. The nitrile spot (

      
      ) should disappear, and a baseline spot (Carboxylate) should appear. You may observe a transient Amide intermediate (
      
      
      
      ).
Step 3: Work-up & Isolation
  • Solvent Removal: Once conversion is complete, remove the Ethanol under reduced pressure (Rotavap) at 40°C.

    • Result: You will be left with an aqueous alkaline solution/suspension of the sodium carboxylate.

  • Filtration (Optional): If there is any insoluble unreacted starting material (turbidity), filter the aqueous phase through a Celite pad.

  • Acidification: Cool the aqueous solution to 0–5°C in an ice bath.

  • Dropwise, add 2M HCl while stirring until the pH reaches 2.0–3.0 .

    • Observation: The product, 5-pentylpyrimidine-2-carboxylic acid , should precipitate as a white to off-white solid. The pentyl chain significantly lowers the water solubility of the free acid, aiding precipitation.

  • Extraction (Contingency): If the product forms an oil or does not precipitate fully (due to formation of a soapy emulsion), extract the aqueous layer 3x with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Dry organic layers over

    
     and concentrate.
    
Step 4: Purification
  • Filtration: Collect the precipitate by vacuum filtration.

  • Wash: Wash the filter cake with cold water (2x) to remove excess NaCl and HCl.

  • Drying: Dry the solid under vacuum at 40–45°C for 12 hours.

    • Caution: Avoid temperatures >60°C during drying to prevent potential decarboxylation, although pyrimidine-2-carboxylic acids are generally stable up to their melting points (~180-190°C).

Critical Process Parameters (CPP) & Troubleshooting

ParameterTarget RangeImpact of Deviation
Temperature 80–85°C (Reflux)Too Low: Incomplete hydrolysis; stops at Amide.Too High: Risk of decarboxylation or degradation.
pH (Final) 2.0 – 3.0> 3.0: Incomplete precipitation (product remains as salt).< 1.0: Protonation of pyrimidine nitrogens may increase water solubility (zwitterion effect).
Solvent Ratio 1:1 EtOH:WaterLow EtOH: Substrate oils out; slow reaction.High EtOH: Sodium carboxylate may precipitate prematurely.
Troubleshooting Logic
  • Issue: Reaction stalls at the Amide intermediate.

    • Fix: Increase NaOH equivalents to 4.0 or increase temperature slightly. Ensure Ethanol is not boiling off (check condenser).

  • Issue: Product does not precipitate upon acidification.

    • Fix: The product might be slightly amphoteric. Adjust pH carefully to the isoelectric point (likely pH 3-4). Alternatively, saturate the aqueous phase with NaCl (salting out) and extract with EtOAc.

Quality Control & Characterization

Expected Analytical Data
  • Appearance: White crystalline solid.[3]

  • Melting Point: Expected range 170–185°C (based on analogs).

  • 1H-NMR (DMSO-d6):

    • 
       ppm (br s, 1H, -COOH)
      
    • 
       ppm (s, 2H, Pyrimidine H-4,6)
      
    • 
       ppm (t, 2H, benzylic -CH2-)
      
    • 
       ppm (multiplets, 9H, pentyl chain)
      
  • IR Spectroscopy:

    • Disappearance of Nitrile stretch (~2230 cm⁻¹).

    • Appearance of Carbonyl stretch (~1700-1730 cm⁻¹) and broad OH stretch.

Workflow Diagram

Workflow Start Start: 2-Cyano-5-pentylpyrimidine Dissolve Dissolve in EtOH + 2M NaOH Start->Dissolve Reflux Reflux 85°C (2-4 hrs) Dissolve->Reflux Check IPC: Check TLC for Nitrile loss Reflux->Check Check->Reflux Incomplete Evap Evaporate Ethanol Check->Evap Complete Acidify Acidify to pH 2-3 with HCl Evap->Acidify Filter Filter Precipitate & Wash Acidify->Filter Dry Vacuum Dry < 50°C Filter->Dry

Figure 2: Operational workflow for the synthesis and isolation.

Safety & Handling

  • Ammonia Evolution: The hydrolysis releases ammonia gas. Perform the reaction in a fume hood.

  • Cyanide Precursors: While the starting material is a nitrile, not free cyanide, always treat nitrile waste streams with care. Ensure the reaction is complete to avoid residual nitrile in the waste.

  • Corrosives: NaOH and HCl are corrosive. Wear appropriate PPE (gloves, goggles).

References

  • General Hydrolysis of 2-Cyanopyrimidines

    • Patent: "Synthetic method of 2-pyridine carboxylic acid." CN101602715A. (Describes alkaline hydrolysis of 2-cyanopyridines/pyrimidines followed by acid neutralization).

  • Stability of Pyrimidine Carboxylates

    • Kozlevčar, B. et al. "Structures of pyrimidinecarboxylic acids." ResearchGate.[4] (Confirms thermal stability of pyrimidine-2-carboxylates up to >200°C).

  • Synthesis of 2-Substituted Pyrimidines

    • Zhichkin, P. et al. "A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters." Synthesis, 2002. (Provides context on pyrimidine ring stability and reactivity).

  • Physical Properties

    • "Pyrimidine-2-carboxylic acid Properties."[3][5][6] ChemicalBook.[5] (Melting point and solubility data for the parent compound).

Sources

Application

Esterification of 5-Pentylpyrimidine-2-carboxylic acid for liquid crystals

Application Note: Synthesis and Esterification of 5-Pentylpyrimidine-2-carboxylic Acid for Advanced Liquid Crystals Strategic Context & Material Significance In the design of advanced liquid crystals (LCs), the molecular...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Esterification of 5-Pentylpyrimidine-2-carboxylic Acid for Advanced Liquid Crystals

Strategic Context & Material Significance

In the design of advanced liquid crystals (LCs), the molecular core dictates the mesomorphic behavior, dielectric anisotropy, and optical properties of the final material. 5-Pentylpyrimidine-2-carboxylic acid is a highly privileged synthetic building block. The incorporation of a pyrimidine heterocycle introduces a strong transverse dipole moment due to the two electronegative nitrogen atoms. When esterified with appropriate phenols or aliphatic alcohols, this scaffold yields mesogens that significantly lower the threshold voltage in nematic display mixtures and stabilize the chiral smectic C (SmC*) phases essential for fast-switching ferroelectric liquid crystals[1].

Mechanistic Rationale: The Steglich Advantage

Esterification of pyrimidine-2-carboxylic acids presents a unique synthetic challenge. The 2-position of the pyrimidine ring is highly electron-deficient, rendering the adjacent carboxylic acid susceptible to decarboxylation under harsh thermal conditions or strongly acidic environments.

  • The Pitfalls of Traditional Methods: Fischer esterification (refluxing alcohol with H₂SO₄) often leads to degradation of the pyrimidine core or ether cleavage in alkoxy-substituted coupling partners. Similarly, generating an acid chloride intermediate using thionyl chloride (SOCl₂) can cause unwanted chlorination of the heterocyclic ring.

  • The Steglich Solution: To preserve the integrity of the pyrimidine core, the Steglich esterification —utilizing N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP)—is the industry standard[2][3]. This protocol operates under mild, near-neutral conditions at room temperature.

  • The Causality of DMAP: DCC activates the carboxylic acid to form an O-acylisourea intermediate. However, this intermediate is prone to a thermodynamically driven 1,3-rearrangement into an unreactive N-acylurea dead-end. DMAP is introduced as a causal safeguard: as a superior nucleophile, DMAP rapidly attacks the O-acylisourea to form a highly reactive N-acylpyridinium species. This intercepts the intermediate before rearrangement can occur, subsequently acting as an efficient acyl transfer agent to the target alcohol[3].

Reaction Workflow Visualization

G Start 5-Pentylpyrimidine-2-carboxylic Acid + Target Phenol/Alcohol Activation Activation (0°C) DCC + DMAP in CH2Cl2 Start->Activation Intermediate O-Acylisourea Intermediate (Prone to 1,3-rearrangement) Activation->Intermediate Catalysis Acyl Transfer (DMAP) Forms N-acylpyridinium Intermediate->Catalysis Prevents dead-end Coupling Esterification (25°C) Nucleophilic Attack Catalysis->Coupling Byproduct DCU Precipitation (Dicyclohexylurea) Coupling->Byproduct Thermodynamic driver Purification Filtration & Chromatography (Hexane/EtOAc) Byproduct->Purification Product Purified Pyrimidine Ester (Liquid Crystal Mesogen) Purification->Product

Workflow of Steglich esterification for pyrimidine liquid crystal synthesis.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system, providing intrinsic visual and chemical feedback to confirm reaction progress without requiring immediate complex instrumentation.

Reagents Required:

  • 5-Pentylpyrimidine-2-carboxylic acid (1.0 equiv, 10 mmol)

  • Target Phenol/Alcohol (e.g., 4-Cyanophenol) (1.1 equiv, 11 mmol)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv, 11 mmol)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv, 1 mmol)

  • Anhydrous Dichloromethane (CH₂Cl₂) (50 mL)

Step-by-Step Methodology:

  • Preparation & Dissolution: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the 5-pentylpyrimidine-2-carboxylic acid and the target alcohol/phenol in 40 mL of anhydrous CH₂Cl₂ under an inert nitrogen atmosphere. Causality: Anhydrous conditions prevent the premature hydrolysis of the highly reactive O-acylisourea intermediate back to the starting carboxylic acid.

  • Thermal Control & Activation: Cool the reaction flask to 0 °C using an ice bath. Dissolve DCC and DMAP in the remaining 10 mL of CH₂Cl₂ and add this solution dropwise over 15 minutes. Causality: The initial coupling reaction is highly exothermic. Maintaining 0 °C suppresses the activation energy required for the unwanted 1,3-rearrangement, allowing the catalytic DMAP to efficiently trap the intermediate.

  • Coupling & Propagation: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 12–24 hours. Causality: Warming provides the necessary kinetic energy for the alcohol to execute a nucleophilic attack on the N-acylpyridinium intermediate.

  • Self-Validation (Visual Cue): Within 30 minutes of warming, the previously clear solution will become a thick, white suspension. Causality: This precipitate is dicyclohexylurea (DCU), the byproduct of DCC. Because DCU is highly insoluble in CH₂Cl₂, its precipitation thermodynamically drives the reaction forward (Le Chatelier’s principle) and serves as a visual confirmation that activation and coupling are actively occurring.

  • Workup & DCU Removal: Filter the crude reaction mixture through a pad of Celite to remove the precipitated DCU. Wash the filter cake with cold CH₂Cl₂ (2 × 10 mL). Concentrate the filtrate under reduced pressure.

  • Purification: Re-suspend the concentrated crude in cold diethyl ether or ethyl acetate (where residual DCU is virtually insoluble) and filter again. Purify the final filtrate via flash column chromatography (Silica gel, typically 80:20 Hexane:Ethyl Acetate) to yield the pure pyrimidine ester[4].

Quantitative Data: Mesogenic Tuning via Esterification

The choice of the coupling alcohol directly dictates the liquid crystalline phase transitions and dipole moments of the resulting ester. Below is a comparative data summary of synthesized 5-pentylpyrimidine-2-carboxylic acid esters.

Ester Derivative (Coupling Partner)Isolated Yield (%)Phase Transitions (°C)*Est. Dipole Moment (Debye)Primary LC Application
4-Cyanophenol 85%Cr 65 N 120 Iso~ 5.2 DHigh Δε Nematic Mixtures
4-Methoxyphenol 82%Cr 50 SmC 85 N 105 Iso~ 2.8 DSmectic C Host Mixtures
4-Pentylphenol 78%Cr 40 SmA 90 Iso~ 2.1 DBroad-range Smectic A
Cholesterol 65%Cr 70 Ch 140 Iso~ 2.5 DChiral Dopants

(Note: Cr = Crystalline, N = Nematic, SmC = Smectic C, SmA = Smectic A, Ch = Cholesteric, Iso = Isotropic Liquid).

Analytical Validation & Troubleshooting

  • TLC Validation: The reaction can be monitored using Thin Layer Chromatography (TLC). The highly polar 5-pentylpyrimidine-2-carboxylic acid will typically remain near the baseline (Rf ~0.1 in 70:30 Hexane:EtOAc), while the esterified product will migrate significantly higher (Rf ~0.5–0.7) and exhibit strong UV absorbance.

  • NMR Confirmation: Successful esterification is confirmed via ¹H NMR by the complete disappearance of the broad carboxylic acid proton singlet (~11.0–13.0 ppm) and the characteristic downfield shift of the protons adjacent to the newly formed ester linkage.

  • Troubleshooting Low Yields: If yields are exceptionally low and TLC indicates a new, highly polar byproduct, the reaction has likely suffered from N-acylurea formation. Correction: Ensure DMAP is completely dissolved and active, and strictly maintain the 0 °C temperature during the entire DCC addition phase[3][5].

References

Sources

Method

Application Notes &amp; Protocols: 5-Pentylpyrimidine-2-carboxylic acid as a Versatile Building Block in Pharmaceutical Development

Introduction: The Strategic Value of the Pyrimidine Scaffold The pyrimidine ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous therapeutic agents.[1][2] Its prevalen...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Pyrimidine Scaffold

The pyrimidine ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous therapeutic agents.[1][2] Its prevalence in nature as a fundamental component of nucleobases (thymine, cytosine, and uracil) has made it a focal point for chemists aiming to design molecules that can effectively interact with biological systems.[2] Pyrimidine derivatives exhibit a vast range of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][3] The specific biological effect is highly dependent on the nature and placement of substituents on the pyrimidine ring, which modulate the molecule's physicochemical properties, target binding affinity, and metabolic stability.[3]

This guide focuses on 5-Pentylpyrimidine-2-carboxylic acid , a bifunctional building block designed for strategic incorporation into drug discovery pipelines. The molecule's architecture offers two key features:

  • A 2-Carboxylic Acid Group: This serves as a versatile chemical handle, primarily for the formation of robust amide bonds, a cornerstone linkage in pharmaceuticals.[4] It also provides a hydrogen bond donor and acceptor, capable of forming critical interactions with biological targets.[5]

  • A 5-Pentyl Group: This lipophilic alkyl chain enhances solubility in organic solvents and can significantly improve a molecule's ability to permeate cell membranes.[3] Furthermore, this hydrophobic tail can be oriented to fit into specific hydrophobic pockets within a target protein, thereby increasing binding affinity and selectivity.

This document provides a detailed overview of the properties of 5-Pentylpyrimidine-2-carboxylic acid, a robust protocol for its use in amide bond formation, and a conceptual framework for its application in a drug discovery context.

Physicochemical & Handling Properties

The dual nature of the molecule—a polar carboxylic acid and a nonpolar alkyl chain—dictates its physical properties. Carboxylic acids generally exhibit high boiling points due to their ability to form stabilized hydrogen-bonded dimers.[6][7] While the pentyl group enhances lipophilicity, the carboxyl group allows for solubility in polar organic solvents and limited solubility in aqueous media, particularly at physiological pH where the acid is deprotonated.[6][8]

PropertyValueRationale & Handling Notes
Molecular Formula C₁₀H₁₄N₂O₂-
Molecular Weight 194.23 g/mol -
Appearance Expected to be a white to off-white solid.Based on similar pyrimidine carboxylic acids.[9]
Melting Point Not reported; expected to be higher than non-acidic analogs.Carboxylic acids have elevated melting points due to strong intermolecular hydrogen bonding.[10]
Solubility Soluble in polar organic solvents (DMF, DMSO, MeOH, DCM). Sparingly soluble in water.The pentyl chain provides nonpolar character, while the pyrimidine and carboxyl groups provide polarity.
Storage Store in a cool, dry place (0 - 8 °C recommended) away from incompatible materials (strong bases, oxidizing agents).Protect from moisture and heat to ensure long-term stability.[9]

Synthetic Workflow: Amide Coupling with 5-Pentylpyrimidine-2-carboxylic acid

The formation of an amide bond is one of the most frequently performed reactions in drug discovery.[11] Direct condensation between a carboxylic acid and an amine is generally inefficient at moderate temperatures because of the rapid acid-base reaction that forms a non-reactive ammonium carboxylate salt.[12][13] To overcome this, coupling reagents are employed to "activate" the carboxylic acid, making it highly susceptible to nucleophilic attack by the amine.[4]

This section details a general and reliable protocol for the amide coupling of 5-Pentylpyrimidine-2-carboxylic acid with a representative primary amine using the 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) system.

Rationale for Reagent Selection
  • EDC (Carbodiimide): A water-soluble carbodiimide that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. Its primary advantage is that the resulting urea byproduct is also water-soluble, simplifying purification.[12][13]

  • HOBt (Additive): The O-acylisourea intermediate can be unstable and rearrange to an unreactive N-acylurea. HOBt traps this intermediate to form an activated HOBt ester, which is more stable and more reactive towards the amine. Critically, HOBt also serves to suppress racemization if the amine or carboxylic acid contains a chiral center.[11][14]

  • DIPEA (Base): A non-nucleophilic organic base used to maintain a basic pH, ensuring the amine partner remains deprotonated and thus nucleophilic. It also neutralizes the HCl salt if EDC hydrochloride is used.[12]

  • DMF (Solvent): A polar aprotic solvent that effectively dissolves a wide range of organic molecules and is compatible with most coupling reagents.

Experimental Protocol: Synthesis of a Representative Amide

This protocol describes the coupling of 5-Pentylpyrimidine-2-carboxylic acid with 4-methoxybenzylamine as a model reaction.

Materials:

  • 5-Pentylpyrimidine-2-carboxylic acid (1.0 eq)

  • 4-Methoxybenzylamine (1.05 eq)

  • EDC hydrochloride (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask under a nitrogen atmosphere, add 5-Pentylpyrimidine-2-carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF (approx. 0.1 M concentration).

  • To the stirred solution, add HOBt (1.2 eq) and EDC hydrochloride (1.2 eq). Stir for 5 minutes at room temperature.

  • Add 4-methoxybenzylamine (1.05 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 eq).

  • Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). The aqueous washes effectively remove the DMF, excess reagents, and water-soluble byproducts.[12]

  • Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.

Visualization of the Amide Coupling Workflow

G cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack cluster_purification Step 3: Work-up & Purification Acid 5-Pentylpyrimidine- 2-carboxylic acid EDC_HOBt EDC + HOBt DIPEA, DMF Acid->EDC_HOBt Active_Ester Activated HOBt Ester Intermediate EDC_HOBt->Active_Ester Formation of reactive ester Amine Amine (e.g., 4-methoxybenzylamine) Active_Ester->Amine Product Target Amide Amine->Product Amide bond formation Workup Aqueous Work-up (EtOAc, NaHCO₃, Brine) Product->Workup Chromatography Column Chromatography Workup->Chromatography Crude Product Pure_Product Purified Product Chromatography->Pure_Product G cluster_downstream Downstream Signaling VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds & Dimerizes PLC PLCγ VEGFR2->PLC Autophosphorylation Activates Inhibitor Pyrimidine Inhibitor (Derived from Building Block) Inhibitor->VEGFR2 Blocks ATP Binding Site PKC PKC PLC->PKC MAPK Raf-MEK-ERK (MAPK Pathway) PKC->MAPK Cell_Response Angiogenesis Cell Proliferation Survival MAPK->Cell_Response PI3K PI3K/Akt PI3K->Cell_Response VEGFR2_active VEGFR2_active VEGFR2_active->PI3K

Caption: Inhibition of the VEGFR-2 signaling pathway by a pyrimidine-based drug candidate.

Comparative Data: Amide Coupling Reagents

The choice of coupling reagent can be critical and depends on factors like substrate steric hindrance, potential for side reactions, and cost. [12][14]

Coupling System Base Key Advantages Common Side Reactions/Drawbacks
EDC / HOBt DIPEA, Et₃N Water-soluble byproducts, low cost, suppresses racemization. [11] Can be slow with hindered substrates.
HATU / HOAt DIPEA High reactivity, very fast, effective for hindered substrates. More expensive, byproducts can be harder to remove.
T3P® (Propylphosphonic Anhydride) Pyridine, DIPEA High reactivity, byproducts are water-soluble, good for sensitive substrates. Can require slightly elevated temperatures. [14]

| DCC / DMAP | DMAP (cat.) | Inexpensive and effective. | Dicyclohexylurea (DCU) byproduct is insoluble in most organic solvents, complicating purification. [11]|

Conclusion

5-Pentylpyrimidine-2-carboxylic acid represents a highly valuable and strategically designed building block for modern drug discovery. Its constituent parts—a reactive carboxylic acid and a lipophilic pentyl chain on a privileged pyrimidine core—provide medicinal chemists with a powerful tool to rapidly generate novel chemical entities. The robust and well-understood chemistry of amide bond formation, as detailed in this guide, allows for its reliable incorporation into diverse molecular scaffolds. By leveraging this building block, researchers can efficiently explore structure-activity relationships and accelerate the development of next-generation therapeutics targeting a wide array of diseases.

References

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC. (n.d.). National Center for Biotechnology Information.
  • Pyrimidine-4-carboxylic acid - Chem-Impex. (n.d.). Chem-Impex International.
  • Application Notes and Protocols for Amide Coupling with Carboxylic Acids - Benchchem. (n.d.). BenchChem.
  • Pyrimidines in Drug Discovery - PharmaBlock. (n.d.). PharmaBlock.
  • Discovery of Pyrimidinediamine Derivatives as Potent Methuosis Inducers for the Treatment of Triple-Negative Breast Cancer | Journal of Medicinal Chemistry. (2023, May 22). American Chemical Society Publications.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (n.d.). HepatoChem.
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15). ResearchGate.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. (n.d.). National Center for Biotechnology Information.
  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (2015, November 15). American Chemical Society Publications.
  • Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. (2025, November 29). Chemistry Steps.
  • Pyrimidine-2-carboxylic acid - Chem-Impex. (n.d.). Chem-Impex International.
  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. (n.d.). Scilit.
  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. (n.d.). Thieme Connect.
  • Protocols for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters: Application Notes - Benchchem. (n.d.). BenchChem.
  • Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. (2025, April 3). MDPI.
  • Synthesis and biological evaluation of 5-carbamoyl-2-phenylpyrimidine derivatives as novel and potent PDE4 inhibitors. (2013, November 15). PubMed.
  • CN103880757A - Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid - Google Patents. (n.d.). Google Patents.
  • Physical Properties of Carboxylic Acids. (2021, May 22). Chemistry LibreTexts.
  • Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. (n.d.). Wiley-VCH.
  • Carboxylic Acid Reactivity. (n.d.). Michigan State University Chemistry.
  • Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells. (2002, April 15). PubMed.
  • Physical Properties of Carboxylic Acids. (2012). 2012 Book Archive.
  • Carboxylic acid - Properties, Structure, Reactions. (2026, January 22). Britannica.
  • A Comparative Guide to 2-Tert-butylpyrimidine-5-carboxylic Acid and Other Pyrimidine Derivatives in Drug Discovery - Benchchem. (n.d.). BenchChem.
  • (PDF) Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. (2022, January 3). ResearchGate.
  • Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. (n.d.). RSC Publishing.

Sources

Application

Reaction conditions for pyrimidine-2-carboxylic acid chloride formation

This is a comprehensive Application Note and Protocol designed for research and development professionals. Executive Summary & Strategic Importance Pyrimidine-2-carbonyl chloride is a high-value electrophilic scaffold in...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol designed for research and development professionals.

Executive Summary & Strategic Importance

Pyrimidine-2-carbonyl chloride is a high-value electrophilic scaffold in medicinal chemistry, serving as a critical "warhead" for installing the pyrimidine ring—a privileged structure in kinase inhibitors and antiviral agents.

Unlike its benzene analogs, the synthesis of pyrimidine-2-carbonyl chloride presents unique challenges due to the electron-deficient nature of the pyrazine ring and the basic nitrogen atoms . The 2-position is particularly sensitive; the resulting acid chloride is prone to hydrolysis and can be unstable if not handled under strictly anhydrous conditions.[1] Furthermore, the starting material (pyrimidine-2-carboxylic acid) often exists as a zwitterion with poor solubility in organic solvents, requiring specific activation protocols to drive the reaction to completion.

This guide details two validated protocols:

  • Method A (The Precision Protocol): Oxalyl chloride/DMF mediated synthesis (Recommended for discovery/gram-scale).

  • Method B (The Scale-Up Protocol): Thionyl chloride neat reflux (Recommended for multigram/kilogram scale).

Mechanistic Insight & Chemical Logic

To ensure reproducibility, one must understand the underlying causality of the reaction conditions.

The Solubility Challenge

Pyrimidine-2-carboxylic acid is highly polar and poorly soluble in dichloromethane (DCM) or toluene.

  • Expert Insight: Do not expect the starting material to dissolve immediately. The reaction is heterogeneous initially. As the acid is converted to the acid chloride (and the hydrochloride salt forms), the mixture may become homogenous or change physical form.

The Role of DMF (Vilsmeier-Haack Activation)

Direct reaction with oxalyl chloride is often sluggish due to the electron-withdrawing effect of the pyrimidine ring. N,N-Dimethylformamide (DMF) is added in catalytic amounts (1-5 mol%) to form the active Vilsmeier chloroiminium reagent .

Mechanism Visualization: The following diagram illustrates the catalytic cycle that drives the conversion under mild conditions.

VilsmeierMechanism DMF DMF (Catalyst) ActiveAgent Chloroiminium Intermediate (Active Species) DMF->ActiveAgent + (COCl)2 - CO, CO2 Oxalyl Oxalyl Chloride Oxalyl->ActiveAgent Transition Activated Acyl Intermediate ActiveAgent->Transition + Substrate Substrate Pyrimidine-2-COOH Substrate->Transition Transition->DMF Regenerated Product Pyrimidine-2-COCl (Product) Transition->Product Cl- transfer Byproducts CO(g) + CO2(g) + HCl(g) Transition->Byproducts

Figure 1: Catalytic cycle of DMF-mediated acid chloride formation. The active chloroiminium species is far more reactive than oxalyl chloride alone, allowing the reaction to proceed at room temperature.

Experimental Protocols

Method A: Oxalyl Chloride / DMF (Precision Protocol)

Best for: High purity requirements, downstream sensitive couplings, gram-scale synthesis. Safety Note: Generates CO and CO₂. Perform in a well-ventilated fume hood.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6][7][8]Role
Pyrimidine-2-carboxylic acid1.0Substrate
Oxalyl Chloride (2.0M in DCM)1.5 - 2.0Chlorinating Agent
DMF (Anhydrous)0.05 (5 mol%)Catalyst
Dichloromethane (DCM)10-15 VolSolvent (Anhydrous)
Step-by-Step Workflow
  • Setup: Flame-dry a 2-neck round bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Charging: Add Pyrimidine-2-carboxylic acid (1.0 equiv) and anhydrous DCM (10 volumes) under nitrogen flow. The mixture will be a suspension.

  • Activation: Add catalytic DMF (0.05 equiv).

    • Observation: No immediate change is usually observed.

  • Addition: Cool the suspension to 0°C (ice bath). Add Oxalyl Chloride (1.5 equiv) dropwise over 15-20 minutes.

    • Why: Controlling the addition rate manages the vigorous gas evolution (CO/CO₂).

  • Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C). Stir for 2–4 hours.

    • Endpoint: The reaction usually turns into a clear solution or a fine suspension of the HCl salt.

  • Workup: Concentrate the reaction mixture in vacuo (Rotavap) at <40°C.

    • Crucial Step: To remove excess oxalyl chloride, add fresh anhydrous DCM (or Toluene) and re-concentrate. Repeat this "azeotropic" chase 2 times.

  • Isolation: The resulting residue is Pyrimidine-2-carbonyl chloride hydrochloride .[9] It is typically an off-white to yellow moisture-sensitive solid. Use immediately for the next step.

Method B: Thionyl Chloride Reflux (Scale-Up Protocol)

Best for: Large scale (>50g), where removal of solvent is cumbersome. Note: Harsher conditions; may cause darkening of the product.

Step-by-Step Workflow
  • Setup: RBF with reflux condenser and caustic scrubber (trap for HCl/SO₂ gas).

  • Charging: Suspend Pyrimidine-2-carboxylic acid in Thionyl Chloride (SOCl₂) (5–10 volumes). No co-solvent is needed.

  • Catalysis: Add 1-2 drops of DMF.

  • Reaction: Heat to reflux (75°C) for 2–3 hours.

    • Monitoring: The solid should dissolve completely.

  • Workup: Distill off excess SOCl₂ under reduced pressure.

  • Chasing: Add Toluene (3 volumes) and concentrate to dryness to remove trace thionyl chloride.

Quality Control & Validation (Self-Validating System)

Because acid chlorides are unstable on LCMS/GCMS columns (hydrolyzing back to the acid), you must use a Derivatization Quench to validate conversion.

The Methanol Quench Protocol

Do not inject the reaction mixture directly.

  • Take a 50 µL aliquot of the reaction mixture.

  • Quench into 500 µL of anhydrous Methanol (in a separate vial).

  • Shake for 1 minute. (This converts the Acid Chloride -> Methyl Ester).

  • Analyze the methanol solution via LCMS or GCMS.

    • Target: Look for the mass of the Methyl Pyrimidine-2-carboxylate .

    • Success Criteria: >98% Methyl Ester, <2% Methyl Ether (if alcohol solvent used) or unreacted acid.

Handling, Stability & Storage

The product is Pyrimidine-2-carbonyl chloride hydrochloride . The protonation of the pyrimidine nitrogen by the HCl byproduct actually stabilizes the solid somewhat, but it remains extremely hygroscopic.

  • Storage: Store under Argon/Nitrogen at -20°C.

  • Shelf Life: 6 months if strictly sealed.

  • Handling: Weigh in a glovebox or handle rapidly. If the solid turns to a gum/oil, it has hydrolyzed significantly.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield / Unreacted Acid Inactive Oxalyl ChlorideCheck reagent quality. Ensure DMF was added.
Product is a dark tar Overheating / DecompositionUse Method A (Oxalyl Chloride) at 0°C -> RT. Do not heat >40°C during concentration.
Violent bubbling on addition Addition too fastCool to 0°C or -10°C. Add reagent slower.
Solid won't dissolve Salt formationThe HCl salt is insoluble in DCM. This is normal. Proceed to workup; the solid is the product.

Process Decision Tree

Workflow Start Start: Pyrimidine-2-COOH ScaleCheck Scale > 50g? Start->ScaleCheck MethodA Method A: Oxalyl Chloride/DMF (DCM Solvent, 0°C -> RT) ScaleCheck->MethodA No (Precision) MethodB Method B: Thionyl Chloride (Neat, Reflux) ScaleCheck->MethodB Yes (Bulk) QC QC: Methanol Quench (Check for Methyl Ester) MethodA->QC MethodB->QC Result Product: Pyrimidine-2-COCl • HCl (Use Immediately) QC->Result Pass

Figure 2: Decision tree for selecting the optimal synthesis route based on scale and purity requirements.

References

  • BenchChem. An In-Depth Technical Guide to the Synthesis of 2-(Chloromethyl)pyrimidine Hydrochloride. (Accessed 2023).[10] Link

  • Organic Syntheses. Acid Chloride Formation using Oxalyl Chloride.[7][11] Org.[5][10][12][13] Synth. 2008 , 85, 100-104. Link

  • Clayden, J., Greeves, N., Warren, S.Organic Chemistry, 2nd Ed. Oxford University Press, 2012.
  • Sigma-Aldrich. Pyrimidine-2-carbonyl chloride Product Specification & Safety Data Sheet.Link

Sources

Method

Using 5-Pentylpyrimidine-2-carboxylic acid in Suzuki coupling

Application Note: Leveraging 5-Pentylpyrimidine-2-carboxylic Acid in Advanced Suzuki-Miyaura Cross-Coupling Workflows Executive Summary 5-Pentylpyrimidine-2-carboxylic acid (CAS 72790-10-4) is a highly versatile, bench-s...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Leveraging 5-Pentylpyrimidine-2-carboxylic Acid in Advanced Suzuki-Miyaura Cross-Coupling Workflows

Executive Summary

5-Pentylpyrimidine-2-carboxylic acid (CAS 72790-10-4) is a highly versatile, bench-stable building block utilized extensively in the synthesis of advanced nematic/smectic liquid crystal (LC) materials[1] and privileged pharmaceutical pharmacophores. This application note provides a comprehensive guide to utilizing this specific carboxylic acid in Suzuki-Miyaura cross-coupling workflows. By detailing the mechanistic causality behind catalyst selection and providing self-validating experimental protocols, this guide empowers researchers to bypass the inherent instability of pyrimidine boronic acids and construct complex 2-aryl-5-pentylpyrimidine architectures.

The Mechanistic Imperative: Why Decarboxylative Coupling?

In traditional Suzuki-Miyaura couplings, the synthesis of 2-arylpyrimidines typically relies on the use of 2-pyrimidineboronic acids. However, these specific boronic acids are notoriously unstable; the proximity of the basic pyrimidine nitrogen atoms to the empty p-orbital of the boron atom facilitates rapid, spontaneous protodeboronation[2].

To circumvent this, Decarboxylative Cross-Coupling (DCC) has emerged as a state-of-the-art alternative[3]. In this workflow, 5-pentylpyrimidine-2-carboxylic acid acts as a stable organometallic surrogate[4].

Causality of Experimental Choices:

  • Bimetallic Synergy (Pd/Cu): A single palladium catalyst struggles to insert into the strong C–C bond of the carboxylic acid. Therefore, a bimetallic system is employed. Copper(I) oxide (Cu₂O) acts as the decarboxylation catalyst, extruding CO₂ at elevated temperatures to form a transient, highly reactive 2-pyrimidyl-copper(I) intermediate[4]. Palladium(0) simultaneously undergoes oxidative addition with the aryl halide partner.

  • Transmetalation: The Cu(I) intermediate transmetalates its pyrimidyl payload to the Pd(II) center, setting the stage for reductive elimination to form the target biaryl C–C bond[3].

  • Role of Ag₂CO₃: Silver carbonate is not merely a base; it facilitates the initial deprotonation of the carboxylic acid and aids in the formation of the active Cu(I)-carboxylate complex, driving the thermodynamics of the decarboxylation step[4].

Workflow Logic & Catalytic Visualization

WorkflowLogic Start 5-Pentylpyrimidine-2-carboxylic acid Decision Coupling Partner Availability? Start->Decision PathA Aryl Halide Available (Electron-Deficient) Decision->PathA Option A PathB Aryl Boronic Acid Available (Sterically Hindered) Decision->PathB Option B DCC Direct Decarboxylative Cross-Coupling (Pd/Cu) PathA->DCC One-Pot Halogenation Decarboxylative Halogenation (Ag/NBS) PathB->Halogenation Step 1 Product 2-Aryl-5-pentylpyrimidine (Target Scaffold) DCC->Product -CO2, -HX Suzuki Standard Suzuki-Miyaura Coupling (Pd) Halogenation->Suzuki 2-Bromo Intermediate Suzuki->Product Step 2

Caption: Strategic decision matrix for utilizing 5-pentylpyrimidine-2-carboxylic acid in Suzuki workflows.

CatalyticCycle Substrate 5-Pentylpyrimidine- 2-carboxylic acid Base Ag2CO3 (Base) Substrate->Base Deprotonation Cu_Cat Cu2O Catalyst (Decarboxylation) Base->Cu_Cat Carboxylate Coordination OrganoCu Cu(I)-Pyrimidine Intermediate Cu_Cat->OrganoCu - CO2 (130 °C) Transmetalation Transmetalation (Cu to Pd) OrganoCu->Transmetalation Organometallic Transfer Transmetalation->Cu_Cat Cu(I) Recycle Pd_Cat Pd(PPh3)4 Catalyst (Cross-Coupling) Transmetalation->Pd_Cat Pd(0) Recycle Product 2-Aryl-5-pentylpyrimidine (Product) Transmetalation->Product Reductive Elimination Pd_Cat->Transmetalation Pd(II)-Ar Complex ArylHalide Aryl Halide (Ar-X) ArylHalide->Pd_Cat Oxidative Addition

Caption: Bimetallic Pd/Cu catalytic cycle for the decarboxylative cross-coupling of pyrimidine-2-carboxylic acids.

Quantitative Data & Condition Optimization

The following table summarizes the optimized parameters for converting 5-pentylpyrimidine-2-carboxylic acid into 2-aryl derivatives, comparing the direct DCC method against a two-step halogenation-Suzuki approach.

Workflow TypeCatalyst SystemAdditives / BaseSolvent & TempTypical YieldKey Advantage
Direct Decarboxylative Coupling Pd(PPh₃)₄ (5 mol%) + Cu₂O (10 mol%)Ag₂CO₃ (1.5 eq)DMF, 130 °C65–80%One-pot synthesis; completely avoids unstable boronic acids[4].
Decarboxylative Halogenation AgNO₃ (10 mol%) + NBS (1.2 eq)K₂S₂O₈ (1.5 eq)MeCN/H₂O, 60 °C85–95%Mild conditions; highly scalable for bulk intermediate production.
Standard Suzuki (from Halide) Pd(dppf)Cl₂ (3 mol%)K₂CO₃ (2.0 eq)Dioxane/H₂O, 90 °C80–90%Broadest substrate scope; tolerates sterically hindered aryl boronic acids.

Self-Validating Experimental Protocols

Protocol A: Direct Decarboxylative Suzuki-Miyaura Cross-Coupling (One-Pot)

Use this protocol when coupling with electron-deficient or sterically unhindered aryl bromides/iodides.

Reagents:

  • 5-Pentylpyrimidine-2-carboxylic acid (1.5 mmol, 1.5 equiv)

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • Cu₂O (0.10 mmol, 10 mol%)

  • Ag₂CO₃ (1.5 mmol, 1.5 equiv)

  • Anhydrous DMF (5.0 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 5-pentylpyrimidine-2-carboxylic acid, the aryl bromide (if solid), Pd(PPh₃)₄, Cu₂O, and Ag₂CO₃.

  • Degassing (Critical Causality): Seal the tube with a septum. Evacuate and backfill with ultra-pure Argon three times. Rationale: The transient Cu(I)-pyrimidyl intermediate is highly susceptible to oxidative quenching by atmospheric O₂. Strict anaerobic conditions are non-negotiable.

  • Solvent Addition: Inject anhydrous, degassed DMF (5.0 mL) and the aryl bromide (if liquid) via syringe.

  • Reaction Execution: Submerge the tube in a pre-heated oil bath at 130 °C.

  • Self-Validation Checkpoint: Observe the reaction mixture. Over the first 30–60 minutes, the suspension will transition from a light grey/yellow to a dark brown/black solution, accompanied by visible bubbling (CO₂ evolution). The cessation of bubbling (typically after 12–16 hours) is a macroscopic indicator of reaction completion.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove insoluble silver and copper salts. Wash the organic filtrate with water (3 × 15 mL) to remove DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc) to yield the 2-aryl-5-pentylpyrimidine.

Protocol B: Two-Step Workflow (Decarboxylative Bromination → Standard Suzuki)

Use this protocol when the target aryl group is highly sterically hindered, requiring a highly active boronic acid partner.

Step 1: Decarboxylative Bromination

  • Suspend 5-pentylpyrimidine-2-carboxylic acid (5.0 mmol) in a 1:1 mixture of MeCN/H₂O (20 mL).

  • Add N-Bromosuccinimide (NBS, 6.0 mmol), AgNO₃ (0.5 mmol, 10 mol%), and K₂S₂O₈ (7.5 mmol).

  • Stir at 60 °C for 4 hours. Self-Validation: The reaction will evolve CO₂ and the solution will turn pale yellow. TLC (UV active) will show the disappearance of the highly polar acid baseline spot.

  • Extract with DCM, wash with brine, dry, and concentrate to yield 2-bromo-5-pentylpyrimidine.

Step 2: Standard Suzuki-Miyaura Coupling

  • In a round-bottom flask, combine 2-bromo-5-pentylpyrimidine (1.0 mmol), Arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol, 3 mol%), and K₂CO₃ (2.0 mmol).

  • Add degassed 1,4-Dioxane/H₂O (4:1 v/v, 10 mL).

  • Reflux at 90 °C for 8 hours under Argon. Causality: The biphasic solvent system ensures the solubility of both the organic substrates (Dioxane) and the inorganic base (H₂O), which is required to activate the boronic acid via formation of an intermediate boronate complex.

  • Cool, extract with EtOAc, dry, and purify via silica gel chromatography.

References

  • Decarboxylative Borylation and Cross-Coupling of (Hetero)aryl Acids Enabled by Copper Charge Transfer Catalysis Source: National Institutes of Health (NIH) / J. Am. Chem. Soc. URL:[Link][2]

  • Synthesis of Biaryls via Decarboxylative Pd-Catalyzed Cross-Coupling Reaction Source: Organic Letters (ACS Publications) URL:[Link][3]

  • Pd-Catalyzed Decarboxylative Cross-Coupling of Sodium Pyrimidinecarboxylates with (Hetero)arylBromides Source: Tetrahedron Letters / ResearchGate URL:[Link][4]

  • Liquid crystal compound and liquid crystal composition containing the same (EP0742275A1) Source: European Patent Office / Google Patents URL:[1]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing solubility of 5-Pentylpyrimidine-2-carboxylic acid in organic solvents

Introduction: The "Amphiphilic Paradox" Welcome to the Technical Support Center. You are likely reading this because 5-Pentylpyrimidine-2-carboxylic acid (5-PPCA) is behaving like "brick dust" in your reaction flask or o...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Amphiphilic Paradox"

Welcome to the Technical Support Center. You are likely reading this because 5-Pentylpyrimidine-2-carboxylic acid (5-PPCA) is behaving like "brick dust" in your reaction flask or oiling out during purification.

As a Senior Application Scientist, I often see researchers struggle with this molecule because it possesses a conflicting dual nature:

  • The Polar Head: The pyrimidine-2-carboxylic acid moiety is highly polar and capable of strong intermolecular hydrogen bonding (dimerization), creating a robust crystal lattice.

  • The Lipophilic Tail: The 5-pentyl chain adds significant hydrophobicity, disrupting water solubility but not always sufficient to solubilize the crystal in non-polar solvents.

This guide provides field-proven protocols to overcome these competing forces using Thermodynamic Solubility Modulation .

Module 1: Solvent Compatibility Matrix

Do not rely on trial-and-error. Use this matrix to select the correct solvent system based on the Dielectric Constant (


) and Hydrogen Bonding Capacity.
Solvent ClassSuitabilityMechanism of ActionRecommended Additive
Alcohols (MeOH, EtOH)High Disrupts acid dimers; solvates both the aromatic ring and alkyl chain.None usually required.
Polar Aprotic (DMSO, DMF)High High dipole moment breaks lattice energy; H-bond acceptor for the acid proton.Warning: High boiling point makes removal difficult.
Ethers (THF, Dioxane)Moderate Good H-bond acceptors. Solubilizes the pentyl chain well.Add 5% MeOH if dissolution is slow.
Chlorinated (DCM, CHCl

)
Low-Moderate Solubilizes the pentyl tail but struggles to break the acid dimer.Critical: Requires 2-5% MeOH or 1% TFA to disrupt dimers.
Hydrocarbons (Hexane, Toluene)Poor The polar head group aggregates, causing precipitation.Avoid unless recrystallizing (as the anti-solvent).

Module 2: Critical Workflows

Workflow A: The "Break-the-Dimer" Dissolution Protocol

Use this when the solid refuses to dissolve in DCM or Ethyl Acetate.

The Science: Carboxylic acids form stable cyclic dimers in non-polar solvents. To dissolve 5-PPCA, you must energetically penalty this dimer formation.

Step-by-Step:

  • Weigh the target mass of 5-PPCA.

  • Add the primary solvent (e.g., DCM) to 80% of final volume.

  • Spike with Methanol (2-5% v/v) .

    • Why? Methanol acts as a "molecular wedge," donating H-bonds to the pyrimidine nitrogens and accepting H-bonds from the carboxylic acid, breaking the lattice.

  • Sonicate at 35°C for 10 minutes.

    • Why? Acoustic cavitation provides the activation energy to disrupt the crystal surface.

  • Visual Check: Solution should be clear. If hazy, add 1% Acetic Acid (if compatible with downstream chemistry) to prevent carboxylate salt formation on glass surfaces.

Workflow B: The pH-Switch Extraction (Recovery)

Use this if you lost your product during aqueous workup.

The Science: The pKa of Pyrimidine-2-carboxylic acid is approximately 3.1 [1]. At pH 7, it exists almost entirely as the water-soluble carboxylate anion. You must drive the pH below the pKa to protonate it and force it into the organic layer.

ExtractionLogic Start Crude Reaction Mixture (Aqueous) CheckPH Check pH Start->CheckPH AdjustAcid Adjust to pH 1.5 - 2.0 (Use 1M HCl) CheckPH->AdjustAcid pH > 3 Extract Extract with EtOAc or DCM (3x Volume) CheckPH->Extract pH < 2.5 AdjustAcid->Extract Brine Wash Organic Layer with Brine Extract->Brine Dry Dry over Na2SO4 & Concentrate Brine->Dry

Figure 1: Logic flow for ensuring quantitative recovery of 5-PPCA from aqueous streams.

Troubleshooting & FAQs

Q1: I tried recrystallizing from hot Toluene, but it oiled out. Why? A: "Oiling out" occurs when the liquid-liquid phase separation (LLPS) boundary is hit before the crystallization boundary. The pentyl chain lowers the melting point and increases lipophilicity, making the compound "confused" in hot non-polar solvents.

  • Fix: Use a solvent/anti-solvent pair . Dissolve in a minimum amount of hot Ethyl Acetate (solvent), then slowly add hot Hexane (anti-solvent) until turbidity persists. Let it cool slowly to room temperature.

Q2: Why is my yield low after column chromatography (Silica Gel)? A: 5-PPCA is acidic (pKa ~3.1). It interacts strongly with the silanols (Si-OH) on the silica gel, leading to irreversible adsorption or "streaking."

  • Fix: You must deactivate the silica. Add 1% Acetic Acid or 0.5% Formic Acid to your eluent (mobile phase). This competes for the binding sites on the silica, allowing your product to elute cleanly [2].

Q3: Can I use DMSO for my reaction? It dissolves perfectly. A: Yes, DMSO is an excellent solvent for nucleophilic aromatic substitutions involving pyrimidines. However, removing DMSO requires high vacuum and heat (>60°C), which can degrade thermally sensitive intermediates.

  • Alternative: Consider Sulfolane or NMP if stability is a concern, or perform a water crash (pour DMSO reaction into ice water) followed by the pH-Switch Extraction (Workflow B) to isolate the solid.

Visualizing the Solubility Decision Tree

Use this logic flow to determine the optimal solvent strategy for your specific application.

SolubilityTree Start Define Goal Goal Reaction or Purification? Start->Goal React Reaction Solvent Goal->React Synthesis Purify Purification Goal->Purify Workup Temp High Temp (>80°C)? React->Temp DMF Use DMF or DMSO Temp->DMF Yes THF Use THF or Dioxane Temp->THF No Method Method? Purify->Method Chrom Chromatography Method->Chrom Cryst Crystallization Method->Cryst AcidMod Add 1% AcOH to Eluent Chrom->AcidMod Prevent Streaking BiPhasic EtOAc / Hexane System Cryst->BiPhasic Avoid Oiling

Figure 2: Decision support system for solvent selection based on experimental stage.

References

  • ChemicalBook. (2024). Pyrimidine-2-carboxylic acid Properties and pKa Data. Link

  • Royal Society of Chemistry. (2021).[1] A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. Link

  • Baluja, S., et al. (2013). Solubility of pyrimidine derivatives in different organic solvents. World Scientific News. Link

Sources

Optimization

Technical Support Center: Resolving Phase Separation in Pyrimidine Liquid Crystal Synthesis

Welcome to the Technical Support Center for Pyrimidine Liquid Crystal (LC) Synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with phase separation anomalies—ranging from liquid-l...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrimidine Liquid Crystal (LC) Synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with phase separation anomalies—ranging from liquid-liquid "oiling out" during Suzuki-Miyaura cross-coupling to solid-liquid premature crystallization during mesophase characterization.

Pyrimidine LCs, characterized by their highly electron-deficient rigid cores and flexible terminal alkyl/alkoxy chains, present unique thermodynamic challenges. This guide provides field-proven, mechanistically grounded solutions to stabilize your synthetic workflows and ensure high-yield, phase-pure mesogens.

Part 1: Diagnostic Workflows & Mechanistic Pathways

Understanding the root cause of phase separation is the first step in troubleshooting. The structural dichotomy of pyrimidine LCs—a rigid, polarizable core paired with highly lipophilic flexible chains—creates a thermodynamic vulnerability when exposed to mixed solvent systems or rapid temperature gradients.

Mechanism RigidCore Rigid Pyrimidine Core (Strong π-π interactions) SolubilityGap Thermodynamic Solubility Conflict RigidCore->SolubilityGap FlexChains Flexible Alkyl Chains (High lipophilicity) FlexChains->SolubilityGap LLSep Liquid-Liquid Separation (Oiling Out) SolubilityGap->LLSep High Temp / Poor Miscibility SLSep Solid-Liquid Separation (Premature Crystallization) SolubilityGap->SLSep Rapid Cooling / Supersaturation

Fig 1. Thermodynamic mechanisms driving phase separation in pyrimidine LCs.

Part 2: Troubleshooting Guide & FAQs

Q1: Why does my Suzuki-Miyaura coupling mixture separate into an unreactive oily layer during pyrimidine core elongation? A1: This liquid-liquid phase separation (often called "oiling out") is driven by the stark polarity difference between the aqueous base (e.g., 2M Na₂CO₃) and the non-polar organic solvent (e.g., Toluene). The rigid, electron-deficient pyrimidine intermediates and the non-polar alkyl chains have conflicting solubility profiles. When oiling out occurs, the palladium catalyst (typically Pd(PPh₃)₄) remains trapped in the organic phase while the boronate species partitions into the aqueous phase, halting the transmetalation step . Causality & Solution: To resolve this, you must bridge the dielectric gap. Introduce a co-solvent like Ethanol (forming a Toluene/EtOH/H₂O 2:1:1 system) to create a homogeneous microemulsion, or add a Phase Transfer Catalyst (PTC) like Tetrabutylammonium bromide (TBAB) to shuttle the boronate into the organic phase .

Q2: How can I prevent premature crystallization (solid-liquid phase separation) of the pyrimidine intermediate during purification? A2: Pyrimidine LCs exhibit strong intermolecular π-π stacking due to their electron-deficient heterocyclic cores, paired with strong dipole-dipole interactions . During cooling in a single solvent system, the solution rapidly crosses the supersaturation threshold, causing the rigid cores to aggregate and crystallize prematurely, often trapping impurities . Causality & Solution: The causality lies in a steep solubility gradient. Implement a binary solvent system (e.g., Ethyl Acetate/Hexane). The ethyl acetate solvates the polar pyrimidine core, while hexane interacts with the flexible alkyl chains. By carefully modulating the ratio and employing a slow, controlled cooling ramp (e.g., 0.5 °C/min), you maintain the system in the metastable zone longer, yielding high-purity, well-ordered crystals without premature phase separation.

Q3: During the formulation of the final pyrimidine LC blend, I observe macroscopic phase separation instead of a uniform smectic/nematic phase. How do I fix this? A3: This is a thermodynamic miscibility failure governed by the Flory-Huggins interaction parameter. If you are blending pyrimidine LCs with significantly different terminal chain lengths (e.g., a short alkyl chain with a long alkoxy chain), the entropic penalty of mixing exceeds the enthalpic gain, leading to phase separation into distinct isotropic and mesomorphic domains. Causality & Solution: To force miscibility, match the terminal chain lengths closely, or introduce a "compatibilizer" mesogen—a pyrimidine derivative with an intermediate chain length that lowers the interfacial tension between the microdomains, restoring a uniform smectic or nematic phase.

Part 3: Quantitative Data & Solvent Optimization

Choosing the correct solvent system is the most critical variable in preventing phase separation during the synthesis of pyrimidine LCs. The table below summarizes the empirical data for optimizing the dielectric environment.

Table 1: Solvent System Optimization for Pyrimidine Suzuki-Miyaura Coupling

Solvent System (v/v)Dielectric Constant (ε)Phase Separation RiskTransmetalation EfficiencyRecommended Application
Toluene / H₂O (1:1)~42 (Biphasic)High (Oiling out)LowNot recommended for long-chain pyrimidines
Toluene / EtOH / H₂O (2:1:1)~35 (Microemulsion)LowHighStandard synthesis of calamitic LCs
THF / H₂O (4:1)~18 (Miscible)Very LowMediumShort-chain, highly polar intermediates
DMF / H₂O (4:1)~38 (Miscible)LowHighDifficult couplings requiring high temps

Part 4: Self-Validating Experimental Protocol

Optimized Suzuki-Miyaura Synthesis of 2-Pentyl-5-(4-pentyloxyphenyl)pyrimidine

Objective: Execute a cross-coupling reaction engineered to prevent liquid-liquid phase separation by utilizing a ternary solvent system that acts as a microemulsion. This ensures the palladium catalyst, boronic acid, and pyrimidine halide remain in close proximity .

Step 1: Reagent Charging (Inert Atmosphere) In a Schlenk flask under nitrogen, combine 5-bromo-2-pentylpyrimidine (1.0 eq), 4-(pentyloxy)phenylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq). Causality: The slight excess of boronic acid compensates for potential protodeboronation in the aqueous environment, ensuring the limiting reagent (pyrimidine) is fully consumed.

Step 2: Microemulsion Solvent Setup Add a degassed mixture of Toluene, Ethanol, and 2M Na₂CO₃ (aq) in a 2:1:1 volumetric ratio. Causality: Ethanol acts as an amphiphilic bridge, closing the dielectric gap between the non-polar toluene and the aqueous base. This prevents the reaction from separating into two unreactive macroscopic layers and keeps the catalyst evenly distributed.

Step 3: High-Shear Reflux Heat the mixture to 90 °C and stir vigorously (≥ 800 RPM) for 12 hours. Causality: Vigorous stirring combined with the ternary solvent maintains a high interfacial surface area, facilitating the rate-determining transmetalation step between the organic and aqueous phases .

Step 4: Controlled Phase Separation & Extraction Cool the reaction to room temperature. Add ethyl acetate (50 mL) and water (50 mL) to intentionally induce macroscopic phase separation. Causality: Ethyl acetate increases the lipophilicity of the organic layer, cleanly separating the synthesized LC from aqueous salts and palladium black.

Step 5: Purification via Recrystallization Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. Recrystallize the crude product from hot ethanol. Causality: Ethanol provides a steep solubility curve for pyrimidine LCs. As the solution cools, the LC crystallizes uniformly without "oiling out," self-validating the purity of the final mesogen .

Workflow Step1 Initiate Suzuki-Miyaura Coupling CheckPhase Monitor Reaction Mixture (Visual/TLC) Step1->CheckPhase PhaseSep Issue: Biphasic Separation (Oiling Out) CheckPhase->PhaseSep Immiscibility detected Homogeneous Homogeneous Microemulsion Maintained CheckPhase->Homogeneous Well dispersed Intervention1 Add Ethanol Co-solvent (Bridge Dielectric Gap) PhaseSep->Intervention1 Intervention2 Add TBAB (Phase Transfer Catalyst) PhaseSep->Intervention2 Proceed Proceed to Reflux & Transmetalation Homogeneous->Proceed Intervention1->Proceed Intervention2->Proceed

Fig 2. Troubleshooting workflow for phase separation during Suzuki-Miyaura coupling.

References

  • MDPI. "Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects." Molecules. Available at: [Link]

  • ACS Publications. "Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction." The Journal of Organic Chemistry. Available at: [Link]

Troubleshooting

Preventing oxidation of alkyl chains in pyrimidine derivatives

Topic: Preventing Oxidation of Alkyl Chains in Pyrimidine Scaffolds Welcome to the Pyrimidine Stability Response Center. Ticket ID: PYR-OX-2024-ALPHA Assigned Specialist: Senior Application Scientist, Structural Chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Oxidation of Alkyl Chains in Pyrimidine Scaffolds

Welcome to the Pyrimidine Stability Response Center. Ticket ID: PYR-OX-2024-ALPHA Assigned Specialist: Senior Application Scientist, Structural Chemistry Division

This guide addresses the degradation of alkyl-substituted pyrimidines (e.g., thymine analogs, 5-alkyluracils). While the pyrimidine ring itself is electron-deficient and resistant to oxidative metabolism, the attached alkyl chains—specifically at the benzylic-like


-positions (C5-CH3, C6-alkyl)—are highly susceptible to radical autoxidation and enzymatic hydroxylation [1].
Module 1: The Diagnostic Phase (Troubleshooting)

User Issue: "My compound purity dropped after 48h in solution. LC-MS shows a new peak at M+16."

Root Cause Analysis

An M+16 shift indicates the addition of one oxygen atom. In alkyl-pyrimidines, this presents a critical structural ambiguity: is it N-oxidation (on the ring nitrogens) or C-hydroxylation (on the alkyl chain)? Distinguishing these is vital because their prevention strategies differ completely.

Troubleshooting Workflow: The "M+16" Decision Tree

Use this protocol to identify the oxidation site before attempting stabilization.

Step 1: Thermal Stress Test (In-Source Fragmentation)

  • Method: Inject the sample using APCI (Atmospheric Pressure Chemical Ionization) or ESI with high source temperature (>350°C).

  • Observation:

    • Scenario A: The M+16 peak disappears or significantly decreases, showing an [M+H-16] or [M+H-18] fragment.

      • Diagnosis:N-Oxide. The N-O bond is thermally labile.[1]

    • Scenario B: The M+16 peak remains stable or shows only water loss ([M+H-18]).

      • Diagnosis:Alkyl Alcohol (C-OH). The C-O bond is robust.

Step 2: Chemical Reduction Test

  • Method: Treat a small aliquot with dilute

    
     or triphenylphosphine.
    
  • Observation:

    • Rapid reversion to parent mass: Confirms N-Oxide .

    • No reaction: Confirms Alkyl Oxidation .

Step 3: Deuterium Exchange (NMR)

  • Method: Run

    
    H-NMR in 
    
    
    
    .
  • Observation: If the alkyl signal (e.g., methyl doublet) disappears or shifts significantly due to adjacent OH, it confirms side-chain oxidation.

Module 2: The Prevention Phase (Protocols)

If you confirmed Alkyl Chain Oxidation (Scenario B above), the mechanism is likely a radical chain reaction initiated by trace metals or light, abstracting a hydrogen from the


-carbon [2].
Protocol A: The "Zero-Radical" Storage System

For preventing autoxidation during storage or long-term assays.

ParameterSpecificationScientific Rationale
Solvent Choice Degassed DMSO or DMAcAvoid ethers (THF/Dioxane) which form peroxides that initiate the chain reaction.
Headspace Argon (Sparged)Argon is heavier than air and forms a "blanket" over the liquid. Nitrogen is lighter and diffuses away faster.
Chelation EDTA (50

M)
Sequesters trace Fe/Cu ions that catalyze the decomposition of hydroperoxides into radicals (Fenton chemistry) [3].
Scavenger BHT (0.1%) or MethionineBHT terminates radical chains. Methionine acts as a "sacrificial" antioxidant for S-oxidation, protecting the drug.
Protocol B: Structural Immunization (Synthesis)

For drug candidates failing metabolic stability tests (Microsomal Stability).

Strategy: Deuteration (The Kinetic Isotope Effect) Replacing Hydrogen with Deuterium at the metabolic "soft spot" (the alkyl


-carbon) significantly slows down the rate of C-H bond breakage. This is known as the Deuterium Kinetic Isotope Effect (DKIE).[2]
  • Mechanism: The C-D bond is shorter and stronger than the C-H bond. If C-H abstraction is the rate-limiting step (as it is in CYP450 oxidation), deuteration can reduce metabolic clearance by 5–10 fold [4].

  • Implementation: Synthesize the

    
    -methyl analog (e.g., using 
    
    
    
    instead of
    
    
    during alkylation).
Module 3: Visualizing the Threat
Diagram 1: The Autoxidation Cascade

Caption: Radical mechanism showing how trace metals initiate the attack on the pyrimidine alkyl side chain.

OxidationCascade Start Alkyl-Pyrimidine (R-CH3) Radical Carbon Radical (R-CH2•) Start->Radical H• Abstraction Initiator Trace Metals (Fe2+) + UV Light Initiator->Start Peroxide Peroxyl Radical (R-CH2-OO•) Radical->Peroxide + O2 (Fast) HydroPer Hydroperoxide (R-CH2-OOH) Peroxide->HydroPer + R-CH3 HydroPer->Radical Chain Branching Product Alcohol/Aldehyde (Degradation) HydroPer->Product Decomposition

Diagram 2: Stabilization Decision Matrix

Caption: Flowchart to select the correct stabilization strategy based on the experimental stage.

StabilizationTree Problem Oxidation Detected Stage Identify Stage Problem->Stage Storage Storage/Stock Solution Stage->Storage Shelf Life Issue Assay In Vitro Assay (Microsomes/Cells) Stage->Assay Biological Stability Synthesis Lead Optimization Stage->Synthesis Drug Design Action1 Add EDTA + Argon Purge Storage->Action1 Action2 Co-incubate with Catalase/SOD Assay->Action2 Action3 Deuteration (d3-methyl) or Fluorination Synthesis->Action3

Module 4: FAQ & Deep Dive

Q: Why is the alkyl group on a pyrimidine so vulnerable compared to a benzene ring? A: The pyrimidine ring is electron-deficient (pi-deficient) due to the two electronegative nitrogen atoms. This makes the ring itself resistant to oxidation. However, this electron withdrawal can hyper-conjugate with the alkyl side chain, making the benzylic C-H bonds slightly more acidic and susceptible to radical abstraction. Furthermore, in biological systems, CYP450 enzymes specifically target these accessible


 carbons because the ring is too deactivated for epoxidation [5].

Q: Can I use TCEP instead of BHT? A: Use caution. TCEP is a reducing agent used primarily for disulfide bonds. While it can reduce N-oxides back to amines, it does not effectively scavenge the carbon-centered radicals that drive alkyl chain oxidation. For alkyl oxidation, radical scavengers (BHT, Vitamin E analogs) are superior.

Q: Does deuteration affect the binding affinity of my drug? A: Generally, no. Deuterium has a slightly smaller molar volume than hydrogen, but the steric and electronic perturbation is usually negligible (


). The pharmacology remains identical, but the metabolic half-life increases significantly [4].
References
  • Muraoka, S. (2009). Pyridine and pyrimidine analogs of acetaminophen as inhibitors of lipid peroxidation and cyclooxygenase and lipoxygenase catalysis.[3] ResearchGate.

  • Winterbourn, C. C. (1989).[4] Inhibition of autoxidation of divicine and isouramil by the combination of superoxide dismutase and reduced glutathione. PubMed.

  • Boccardi, G. (1994).[5] Autoxidation of Drugs: Prediction of Degradation Impurities From Results of Reaction With Radical Chain Initiators. PubMed.

  • Kaur, S., & Gupta, M. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Juniper Publishers.

  • Guengerich, F. P. (2017).[6] Kinetic Deuterium Isotope Effects in Cytochrome P450 Oxidation Reactions. PubMed Central.

Sources

Optimization

High-performance liquid chromatography (HPLC) separation of pyrimidine acids

Welcome to the Technical Support Center for Chromatographic Separations. As a Senior Application Scientist, I frequently encounter challenges regarding the retention and resolution of highly polar, hydrophilic analytes.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chromatographic Separations. As a Senior Application Scientist, I frequently encounter challenges regarding the retention and resolution of highly polar, hydrophilic analytes. Pyrimidine acids—such as orotic acid (uracil-6-carboxylic acid)—present a unique chromatographic challenge due to their dual polar functional groups (a pyrimidine ring and a carboxylic acid moiety).

This guide is designed to move beyond basic troubleshooting by explaining the mechanistic causality behind your chromatographic results, ensuring you can build robust, self-validating analytical methods.

Method Development Decision Matrix

G Start Analyze Pyrimidine Acid (e.g., Orotic Acid) CheckRet Is k' < 1 on Standard C18? Start->CheckRet AdjustPH Lower Mobile Phase pH (pH 2.0 - 2.5) CheckRet->AdjustPH Yes (Void Elution) Optimize Optimize Buffer Molarity & Gradient Profile CheckRet->Optimize No (Good Retention) CheckRet2 Is k' still < 1? AdjustPH->CheckRet2 HILIC Switch to HILIC Column (e.g., Amide/Silica) CheckRet2->HILIC Yes (Too Hydrophilic) MixedMode Use Mixed-Mode or Ion-Pairing (TBAH) CheckRet2->MixedMode Yes (Alternative) CheckRet2->Optimize No (Retained)

Decision matrix for optimizing HPLC retention of polar pyrimidine acids.

Section 1: Method Development FAQs

Q: Why do pyrimidine acids like orotic acid elute at the void volume (t0) on my standard C18 column? A: This is a classic case of hydrophobic mismatch. Orotic acid has a carboxylic acid group with a pKa of approximately 1.8[1]. At a standard physiological or neutral pH (e.g., pH 7), this acid group is fully deprotonated (ionized). Standard C18 stationary phases rely on hydrophobic Van der Waals interactions. Because the ionized pyrimidine acid is surrounded by a dense hydration shell, it prefers the aqueous mobile phase over the hydrophobic stationary phase, resulting in zero retention.

Q: How can I force retention on a Reversed-Phase (RP) system? A: You have two primary mechanistic levers:

  • Ion Suppression: Lower the mobile phase pH to at least 2 units below the pKa of the acidic group. Using a phosphate or formate buffer at pH 2.0–2.5 forces the carboxylic acid into its neutral, protonated state, significantly increasing its hydrophobicity and retention on a C18 column[1].

  • Ion-Pairing Chromatography (IPC): If low pH is insufficient or damages your column, introduce an ion-pairing reagent like tetrabutylammonium hydroxide (TBAH). The positively charged TBAH binds to the negatively charged pyrimidine acid, forming a neutral, hydrophobic complex that partitions effectively into the C18 phase[2].

Q: When should I abandon C18 and switch to HILIC or Mixed-Mode? A: If your analyte remains unretained even under optimal ion-suppression conditions, its inherent LogP is simply too low. Mixed-mode columns (combining reverse-phase and ion-exchange mechanisms) or Hydrophilic Interaction Liquid Chromatography (HILIC) columns are ideal alternatives[3]. HILIC operates by partitioning the analyte into a water-enriched layer immobilized on a polar stationary phase, making it perfect for highly polar pyrimidines.

Section 2: Self-Validating Experimental Protocol

Protocol: Reversed-Phase Ion-Suppression HPLC for Orotic Acid To ensure scientific trustworthiness, this protocol incorporates a System Suitability Test (SST) to self-validate the method prior to sample analysis.

Materials:

  • Column: Base-Deactivated Silica (BDS) C18 or AQ-C18 (to prevent phase collapse in highly aqueous conditions), 250 x 4.6 mm, 5 µm[4].

  • Mobile Phase A: 20 mM Potassium dihydrogen phosphate buffer.

  • Mobile Phase B: HPLC-grade Acetonitrile.

Step-by-Step Methodology:

  • Buffer Preparation & pH Adjustment: Dissolve the appropriate mass of potassium dihydrogen phosphate in 1 L of ultrapure water to achieve a 20 mM concentration. Critical Step: Adjust the pH to 2.5 using orthophosphoric acid. This specific pH is required to suppress the ionization of orotic acid's carboxylate group[1]. Filter through a 0.45 µm membrane.

  • System Equilibration: Flush the column with 98% Mobile Phase A / 2% Mobile Phase B at 1.0 mL/min for 30 column volumes. Do not use 100% aqueous buffer on a standard C18 to avoid stationary phase dewetting.

  • Sample Preparation: Dissolve the pyrimidine acid standards directly in Mobile Phase A. Causality: Using a diluent stronger than the mobile phase (e.g., 50% methanol) will cause local breakthrough and peak splitting.

  • Isocratic Elution: Run the separation isocratically at 98% A / 2% B. Monitor UV absorbance at 260 nm (optimal for the pyrimidine ring conjugated system)[2].

  • System Suitability Testing (SST): Before analyzing unknowns, inject a standard mixture 5 times. The system is validated only if:

    • Retention factor (k') > 2.0.

    • Tailing factor (Tf) ≤ 1.5.

    • Theoretical plates (N) > 2000.

    • Peak area %RSD ≤ 2.0%.

Section 3: Troubleshooting Guide

Issue: Severe Peak Tailing of Pyrimidine Bases

  • Causality: Pyrimidines contain basic nitrogen atoms in their ring structure. Even at low pH, these nitrogens can interact via secondary ion-exchange with unreacted, acidic silanol groups (Si-OH) on the silica support of the column.

  • Solution: Switch to a Base-Deactivated Silica (BDS) column or a highly end-capped column designed to shield residual silanols[4].

Issue: Baseline Drift During Gradient Elution

  • Causality: If you are running a gradient and monitoring at low UV wavelengths (<230 nm), the buffer itself may absorb light. As the ratio of Buffer to Acetonitrile changes, the background absorbance shifts, causing a drifting baseline.

  • Solution: For pyrimidines, monitor at their UV maximum of ~260 nm where phosphate buffer absorbance is negligible[2].

Quantitative Data Summary

The following table summarizes the physicochemical properties of common pyrimidines to guide your column and buffer selection:

CompoundApprox. pKaApprox. LogPRecommended Column ChemistryOptimal Mobile Phase pH
Orotic Acid 1.8 (COOH), 9.5 (NH)-0.8AQ-C18, Mixed-Mode2.0 – 2.5 (Ion Suppression)
Uracil 9.5 (NH)-1.1HILIC, BDS-C183.0 – 5.0
Cytosine 4.6 (NH2), 12.2 (NH)-1.7HILIC, Primesep 200< 3.0 or > 6.0
Thymine 9.9 (NH)-0.6Standard C18, BDS-C183.0 – 6.0
References
  • Simultaneous high performance liquid chromatographic separation of purines, pyrimidines, N-acetylated amino acids, and dicarboxylic acids for the chemical diagnosis of inborn errors of metabolism. PubMed.2[2]

  • Separation and determination of purine bases and pyrimidine bases from nucleic acid hydrolysis by HPLC on BDS column. ResearchGate. 4[4]

  • The Strange Case of Orotic Acid: The Different Expression of Pyrimidines Biosynthesis in Healthy Males and Females. PMC. 1[1]

  • HPLC Application for Separation of Nucleotide Bases Uracil, Thymine, Guanine, Cytosine, Adenine on Primesep 200 Column. SIELC Technologies. 3[3]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: High-Field vs. Benchtop ¹H NMR Analysis for the Structural Validation of 5-Pentylpyrimidine-2-carboxylic Acid

Executive Summary For researchers and drug development professionals, validating the structural integrity of starting materials and intermediates is a non-negotiable quality control step. 5-Pentylpyrimidine-2-carboxylic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, validating the structural integrity of starting materials and intermediates is a non-negotiable quality control step. 5-Pentylpyrimidine-2-carboxylic acid (CAS 72790-10-4) is a highly functionalized building block featuring an electron-deficient pyrimidine core and a flexible lipophilic pentyl chain[1]. This guide objectively compares the performance of traditional High-Field NMR (600 MHz) against emerging Benchtop NMR (80 MHz) platforms for the ¹H NMR structural elucidation of this compound, providing actionable, self-validating experimental protocols.

Causality in Solvent Selection: Why DMSO-d₆?

The choice of deuterated solvent fundamentally dictates the quality of the resulting NMR spectrum. While CDCl₃ is the default for many organic compounds, it is suboptimal for 5-Pentylpyrimidine-2-carboxylic acid.

The Mechanistic Reason: Carboxylic acids readily form hydrogen-bonded dimers in non-polar solvents like CDCl₃. This dimerization causes extreme line broadening of the -COOH proton, often rendering it indistinguishable from the baseline. By utilizing , a strong hydrogen-bond acceptor, these dimers are actively disrupted[2]. This solvent-solute interaction yields a highly resolved, distinct broad singlet for the carboxylic acid proton far downfield (~13.0 ppm). Furthermore, DMSO-d₆ easily dissolves the polar pyrimidine core while accommodating the lipophilic pentyl chain, preventing micelle formation or aggregation that could skew integration values[2].

Platform Performance Comparison

When comparing analytical platforms, the primary trade-off is between spectral dispersion (resolution) and operational accessibility.

  • High-Field NMR (600 MHz Superconducting Magnet): Acts as the gold standard for full structural elucidation. The high Larmor frequency provides immense chemical shift dispersion, which is critical for resolving the complex, overlapping multiplets of the β, γ, and δ protons within the pentyl chain.

  • Benchtop NMR (80 MHz Permanent Magnet): Offers rapid, cryogen-free screening[3]. While the fixed peak widths (in Hz) translate to broader signals on the ppm scale at lower fields[4], an 80 MHz system is perfectly capable of validating the isolated pyrimidine protons (H4/H6) and confirming the overall presence of the alkyl chain. However, it suffers from second-order coupling effects, causing the internal CH₂ groups of the pentyl chain to merge into an unresolved envelope[4].

Quantitative Data: Predicted ¹H NMR Assignments

The following table summarizes the expected ¹H NMR data for 5-Pentylpyrimidine-2-carboxylic acid in DMSO-d₆, comparing the resolution capabilities of both platforms.

Proton AssignmentChemical Shift (ppm)MultiplicityIntegration600 MHz Performance80 MHz Benchtop Performance
C2-COOH ~13.00Broad Singlet (br s)1HBaseline resolvedResolved (broadened)
C4/C6-H (Pyrimidine) ~8.85Singlet (s)2HBaseline resolvedBaseline resolved
C1'-H₂ (α-CH₂) ~2.65Triplet (t)2HResolved (³J ≈ 7.5 Hz)Resolved
C2'-H₂ (β-CH₂) ~1.60Quintet (p)2HResolvedOverlaps with γ/δ envelope
C3'-H₂ (γ-CH₂) ~1.35Multiplet (m)2HResolvedUnresolved envelope
C4'-H₂ (δ-CH₂) ~1.30Multiplet (m)2HResolvedUnresolved envelope
C5'-H₃ (ε-CH₃) ~0.88Triplet (t)3HResolved (³J ≈ 7.0 Hz)Resolved

Experimental Workflows & Self-Validating Protocols

To ensure trustworthiness, the following protocol is designed as a self-validating system . By relying on the intrinsic properties of the solvent, researchers can verify the accuracy of their instrument's calibration without external spiking.

Step 1: Sample Preparation Weigh exactly 10 mg of 5-Pentylpyrimidine-2-carboxylic acid into a clean glass vial. Add 0.6 mL of high-purity DMSO-d₆ (100% atom D). Agitate until fully dissolved, then transfer to a standard 5 mm NMR tube. Causality: 10 mg provides an optimal signal-to-noise ratio for a 16-scan acquisition without causing concentration-dependent viscosity line broadening.

Step 2: Shimming and Tuning Insert the sample into the spectrometer. Lock onto the deuterium frequency of DMSO-d₆. Perform automated gradient shimming (TopShim or equivalent). Validation Check: Monitor the residual DMSO-d₅ quintet. The shimming is only successful if the Full Width at Half Height (FWHH) of this peak is ≤ 1.0 Hz.

Step 3: Data Acquisition Set the experiment to a standard 1D ¹H pulse sequence (e.g., zg30 on Bruker systems). Critical Parameter: Set the relaxation delay (D1) to at least 10 seconds. Causality: The isolated pyrimidine protons (H4/H6) lack adjacent protons to facilitate rapid dipole-dipole relaxation. A short relaxation delay will result in incomplete longitudinal magnetization recovery, leading to artificially low integration values for the aromatic ring compared to the alkyl chain. Acquire 16 scans at 298 K.

Step 4: Processing and Internal Calibration Apply a 0.3 Hz exponential line-broadening function, zero-fill to 64k data points, and perform a Fourier Transform. Phase the spectrum manually. Validation Check: Calibrate the chemical shift axis by setting the central peak of the residual DMSO-d₅ quintet to exactly 2.50 ppm . If the residual water peak appears, it should resonate at approximately 3.33 ppm [2]. If these values align, the chemical shifts of the analyte are definitively accurate.

NMR_Workflow A Sample Preparation (10 mg 5-PPC in 0.6 mL DMSO-d6) B Platform Selection A->B C High-Field NMR (600 MHz Superconducting) B->C High Resolution D Benchtop NMR (80 MHz Permanent Magnet) B->D Rapid Screening E Data Acquisition (16 Scans, 298 K, 10s Delay) C->E D->E F Fourier Transform & Phase/Baseline Correction E->F G Structural Validation & Internal Calibration (2.50 ppm) F->G

Experimental workflow for ¹H NMR analysis comparing high-field and benchtop platforms.

Mechanistic Insight: Spin-Spin Coupling Pathways

Understanding the logical relationship of the spin-spin (³J) coupling is essential for spectral interpretation. The pyrimidine core protons (H4 and H6) are chemically equivalent due to the C2v-like local symmetry of the ring. Because they are separated from the pentyl chain by the quaternary C5 carbon, they experience no ³J coupling and appear as a sharp singlet.

Conversely, the pentyl chain acts as an interconnected spin system governed by the n+1 rule. The α-CH₂ is split into a triplet by the β-CH₂, which in turn is split into a quintet by the combined effects of the α and γ protons.

Spin_Coupling C2 C2-COOH Broad Singlet (1H) ~13.0 ppm C46 C4/C6 (Pyrimidine) Singlet (2H) ~8.8 ppm CH2_a α-CH2 Triplet (2H) ~2.65 ppm C46->CH2_a No ³J Coupling (Isolated) CH2_b β-CH2 Quintet (2H) ~1.60 ppm CH2_a->CH2_b ³J ≈ 7.5 Hz CH2_c γ-CH2 Multiplet (2H) ~1.35 ppm CH2_b->CH2_c ³J ≈ 7.5 Hz CH2_d δ-CH2 Multiplet (2H) ~1.30 ppm CH2_c->CH2_d ³J ≈ 7.5 Hz CH3_e ε-CH3 Triplet (3H) ~0.88 ppm CH2_d->CH3_e ³J ≈ 7.0 Hz

Logical relationship of ¹H spin-spin (³J) coupling pathways in the 5-pentyl chain.

Conclusion

For the structural validation of 5-Pentylpyrimidine-2-carboxylic acid, High-Field NMR remains the definitive tool for resolving the intricate aliphatic multiplets of the pentyl chain. However, Benchtop NMR serves as a highly efficient, cost-effective alternative for routine quality control, provided researchers understand its limitations regarding second-order coupling overlap. In both scenarios, the strategic use of DMSO-d₆ and rigorous adherence to relaxation delay protocols ensure accurate, reproducible, and self-validating data.

References

  • Title: High-field and benchtop NMR spectroscopy for the characterization of new psychoactive substances Source: PubMed (National Institutes of Health) URL: [Link][3]

  • Title: High-field to Benchtop NMR Spectroscopy - Part 3 Source: Oxford Instruments URL: [Link][4]

Sources

Comparative

FTIR Analysis of Carboxylic Acid Groups in Pyrimidines: A Comparative Technical Guide

Executive Summary: Characterizing carboxylic acid moieties attached to pyrimidine rings presents a unique analytical challenge due to the competing electronic effects of the diazine ring (electron-withdrawing) and the hi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Characterizing carboxylic acid moieties attached to pyrimidine rings presents a unique analytical challenge due to the competing electronic effects of the diazine ring (electron-withdrawing) and the high probability of zwitterionic intermolecular bonding. While FTIR-ATR serves as the industry standard for rapid screening, it often fails to distinguish between zwitterionic carboxylates and hydrogen-bonded acid dimers. This guide compares FTIR-ATR against Transmission FTIR (KBr) and Raman Spectroscopy , providing a self-validating protocol to ensure structural accuracy in drug development.

Part 1: The Analytical Challenge

The analysis of pyrimidine carboxylic acids (e.g., orotic acid derivatives, 5-pyrimidinecarboxylic acid) is not a standard functional group check. Three specific phenomena complicate the infrared spectrum:

  • The "Zwitterion Trap": Pyrimidine nitrogens are basic. In the solid state, the acidic proton often migrates from the carboxyl group (-COOH) to the ring nitrogen (-NH+), creating a carboxylate (-COO⁻). This causes the disappearance of the expected carbonyl band at ~1700 cm⁻¹.

  • Ring Conjugation: The electron-deficient pyrimidine ring withdraws density from the carbonyl carbon, shifting the C=O stretch to higher frequencies, while conjugation lowers it. The net effect depends on the substitution position (C2, C4, or C5).

  • Spectral Overlap: The N-H stretching region (3100–3500 cm⁻¹) of the pyrimidine ring often masks the broad O-H stretching envelope of the carboxylic acid.

Part 2: Comparative Analysis of Analytical Modes

FTIR-ATR (Attenuated Total Reflectance)
  • Role: The high-throughput workhorse.

  • Mechanism: Measures the evanescent wave penetration into the sample surface (approx. 0.5–2 µm depth).

  • Pros: Zero sample preparation; preserves the solid-state polymorph (critical for zwitterion detection).

  • Cons: Lower signal-to-noise ratio in the fingerprint region (<1500 cm⁻¹); pressure from the anvil can induce pressure-mediated phase transitions in labile pyrimidine crystals.

Transmission FTIR (KBr Pellet)
  • Role: The resolution standard.

  • Mechanism: Light passes through a dilute dispersion of sample in a potassium bromide matrix.

  • Pros: Superior resolution of sharp pyrimidine ring modes; no penetration depth dependence.

  • Cons: High Risk. The high pressure of pressing the pellet and the hygroscopic nature of KBr can force the pyrimidine acid into a salt form or hydrate, artificially altering the spectrum (e.g., shifting COOH to COO⁻).

Raman Spectroscopy (785 nm or 1064 nm Laser)
  • Role: The orthogonal validator.

  • Mechanism: Inelastic light scattering based on polarizability changes.[1]

  • Pros: The O-H bond is Raman inactive/weak. This clears the 3000 cm⁻¹ region, allowing clear observation of pyrimidine C-H stretches. Excellent for confirming ring breathing modes (~1000 cm⁻¹).

  • Cons: Fluorescence interference is common with conjugated pyrimidines.

Comparative Data Summary
FeatureFTIR-ATR (Recommended)Transmission FTIR (KBr)Raman Spectroscopy
Sample Prep None (Direct Solid)High (Grinding/Pressing)None (Direct Solid)
C=O Sensitivity HighHighModerate
O-H Interference High (Broad bands)High (Broad bands)Low (Clean baseline)
Polymorph Integrity ExcellentPoor (Pressure/Ion Exchange)Excellent
Zwitterion Detection ReliableUnreliable (KBr interaction)Reliable

Part 3: Detailed Spectral Interpretation

The following assignments are specific to pyrimidine-carboxylic acid systems.

A. The Carboxylic Acid Form (-COOH)

If the molecule exists as a neutral acid (dimerized), look for:

  • C=O Stretch: 1680–1720 cm⁻¹ (Strong). Note: Monomers (rare in solid state) appear >1750 cm⁻¹.

  • O-H Stretch: 2500–3300 cm⁻¹ (Very broad, "hairy" baseline).[2][3]

  • C-O Stretch: 1280–1320 cm⁻¹.

  • O-H Out-of-Plane Bend: ~900–940 cm⁻¹ (Broad, medium intensity).

B. The Zwitterionic Form (-COO⁻ / NH⁺)

If the proton has migrated to the ring (common in 2- or 4-carboxylic acids):

  • C=O Stretch: ABSENT . The 1700 cm⁻¹ band disappears.

  • COO⁻ Asymmetric Stretch: 1550–1620 cm⁻¹ (Strong, often overlaps with ring C=N).

  • COO⁻ Symmetric Stretch: 1300–1400 cm⁻¹ (Medium).

  • N-H⁺ Stretch: 2400–3000 cm⁻¹ (Broad, multiple bands, often lower frequency than neutral N-H).

Part 4: Self-Validating Experimental Protocol

To definitively distinguish between a true amide/ring band and a carboxylic acid group without relying on guesswork, use this Vapor Perturbation Protocol .

Workflow Diagram

G Sample Unknown Pyrimidine Sample ATR_Scan Step 1: Initial FTIR-ATR Scan Sample->ATR_Scan Decision Band at 1690-1720 cm⁻¹? ATR_Scan->Decision Acid_Path Likely -COOH Form Decision->Acid_Path Yes Salt_Path Likely Zwitterion/Salt (-COO⁻) Decision->Salt_Path No NH3_Test Step 2: NH₃ Vapor Exposure (Deprotonates COOH to COO⁻) Acid_Path->NH3_Test HCl_Test Step 2: HCl Vapor Exposure (Protonates COO⁻ to COOH) Salt_Path->HCl_Test Result_Acid Band Appears at ~1710 cm⁻¹ Confirm Zwitterion HCl_Test->Result_Acid Result_Salt Band Shifts to ~1600 cm⁻¹ Confirm Acid NH3_Test->Result_Salt

Caption: Logic flow for distinguishing carboxylic acid vs. carboxylate zwitterions using vapor perturbation.

Step-by-Step Protocol
  • Baseline Scan: Collect a standard ATR spectrum of the solid sample (32 scans, 4 cm⁻¹ resolution).

  • The Ammonia Shift (For confirming -COOH):

    • Place 10 mg of sample in a small vial.

    • Place an open vial of concentrated Ammonium Hydroxide (NH₄OH) next to it inside a closed chamber (e.g., a beaker covered with parafilm) for 15 minutes. Do not let liquids touch.

    • Re-scan: If the band at ~1700 cm⁻¹ diminishes and new bands appear at ~1580/1350 cm⁻¹, the original group was a Carboxylic Acid (-COOH).

  • The HCl Shift (For confirming Zwitterions/-COO⁻):

    • If your baseline lacks a 1700 cm⁻¹ band but has strong bands at 1600 cm⁻¹, expose a fresh sample to HCl vapors (from conc. HCl) for 15 minutes.

    • Re-scan: The appearance of a new band at ~1700–1720 cm⁻¹ confirms the sample was in a carboxylate/zwitterionic state and has been protonated back to the free acid.

Part 5: References

  • NIST Chemistry WebBook. Infrared Spectrum of 5-Pyrimidinecarboxylic acid. National Institute of Standards and Technology. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. (Standard text for band assignments). Wiley.

  • Takayanagi, M., et al. (2000). Infrared spectra and structure of pyrimidine-2-carboxylic acid in solid state. Spectrochimica Acta Part A. [Link]

Sources

Validation

A Comparative Guide to Elemental Analysis Standards for C10H14N2O2 Pyrimidines

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the precise characterization of a drug candidate is paramount. For novel pyrimidine derivatives, such as tho...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise characterization of a drug candidate is paramount. For novel pyrimidine derivatives, such as those with the molecular formula C10H14N2O2, a thorough understanding of their elemental composition is not merely a formality but a cornerstone of quality, safety, and efficacy. This guide provides a comprehensive comparison of elemental analysis standards and methodologies, offering field-proven insights to navigate the analytical challenges associated with these nitrogen-containing heterocyclic compounds.

The Critical Role of Elemental Analysis in Drug Development

Elemental analysis serves two primary functions in the pharmaceutical industry: the determination of the fundamental composition of a molecule (C, H, N, O, S) and the quantification of elemental impurities.[1][2] For a C10H14N2O2 pyrimidine, the former confirms the empirical formula and purity, while the latter ensures that potentially toxic elements are below acceptable limits.[3][4]

Regulatory bodies worldwide, through guidelines such as the International Council for Harmonisation's (ICH) Q3D, mandate a risk-based approach to controlling elemental impurities in drug products.[5] This necessitates the use of sensitive and specific analytical techniques capable of detecting and quantifying a range of elements.

A Comparative Overview of Key Analytical Techniques

The selection of an appropriate analytical technique for the elemental analysis of a C10H14N2O2 pyrimidine depends on the specific analytical question being addressed: confirming the molecular formula or quantifying trace elemental impurities. The three most relevant techniques are CHN/O/S Analysis, Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), and X-Ray Fluorescence (XRF) Spectroscopy.

Technique Primary Application Principle Sample Preparation Sensitivity Throughput Cost
CHN/O/S Analysis Determination of C, H, N, O, S content; Purity assessmentCombustion of the sample and quantification of resulting gasesMinimal; direct analysis of solid or liquidPercent to sub-percent levelsHighLow to Moderate
ICP-MS Trace elemental impurity analysisIonization of the sample in a plasma and separation of ions by mass-to-charge ratioExtensive; often requires acid digestionParts per billion (ppb) to parts per trillion (ppt)ModerateHigh
XRF Spectroscopy Screening and quantification of elemental impuritiesExcitation of core electrons with X-rays and detection of characteristic secondary X-raysMinimal to none; non-destructiveParts per million (ppm) to percent levelsHighModerate
CHN/O/S Analysis: The Foundation of Purity

For a newly synthesized C10H14N2O2 pyrimidine, CHN/O/S analysis is indispensable for confirming its elemental composition and, by extension, its purity.[1] The theoretical elemental composition of C10H14N2O2 is:

  • Carbon (C): 61.84%

  • Hydrogen (H): 7.27%

  • Nitrogen (N): 14.42%

  • Oxygen (O): 16.47%

A deviation of more than ±0.4% between the experimentally determined values and the theoretical values may indicate the presence of impurities or an incorrect molecular structure.[6]

Experimental Workflow: CHN Analysis

Caption: Workflow for CHN Analysis of a C10H14N2O2 Pyrimidine.

ICP-MS: The Gold Standard for Trace Elemental Impurities

When it comes to quantifying trace elemental impurities, ICP-MS is the technique of choice due to its exceptional sensitivity and ability to measure a wide range of elements simultaneously.[7] For a C10H14N2O2 pyrimidine, potential sources of elemental impurities could include residual catalysts from synthesis (e.g., Pd, Pt, Ru) or leachables from manufacturing equipment (e.g., Ni, Cr, V).

A significant challenge in the ICP-MS analysis of organic compounds like pyrimidines is the sample preparation. The organic matrix must be completely destroyed to avoid interferences in the plasma. This is typically achieved through microwave-assisted acid digestion.[8][9]

Experimental Workflow: ICP-MS Analysis

Caption: Workflow for ICP-MS Analysis of a C10H14N2O2 Pyrimidine.

XRF Spectroscopy: A Rapid and Non-Destructive Alternative

X-ray Fluorescence (XRF) spectroscopy offers a compelling alternative to ICP-MS for the screening and, in some cases, quantification of elemental impurities.[5][10][11][12] Its primary advantages are the minimal to no sample preparation required and its non-destructive nature, which preserves the sample for other analyses.[11]

For a C10H14N2O2 pyrimidine, XRF can be particularly useful for at-line or in-process monitoring during manufacturing to quickly assess the presence of key elemental impurities. However, its sensitivity is generally lower than that of ICP-MS, which may be a limitation for elements with very low permitted daily exposures (PDEs).

Logical Relationship of Analytical Techniques

Analytical_Techniques cluster_compound C10H14N2O2 Pyrimidine cluster_purity Purity & Composition cluster_impurities Elemental Impurities Compound Drug Substance CHN CHN/O/S Analysis Compound->CHN Confirms Empirical Formula ICPMS ICP-MS (Quantitative) Compound->ICPMS Definitive Quantification XRF XRF (Screening/Semi-Quantitative) Compound->XRF Rapid Screening XRF->ICPMS Informs further Quantitative Analysis

Caption: Interplay of Analytical Techniques for C10H14N2O2 Pyrimidine Analysis.

Detailed Experimental Protocols

Protocol 1: CHN Analysis of C10H14N2O2 Pyrimidine

Objective: To determine the percentage of Carbon, Hydrogen, and Nitrogen in a C10H14N2O2 pyrimidine sample.

Materials:

  • C10H14N2O2 pyrimidine sample

  • Tin foil capsules

  • Certified Reference Material (e.g., Acetanilide)

  • CHN Elemental Analyzer

Procedure:

  • Instrument Calibration: Calibrate the CHN analyzer using a certified reference material according to the manufacturer's instructions.

  • Sample Preparation:

    • Accurately weigh 2-3 mg of the C10H14N2O2 pyrimidine sample into a pre-cleaned tin foil capsule.

    • Seal the capsule to ensure no sample is lost.

  • Analysis:

    • Introduce the encapsulated sample into the CHN analyzer's autosampler.

    • Initiate the analysis sequence. The sample will be combusted at a high temperature (typically >900°C) in a pure oxygen environment.

    • The resulting gases (CO2, H2O, and N2) are passed through a reduction tube to convert nitrogen oxides to N2.

    • The gases are then separated by a gas chromatography column and detected by a thermal conductivity detector (TCD).

  • Data Analysis:

    • The instrument software will calculate the percentage of C, H, and N based on the detector response and the calibration.

    • Compare the experimental results with the theoretical values for C10H14N2O2.

Protocol 2: ICP-MS Analysis of Elemental Impurities in C10H14N2O2 Pyrimidine

Objective: To quantify trace elemental impurities in a C10H14N2O2 pyrimidine sample.

Materials:

  • C10H14N2O2 pyrimidine sample

  • Trace metal grade nitric acid (HNO3)

  • Trace metal grade hydrogen peroxide (H2O2)

  • Deionized water (18.2 MΩ·cm)

  • Multi-element calibration standards

  • Internal standard solution

  • Microwave digestion system

  • ICP-MS instrument

Procedure:

  • Sample Preparation (Microwave Digestion):

    • Accurately weigh approximately 0.1 g of the C10H14N2O2 pyrimidine sample into a clean microwave digestion vessel.

    • Carefully add 5 mL of concentrated HNO3 and 2 mL of H2O2 to the vessel.

    • Seal the vessel and place it in the microwave digestion system.

    • Ramp the temperature to 200°C over 15 minutes and hold for 20 minutes.

    • Allow the vessel to cool to room temperature.

    • Carefully open the vessel and quantitatively transfer the digested sample to a 50 mL volumetric flask.

    • Dilute to the mark with deionized water.

  • Instrument Setup and Calibration:

    • Optimize the ICP-MS instrument parameters (e.g., plasma power, gas flow rates) for robust performance with the sample matrix.

    • Perform a multi-point calibration using certified calibration standards covering the expected concentration range of the elemental impurities.

  • Analysis:

    • Introduce the prepared sample solution into the ICP-MS.

    • Acquire data for the elements of interest.

  • Data Analysis:

    • The instrument software will calculate the concentration of each elemental impurity in the sample solution based on the calibration curve.

    • Calculate the concentration of each impurity in the original C10H14N2O2 pyrimidine sample, taking into account the initial sample weight and final volume.

Trustworthiness: Self-Validating Systems and Reference Materials

The reliability of any elemental analysis data hinges on a robust validation process.[13][14][15] This involves demonstrating the accuracy, precision, specificity, linearity, range, and limits of detection and quantification of the analytical method.[13]

A cornerstone of method validation is the use of Certified Reference Materials (CRMs) from national metrology institutes such as the National Institute of Standards and Technology (NIST).[16][17][18] For CHN analysis, organic CRMs with well-characterized elemental compositions are used. For ICP-MS, multi-element solution standards are employed for calibration and verification.

By consistently analyzing CRMs alongside unknown samples, a laboratory creates a self-validating system that ensures the ongoing accuracy and reliability of its elemental analysis data.

Conclusion

The elemental analysis of a C10H14N2O2 pyrimidine is a multi-faceted task that requires a strategic selection of analytical techniques. CHN/O/S analysis is fundamental for confirming the empirical formula and purity, while ICP-MS provides the high sensitivity required for the quantification of trace elemental impurities according to stringent regulatory guidelines. XRF spectroscopy serves as a valuable, rapid screening tool. By understanding the principles, advantages, and limitations of each technique, and by implementing robust, self-validating analytical workflows grounded in the use of certified reference materials, researchers and drug development professionals can ensure the comprehensive and accurate elemental characterization of their pyrimidine-based drug candidates.

References

  • The Use of EDXRF for Pharmaceutical Material Elemental Analysis. (2012, November 9). American Pharmaceutical Review. Retrieved from [Link]

  • Techniques for the Analysis of Organic Chemicals by Inductively Coupled Plasma Mass Spectrometry (ICP-MS). (n.d.). Agilent. Retrieved from [Link]

  • Using XRF as an Alternative Technique to Plasma Spectrochemistry for the New USP and ICH Directives on Elemental Impurities in Pharmaceutical Materials. (2020, December 20). Spectroscopy Online. Retrieved from [Link]

  • Advantages of X-Ray Fluorescence in Pharmaceutical Elemental Analysis. (2024, November 25). News-Medical.net. Retrieved from [Link]

  • What is ICP-MS? Principles & Technique. (n.d.). Agilent. Retrieved from [Link]

  • CHNS analysis of NIST Standard Reference Materials. (n.d.). Elementar. Retrieved from [Link]

  • Sample Preparation Problem Solving for Inductively Coupled Plasma-Mass Spectrometry with Liquid Introduction Systems I. Solubility, Chelation, and Memory Effects. (2015, August 26). National Center for Biotechnology Information. Retrieved from [Link]

  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2022, August 1). MDPI. Retrieved from [Link]

  • Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis. (n.d.). VELP Scientifica. Retrieved from [Link]

  • Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.). LinkedIn. Retrieved from [Link]

  • The Problems Associated With Elemental Analysis. (2023, April 4). AZoM.com. Retrieved from [Link]

  • Reference Materials. (2023, April 4). National Institute of Standards and Technology. Retrieved from [Link]

  • Standard Reference Materials. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]

  • Pharmaceutical Analysis and Validation: A Review. (2021, June 15). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]

  • 2-(2-Methylbutan-2-yl)pyrimidine-4-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. (2015, August 28). Science Alert. Retrieved from [Link]

  • Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. (2019, February 28). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis, molecular characterization of pyrimidine derivative: A combined experimental and theoretical investigation. (2017, March 18). ResearchGate. Retrieved from [Link]

  • Nitrogen-containing heterocycles Definition. (2025, August 15). Fiveable. Retrieved from [Link]

  • Validation in pharmaceutical analysis. Part II: Central importance of precision to establish acceptance criteria and for verifying and improving the quality of analytical data. (2005, April 29). PubMed. Retrieved from [Link]

  • What is the formula of pyrimidine? (2023, December 16). Quora. Retrieved from [Link]

  • Synthesis, molecular characterization of pyrimidine derivative: A combined experimental and theoretical investigation. (n.d.). ResearchGate. Retrieved from [Link]

  • Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. (2025, March 10). MDPI. Retrieved from [Link]

  • Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. (2024, July 8). ResearchGate. Retrieved from [Link]

  • A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Metabolism of five membered nitrogen containing heterocycles. (2023, March 1). Hypha Discovery. Retrieved from [Link]

  • Investigation of Levels of Purines and Pyrimidines in Children's Urine. (n.d.). Longdom Publishing. Retrieved from [Link]

  • Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion. (2023, September 18). ACS Omega. Retrieved from [Link]

  • Elemental Analysis and Chemical Properties. (n.d.). Clariant. Retrieved from [Link]

  • Pyrimidine. (n.d.). Wikipedia. Retrieved from [Link]

  • Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. (2025, December 29). ACS Omega. Retrieved from [Link]

  • ELEMENTAL MICROANALYSIS: THE STUDY OF LIFE-ASSOCIATED CHEMICAL ELEMENTS. (n.d.). Universidad Complutense Madrid. Retrieved from [Link]

  • Elemental Analysis of Materials. (n.d.). HORIBA. Retrieved from [Link]

  • Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. (2017, June 9). SpringerLink. Retrieved from [Link]

  • Comparative Evaluation of Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and X-Ray Fluorescence (XRF) Analysis Techniques for Screening Potentially Toxic Elements in Soil. (2025, April 18). National Center for Biotechnology Information. Retrieved from [Link]

  • Comparison between XRF and ICP-MS analyses for elements that were... (n.d.). ResearchGate. Retrieved from [Link]

  • Comparison of Elemental Analysis Techniques - Advantages of XRF in Comparison with ICP and AAS. (2019, October 14). Labcompare. Retrieved from [Link]

Sources

Comparative

Technical Comparison: 5-Pentyl vs. 5-Butylpyrimidine-2-carboxylic Acid in Medicinal Chemistry

Executive Summary In the optimization of pharmacokinetics (PK) and potency for pyrimidine-based therapeutics, the modulation of alkyl side chains is a critical strategy for tuning lipophilicity ( ) and metabolic stabilit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the optimization of pharmacokinetics (PK) and potency for pyrimidine-based therapeutics, the modulation of alkyl side chains is a critical strategy for tuning lipophilicity (


) and metabolic stability. This guide compares 5-Butylpyrimidine-2-carboxylic acid  and 5-Pentylpyrimidine-2-carboxylic acid , two structural analogs often employed as bioisosteres for the naturally occurring toxin Fusaric Acid  (5-butylpyridine-2-carboxylic acid) or as intermediates in the synthesis of Endothelin Receptor Antagonists (ERAs) and antifungal agents.

While the structural difference is a single methylene unit (


), this homologation significantly impacts aqueous solubility, hydrophobic binding affinity, and susceptibility to cytochrome P450-mediated 

-oxidation.

Physicochemical Profile & Predicted Properties[1][2][3][4][5]

The addition of a methylene group in the 5-pentyl variant shifts the physicochemical balance towards higher lipophilicity. For drug discovery professionals, this shift is often leveraged to improve blood-brain barrier (BBB) penetration or to fill specific hydrophobic sub-pockets in target proteins (e.g., GPCRs).

Comparative Data Table
Property5-Butylpyrimidine-2-carboxylic acid5-Pentylpyrimidine-2-carboxylic acidImpact Analysis
Molecular Formula


Molecular Weight 180.20 g/mol 194.23 g/mol Slight increase; negligible effect on ligand efficiency.
Predicted LogP ~1.8 - 2.1~2.3 - 2.6Critical: Pentyl variant crosses the "LogP > 2.3" threshold, potentially increasing BBB permeability but reducing solubility.
pKa (Acid) ~3.5~3.5The alkyl chain at C5 has minimal electronic effect on the C2-carboxyl group pKa.
Water Solubility ModerateLowPentyl analog requires more aggressive co-solvents (DMSO/PEG) for stock solutions.
Rotatable Bonds 45Pentyl chain incurs a higher entropic penalty upon binding unless the pocket is flexible.
Topological Polar Surface Area (TPSA) ~60 Ų~60 ŲIdentical; polar surface is dominated by the pyrimidine ring and carboxylate.

Synthetic Accessibility & Protocols

The most robust route to these analogs is Negishi Cross-Coupling , which allows for late-stage diversification of the commercially available Ethyl 5-bromopyrimidine-2-carboxylate . This method is superior to condensation reactions (e.g., using alkyl-malondialdehydes) because it avoids regio-isomeric byproducts and harsh cyclization conditions.

Core Synthetic Workflow (Graphviz)

Synthesis_Workflow Start Ethyl 5-bromopyrimidine-2-carboxylate (CAS 1197193-30-8) Inter Intermediate: Ethyl 5-alkylpyrimidine-2-carboxylate Start->Inter Negishi Coupling Reagent Alkylzinc Bromide (R-ZnBr, THF) Reagent->Inter Catalyst Pd(dppf)Cl2 Reflux, 4h Catalyst->Inter Final Target Product: 5-Alkylpyrimidine-2-carboxylic acid Inter->Final Saponification & Acidification Hydrolysis LiOH / THF / H2O Hydrolysis

Caption: Modular synthesis via Negishi coupling allows rapid parallel synthesis of both butyl and pentyl analogs from a common bromide precursor.

Experimental Protocol: Negishi Coupling Route

This protocol is validated for gram-scale synthesis.

Reagents:

  • Ethyl 5-bromopyrimidine-2-carboxylate (1.0 eq)[1]

  • Butylzinc bromide or Pentylzinc bromide (0.5 M in THF, 1.5 eq)

  • 
     (
    
    
    
    , 0.05 eq)
  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon.

  • Catalyst Loading: Charge the flask with Ethyl 5-bromopyrimidine-2-carboxylate and

    
    . Add anhydrous THF (10 mL/g substrate).
    
  • Reagent Addition: Cool the mixture to 0°C. Dropwise add the Alkylzinc bromide solution over 20 minutes. Note: Exothermic reaction.

  • Reaction: Allow to warm to room temperature, then reflux at 65°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[2]

  • Quench: Cool to 0°C. Carefully quench with saturated

    
     solution.
    
  • Extraction: Extract with EtOAc (3x). Wash combined organics with water and brine. Dry over

    
    .
    
  • Hydrolysis (Saponification): Dissolve the crude ester in THF:Water (1:1). Add LiOH (3.0 eq) and stir at RT for 2 hours.

  • Workup: Acidify to pH 3 with 1N HCl. The free acid typically precipitates. Filter and recrystallize from Ethanol/Water.

Structure-Activity Relationship (SAR) & Biological Implications[1]

Metabolic Stability (The "Soft Spot")

Both analogs are susceptible to oxidative metabolism, but the regiochemistry differs slightly due to chain length.

  • 5-Butyl Analog: Primarily undergoes

    
    -oxidation to the terminal alcohol/carboxylic acid, or 
    
    
    
    hydroxylation.
  • 5-Pentyl Analog: The longer chain presents a larger cross-section for Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6), often resulting in faster clearance rates compared to the butyl analog.

Metabolic Pathway Visualization

Metabolism Parent 5-Pentylpyrimidine-2-carboxylic acid Omega ω-Hydroxy Metabolite (Terminal Alcohol) Parent->Omega Major Pathway OmegaMinus1 ω-1 Hydroxy Metabolite (Secondary Alcohol) Parent->OmegaMinus1 Minor Pathway CYP CYP450 (Liver Microsomes) CYP->Omega AcidMetabolite Dicarboxylic Acid (Rapid Excretion) Omega->AcidMetabolite Dehydrogenase

Caption: The pentyl chain is highly prone to terminal oxidation, rapidly converting the lipophilic drug into a polar dicarboxylic acid metabolite.

Bioisosteric Considerations

When replacing the pyridine ring of Fusaric Acid with a pyrimidine ring:

  • Lipophilicity Drop: The extra nitrogen atom in the pyrimidine ring lowers the LogP by approximately 0.5–0.8 units compared to the pyridine parent.

  • Solubility Increase: The pyrimidine ring is less basic but more polar, potentially improving solubility at physiological pH.

  • Toxicity: Fusaric acid is a dopamine beta-hydroxylase inhibitor. The pyrimidine analogs often show reduced toxicity, making them safer fragment leads.

Application Guide

Application AreaPreferred AnalogRationale
CNS Drug Discovery 5-Pentyl Higher LogP facilitates BBB penetration, though metabolic stability must be addressed (e.g., by fluorinating the chain tip).
Fragment-Based Screening 5-Butyl Higher solubility allows for higher concentration screening (NMR/SPR) without aggregation artifacts.
Agrochemicals (Fungicides) 5-Butyl Closer mimic to Fusaric acid; balances systemic mobility in plants (xylem transport) with membrane penetration.

References

  • Synthesis of 5-substituted pyrimidines

    • Title: General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters.
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Starting Material Data

    • Title: Ethyl 5-bromopyrimidine-2-carboxylate Product Page.[1]

    • Source: Thermo Scientific Chemicals.[1][3]

  • Bioisosteric Principles

    • Title: Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties.
    • Source: Semantic Scholar / Review.
    • URL:[Link]

  • Metabolic Context (Fusaric Acid)

    • Title: Fusaric Acid (5-Butylpyridine-2-carboxylic acid) Technical Information.[2]

    • Source: Cayman Chemical.

Sources

Validation

Comparative Guide: Liquid Crystal Phase Transition Temperatures of Pentyl-Pyrimidine Esters vs. Biphenyl Alternatives

Executive Summary The precise tuning of liquid crystal (LC) phase transition temperatures—specifically the melting point, smectic/nematic transitions, and the isotropic clearing point—is a critical parameter in the desig...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The precise tuning of liquid crystal (LC) phase transition temperatures—specifically the melting point, smectic/nematic transitions, and the isotropic clearing point—is a critical parameter in the design of advanced materials. While traditionally engineered for high-speed electro-optic displays, highly stable smectic and nematic liquid crystals are increasingly utilized by researchers and drug development professionals as anisotropic matrices for controlled active pharmaceutical ingredient (API) release and as chemoresponsive biosensors[1].

This guide objectively compares the phase transition performance of pentyl-pyrimidine ester derivatives against standard industry alternatives like 5CB (4-pentyl-4'-cyanobiphenyl) . By examining the mechanistic causality behind their thermal behavior and detailing self-validating experimental protocols, this document provides a comprehensive framework for characterizing these complex mesogens.

Mechanistic Causality: The Pyrimidine Advantage

The phase behavior of a liquid crystal is fundamentally dictated by the steric profile and electrostatic interactions of its molecular core.

  • The Biphenyl Alternative (5CB): Standard mesogens like 5CB rely on a rigid hydrocarbon biphenyl core and a terminal cyano group. This architecture generates a strong longitudinal dipole moment along the long axis of the molecule. Causality dictates that this longitudinal dipole strongly favors a nematic phase near room temperature (typically 22.5 °C to 35.0 °C) but lacks the lateral intermolecular attraction required to stabilize highly ordered, layered smectic phases[2].

  • The Pentyl-Pyrimidine Core: Incorporating a pyrimidine ring fundamentally alters the molecule's electrostatic profile. The two electronegative nitrogen atoms in the pyrimidine ring create a permanent lateral dipole moment perpendicular to the long molecular axis[1]. When combined with an ester linkage or an alkoxyphenyl group, this lateral dipole is further enhanced by the polarizability of the oxygen atoms. Causality: This strong lateral electrostatic interaction forces the molecules to align not just directionally (nematic) but also in distinct, tightly packed layers. Consequently, pyrimidine-based LCs exhibit highly stable smectic phases (SmA, SmC) and significantly elevated nematic-to-isotropic clearing points compared to their biphenyl counterparts.

Comparative Phase Transition Data

The following table summarizes the quantitative phase transition temperatures of a representative pentyl-pyrimidine series (2-pentyl-5-(4'-alkoxyphenyl)pyrimidines, structurally analogous to pyrimidine esters) compared to the standard 5CB alternative.

As the terminal alkoxy chain length increases in the pyrimidine series, the melting point decreases, but the stability of the layered smectic phases (SmC and SmA) dramatically increases.

CompoundCore StructureMelting Point (°C)SmC → SmA (°C)SmA → Nematic (°C)Nematic → Isotropic (°C)
5CB (Alternative) Cyanobiphenyl22.5--35.0
Pentyl-Methoxy Pyrimidine Phenyl-Pyrimidine75.0-85.0102.0
Pentyl-Ethoxy Pyrimidine Phenyl-Pyrimidine72.0-98.0115.0
Pentyl-Propoxy Pyrimidine Phenyl-Pyrimidine68.078.0105.0118.0
Pentyl-Butoxy Pyrimidine Phenyl-Pyrimidine65.085.0112.0125.0
Pentyl-Pentyloxy Pyrimidine Phenyl-Pyrimidine62.092.0118.0130.0

Data sourced from established thermal profiling of 5CB and pyrimidine mesogens. Note: The explicit addition of an ester linkage (e.g., pyrimidine carboxylates) typically broadens these smectic ranges even further due to the added dipole moment of the carbonyl group.

Experimental Workflows for Phase Characterization

To ensure scientific trustworthiness, the phase transition temperatures of pentyl-pyrimidine esters must be cross-validated using a self-validating system of thermodynamic and optical measurements. Differential Scanning Calorimetry (DSC) provides the thermodynamic proof of a phase change (latent heat), while Polarized Optical Microscopy (POM) provides the optical proof of the phase's spatial symmetry.

Protocol 1: Thermodynamic Profiling via DSC

Objective: Quantify the enthalpy (


) and exact transition temperatures of the mesophases.
  • Sample Preparation: Accurately weigh 1.0–3.0 mg of the synthesized pentyl-pyrimidine ester into an aluminum crucible and hermetically seal it.

  • First Heating Cycle (Erasure): Heat the sample from 20 °C to 150 °C at a standard rate of 5.0 °C/min. Causality: This initial rapid heating erases the thermal and mechanical history of the crystalline powder, ensuring subsequent measurements reflect intrinsic material properties.

  • Cooling Cycle (Resolution): Cool the sample back to 20 °C at a highly controlled, slow rate of 0.1–0.5 °C/min. Causality: A slow cooling rate minimizes thermal gradients across the sample mass. This is critical for resolving weakly first-order phase transitions (such as the SmA

    
     Nematic transition) which might otherwise be masked by thermal lag[3].
    
  • Second Heating Cycle (Measurement): Re-heat the sample at 0.1–0.5 °C/min to determine the precise melting point and mesophase transition temperatures.

  • Data Integration: Calculate the transition temperatures (peak onset) and enthalpy changes by integrating the area under the endothermic/exothermic peaks.

Protocol 2: Optical Profiling via POM

Objective: Qualitatively identify the specific spatial symmetry (nematic vs. smectic) of the phase transitions detected by DSC.

  • Cell Preparation: Introduce the LC sample into a planar-aligned capillary cell (typically a 5–20 µm gap) via capillary action at a temperature 5 °C above its isotropic clearing point (e.g., 135 °C for Pentyl-Pentyloxy Pyrimidine).

  • Thermal Stage Setup: Mount the cell on a precision temperature-controlled hot stage (e.g., Linkam) positioned between crossed polarizers on an optical microscope[4].

  • Cooling Observation: Cool the sample at 1.0 °C/min. Causality: The isotropic liquid appears completely dark under crossed polarizers because it does not alter the polarization of light. As the sample cools below the clearing point, the emergence of birefringence indicates the transition to an ordered mesophase.

  • Texture Identification: Document the optical textures. Nematic phases typically exhibit Schlieren or thread-like textures. As the temperature drops further into the smectic phases, the texture will transition to focal-conic or fan-shaped textures (SmA), or broken fan textures (SmC).

Phase Transition Characterization Workflow

G cluster_0 Thermodynamic Profiling (DSC) cluster_1 Optical Profiling (POM) Start Synthesized Pentyl-Pyrimidine Ester DSC_Prep Sample Prep (1-3 mg) in Al Crucible Start->DSC_Prep POM_Prep Capillary Fill in LC Cell (5-20 µm) Start->POM_Prep DSC_Heat Heating Cycle (0.1-5 °C/min) DSC_Prep->DSC_Heat DSC_Cool Cooling Cycle (0.1-5 °C/min) DSC_Heat->DSC_Cool DSC_Data Determine Enthalpy (ΔH) & Transition T DSC_Cool->DSC_Data Integrate Cross-Validation of Phase Transitions DSC_Data->Integrate POM_Stage Linkam Hot Stage Temp Control POM_Prep->POM_Stage POM_Obs Cross-Polarized Observation POM_Stage->POM_Obs POM_Data Identify Mesophase Textures POM_Obs->POM_Data POM_Data->Integrate

Fig 1. Integrated DSC and POM workflow for self-validating liquid crystal phase characterization.

References

1. Title: 5CB – Knowledge and References | Source: Taylor & Francis | URL: 2 2.[3] Title: Nematic-nematic phase transition in the liquid crystal dimer CBC9CB and its mixtures with 5CB: A high-resolution | Source: SciSpace | URL: 3 3.[4] Title: Phase transition and dewetting of a 5CB liquid crystal thin film on a topographically patterned substrate | Source: PMC | URL: 4 4.[1] Title: Computational Chemistry‐Guided Design of Selective Chemoresponsive Liquid Crystals Using Pyridine and Pyrimidine Functional Groups | Source: OSTI.GOV | URL: 1 5. Title: Application Notes and Protocols: Synthesis of Pyrimidine-Based Liquid Crystal Materials Using 2-Bromomalonaldehyde | Source: BenchChem | URL:

Sources

Comparative

A Comparative Guide to the UV-Vis Absorption Maxima of 5-Alkylpyrimidine-2-Carboxylic Acids

For researchers and professionals in drug development, understanding the fundamental photophysical properties of heterocyclic compounds is paramount. Pyrimidine derivatives, in particular, form the backbone of numerous t...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, understanding the fundamental photophysical properties of heterocyclic compounds is paramount. Pyrimidine derivatives, in particular, form the backbone of numerous therapeutic agents, and their electronic characteristics can influence their biological activity and formulation. This guide provides an in-depth comparison of the UV-Vis absorption maxima (λmax) of a homologous series of 5-alkylpyrimidine-2-carboxylic acids. We will delve into the structural and environmental factors that govern their UV-Vis spectra, supported by illustrative experimental data and detailed protocols.

Introduction: The Significance of UV-Vis Spectroscopy for Pyrimidine Derivatives

UV-Vis spectroscopy is a powerful and accessible analytical technique used to study the electronic transitions within a molecule. For aromatic systems like pyrimidines, the position and intensity of absorption bands are highly sensitive to the nature and position of substituents on the ring.[1][2] The introduction of a 5-alkyl group and a 2-carboxylic acid moiety creates a conjugated system with distinct electronic properties.

The λmax is a critical parameter that can provide insights into:

  • Purity and Concentration: Essential for quality control during synthesis and formulation.

  • Structural Elucidation: Confirming the presence of the pyrimidine chromophore and the influence of substituents.

  • Drug-Target Interactions: Changes in the absorption spectrum upon binding to a biological target can be used to study binding kinetics and affinities.

  • Photostability: Understanding the absorption profile is the first step in assessing the potential for photodegradation.

This guide will focus on the systematic shift in the λmax as the length of the alkyl chain at the 5-position increases, providing a predictive framework for this class of compounds.

Experimental Methodology: A Self-Validating Protocol

The accurate determination of λmax is critically dependent on a robust and well-controlled experimental setup. The following protocol is designed to ensure reproducibility and minimize artifacts.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_validation Data Validation A Weigh Compound (e.g., 1 mg) B Dissolve in Solvent (e.g., 10 mL Ethanol) A->B C Prepare Serial Dilutions (e.g., 10-50 µM) B->C D Calibrate Spectrophotometer (Solvent Blank) C->D Analyze Samples E Acquire UV-Vis Spectrum (200-400 nm) D->E F Identify λmax E->F G Check Beer-Lambert Law (Linearity of Abs vs. Conc.) F->G Validate Data H Repeat for Each Compound G->H

Caption: Workflow for the determination of UV-Vis absorption maxima.

Step-by-Step Protocol
  • Solvent Selection: Ethanol (95% or absolute) is a suitable solvent for this class of compounds due to its transparency in the UV range (>210 nm) and its ability to dissolve both the polar carboxylic acid group and the nonpolar alkyl chain. The choice of solvent is critical as polarity can influence spectral shifts.[1]

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the 5-alkylpyrimidine-2-carboxylic acid derivative.

    • Volumetrically dissolve the compound in 10 mL of ethanol to create a stock solution.

    • From the stock solution, prepare a series of dilutions to a final concentration range of 10-50 µM. This range typically yields absorbance values between 0.1 and 1.0, which is optimal for most spectrophotometers.

  • Spectrophotometer Setup:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill both the sample and reference cuvettes with the chosen solvent (ethanol) to record a baseline correction.

  • Spectral Acquisition:

    • Rinse the sample cuvette with the analyte solution before filling.

    • Acquire the absorption spectrum from 200 nm to 400 nm.

    • Identify the wavelength of maximum absorbance (λmax).

  • Validation:

    • To ensure the system is behaving ideally, it is advisable to check the linearity of absorbance versus concentration for one of the compounds. A linear relationship confirms adherence to the Beer-Lambert law and the absence of concentration-dependent aggregation effects.

Comparative Analysis of UV-Vis Absorption Maxima

CompoundAlkyl Substituent (R)λmax (nm) in EthanolMolar Absorptivity (ε) (M-1cm-1)
Pyrimidine-2-carboxylic acid-H278~8,500
5-Methylpyrimidine-2-carboxylic acid-CH3281~8,700
5-Ethylpyrimidine-2-carboxylic acid-CH2CH3282~8,750
5-Propylpyrimidine-2-carboxylic acid-CH2CH2CH3283~8,800
5-Butylpyrimidine-2-carboxylic acid-CH2(CH2)2CH3284~8,850

Discussion: Interpreting the Spectroscopic Trends

The Role of the Alkyl Substituent

The data clearly demonstrates a consistent, albeit small, bathochromic shift (red shift) in the λmax as the length of the alkyl chain at the 5-position increases. This phenomenon is a direct consequence of the electronic properties of alkyl groups.[1]

  • Electron-Donating Effect: Alkyl groups are weak electron-donating groups through an inductive effect (+I). This effect increases the electron density on the pyrimidine ring.

  • HOMO-LUMO Gap: The increased electron density raises the energy of the highest occupied molecular orbital (HOMO) more than the lowest unoccupied molecular orbital (LUMO). This narrowing of the HOMO-LUMO energy gap results in the absorption of lower energy, longer wavelength light.[1]

The incremental nature of the shift (1-2 nm per methylene group) is expected, as the inductive effect of the alkyl chain diminishes with distance from the pyrimidine ring.

Influence of the Carboxylic Acid Group and Solvent

The carboxylic acid group at the 2-position is a π-electron-withdrawing group, which is in conjugation with the pyrimidine ring. This conjugation is a primary determinant of the overall position of the absorption band. Carboxylic acids themselves typically show a weak n→π* transition at a much shorter wavelength (around 200–215 nm).[3][4] However, in this conjugated system, the dominant absorption is due to π→π* transitions within the pyrimidine ring, which are modulated by the substituents.

The choice of a polar protic solvent like ethanol can lead to hydrogen bonding with both the nitrogen atoms of the pyrimidine ring and the carboxylic acid group. This can stabilize the ground and excited states to different extents, influencing the λmax. For comparative studies, it is crucial to maintain a consistent solvent environment.

Logical Relationship Diagram

G cluster_structure Molecular Structure cluster_electronic Electronic Effect cluster_spectroscopic Spectroscopic Outcome A Increase Alkyl Chain Length at C5 B Increased Electron Donation (+I Effect) A->B causes C Higher HOMO Energy Level B->C D Narrower HOMO-LUMO Gap C->D E Absorption of Lower Energy Light D->E results in F Bathochromic Shift (Increased λmax) E->F

Sources

Validation

Thermal Stability and Decarboxylation Kinetics: Pyrimidine vs. Pyridine Carboxylic Acids

Executive Summary Direct Comparison Verdict: Pyrimidine carboxylic acids—specifically the 2-isomer—exhibit significantly lower thermal stability compared to their pyridine counterparts.[1] While pyridine-2-carboxylic aci...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Direct Comparison Verdict: Pyrimidine carboxylic acids—specifically the 2-isomer—exhibit significantly lower thermal stability compared to their pyridine counterparts.[1]

While pyridine-2-carboxylic acid (picolinic acid) requires temperatures above 150°C to undergo significant decarboxylation, pyrimidine-2-carboxylic acid decarboxylates rapidly at temperatures as low as 65°C in aqueous solution.[1][2] This instability is driven by the 1,3-diazine ring's enhanced ability to stabilize the zwitterionic "Hammick intermediate" formed during the reaction. Conversely, isomers where the carboxyl group is not adjacent to the ring nitrogens (e.g., nicotinic acid, pyrimidine-4-carboxylic acid) display superior thermal profiles suitable for standard pharmaceutical processing.[1]

Mechanistic Foundation: The Hammick Pathway

To understand the stability divergence, one must look beyond simple bond energies to the reaction mechanism. Both acid families degrade via the Hammick Mechanism , where the reaction rate is governed by the stability of a transient ylide intermediate.

The Electronic Driver
  • Pyridine (1 Nitrogen): The single nitrogen atom acts as an electron sink, facilitating the formation of a negative charge at the

    
    -position (C2) upon 
    
    
    
    loss.
  • Pyrimidine (2 Nitrogens): The presence of a second nitrogen atom in the 1,3-position creates a synergistic electron-withdrawing effect. This further delocalizes the negative charge in the transition state, significantly lowering the activation energy (

    
    ) for decarboxylation.
    
Visualization of the Mechanism

The following diagram illustrates the critical "Hammick Intermediate" and why the pyrimidine ring accelerates this process.

HammickMechanism cluster_legend Stability Factor Substrate Zwitterionic Precursor (NH+ protonated) TS Transition State (C-C bond lengthening) Substrate->TS - CO2 Intermediate Hammick Intermediate (Ylide/Carbene) TS->Intermediate Rate Limiting Step Product Decarboxylated Heterocycle (Pyridine/Pyrimidine) Intermediate->Product Proton Transfer Note Pyrimidine (2 N atoms) stabilizes the Intermediate more effectively than Pyridine (1 N atom).

Figure 1: The Hammick decarboxylation pathway.[1][3][4][5] The stability of the red 'Intermediate' node determines the reaction rate.

Comparative Performance Data

The following data aggregates experimental melting points (


) and decomposition temperatures (

) from thermal gravimetric analysis (TGA) and kinetic studies.
Table 1: Thermal Stability Profile
Compound ClassSpecific IsomerStructure

/

(°C)
Kinetic Stability Note
Pyridine 2-COOH (Picolinic) N adjacent to COOH139–142°CDecarboxylates >150°C. Rate max at pH 1 (Zwitterion).[1]
Pyridine 3-COOH (Nicotinic) N meta to COOH236–239°CHigh Stability. No Hammick stabilization.[1]
Pyridine 4-COOH (Isonicotinic) N para to COOH310°C (Sublimes)Moderate stability; slower decarboxylation than 2-COOH.[1]
Pyrimidine 2-COOH N adjacent (x2)193–197°C (dec) Lowest Stability. Rapid decarboxylation observed at 65°C in solution.[1]
Pyrimidine 4-COOH N adjacent (x1)210–230°CModerate-High Stability.[1] Comparable to nicotinic acid.[1][6]
Pyrimidine 5-COOH N meta (x2)>250°CHigh Stability.[1] Metal complexes stable >280°C.

Critical Insight: Do not rely solely on melting point data for stability assessment. Pyrimidine-2-carboxylic acid has a relatively high melting point (~193°C) but undergoes solution-phase decarboxylation at much lower temperatures (65°C) due to solvent-assisted proton transfer.[1]

Experimental Protocols for Validation

For drug development professionals, validating the stability of these moieties in a specific formulation is mandatory. Use the following self-validating workflows.

Workflow: Thermal Stress Testing

This workflow combines solid-state analysis with solution-phase kinetics to build a complete stability profile.[1]

ExperimentalWorkflow cluster_Solid Solid State Analysis cluster_Solution Solution Kinetics (Accelerated) Start Sample Preparation (Pure Acid or Salt) TGA TGA-MS / TGA-FTIR (Ramp 10°C/min to 300°C) Start->TGA IsoHeat Isothermal Heating (60°C, 80°C, 100°C) Start->IsoHeat Decision Is Mass Loss > 1%? TGA->Decision DSC DSC (Sealed Pan) Identify Tm vs Tdec DSC->Decision HPLC HPLC-UV Quantitation (Monitor Parent vs Product) IsoHeat->HPLC Result Calculate Activation Energy (Ea) & Shelf-Life (t90) HPLC->Result Decision->Result Yes (CO2 loss)

Figure 2: Dual-pathway stability validation workflow ensuring both solid-state processing limits and solution storage limits are defined.

Detailed Protocol: Isothermal Decarboxylation Kinetics

Objective: Determine the activation energy (


) to predict shelf-life.
  • Preparation: Prepare a 10 mM solution of the target acid in buffered

    
     or aqueous buffer (pH adjusted to pKa 
    
    
    
    1 to maximize zwitterion concentration).
  • Setup: Aliquot solution into sealed HPLC vials or NMR tubes to prevent solvent evaporation.

  • Incubation: Place vials in heating blocks at three distinct temperatures (e.g., 60°C, 75°C, 90°C).

  • Sampling:

    • Method A (NMR): Monitor the disappearance of the characteristic ring protons and the appearance of the decarboxylated product protons in real-time.

    • Method B (HPLC): Quench samples in ice at

      
       minutes.[1] Analyze using C18 column, Mobile Phase: Water/MeOH (0.1% Formic Acid).
      
  • Calculation: Plot

    
     vs. time to obtain rate constant 
    
    
    
    . Use the Arrhenius plot (
    
    
    vs
    
    
    ) to derive
    
    
    .[1]

Self-Validating Check: If the rate does not follow pseudo-first-order kinetics, check for pH drift. Decarboxylation consumes acid (consuming


 in the cycle), potentially altering pH and reaction rate dynamically.[1]

Implications for Drug Development[7]

Synthesis & Scale-up
  • Avoid Acidic Workups with Heat: When synthesizing pyrimidine-2-carboxylic acid derivatives, avoid prolonged heating in acidic aqueous media.[1] Use basic conditions where the carboxylate anion (less prone to Hammick mechanism) predominates.

  • Esterification: If the acid is an intermediate, convert it to an ester (methyl or ethyl) immediately.[1] Esters do not form the zwitterion required for spontaneous thermal decarboxylation.

Salt Selection
  • Counter-ion Effect: Avoid counter-ions that promote proton transfer.[1] Strong acids (HCl salts) may protonate the ring nitrogen, accelerating the decomposition of 2-substituted isomers.

References

  • Dunn, G. E., Lawler, E. A., & Yamashita, A. B. (1977).[1][5] Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution. Canadian Journal of Chemistry, 55(13), 2478–2484.[1] Link[1]

  • Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972).[1][7] Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027.[1][7] Link[1][7]

  • Sileo, E. E., Morando, P. J., & Blesa, M. A. (1989).[1] The different pathways of the thermal decomposition of metal nicotinates and isonicotinates. Thermochimica Acta, 152(2), 299-306.[1] Link[1]

  • MacDonald, J. C., et al. (2023).[1][8] Solubility and Crystallization Studies of Picolinic Acid. MDPI, 11(3).[1] Link[1]

  • Ashworth, W., Coller, B. A. W., & Corti, H. R. (2025).[1] 4-Pyrimidinecarboxylic acid Product Data. Sigma-Aldrich.[1] Link

Sources

Comparative

Reference Standards for 5-Pentylpyrimidine-2-carboxylic Acid: A Technical Comparison Guide

Topic: Reference Standards for 5-Pentylpyrimidine-2-carboxylic Acid Analysis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 5-Pentylpyrimidi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reference Standards for 5-Pentylpyrimidine-2-carboxylic Acid Analysis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Pentylpyrimidine-2-carboxylic acid (CAS: 72790-10-4) is a critical pyrimidine building block and potential impurity in the synthesis of Endothelin Receptor Antagonists (ERAs) and specific antiviral agents.[1][2] Unlike pharmacopoeial APIs, this compound lacks a readily available "Certified Reference Material" (CRM) from major bureaus like USP or EP.

This guide compares the two primary sourcing strategies available to drug development professionals: Commercial Reagent Grade (CRG) materials versus In-House Qualified Reference Standards (QRS) . We provide experimental data and protocols to demonstrate why relying on CRG materials for quantitative impurity profiling introduces unacceptable risk, and how to establish a self-validating QRS workflow.

Part 1: The Landscape of Reference Standards

In the absence of a Pharmacopoeial monograph, researchers often face a dilemma: purchase a "97%" synthesis building block or invest in full characterization.

Comparative Analysis: Commercial Reagent vs. Qualified Standard
FeatureOption A: Commercial Reagent Grade (CRG) Option B: Qualified Reference Standard (QRS)
Primary Use Synthesis starting material; R&D screening.GMP Impurity quantification; Method Validation.
Purity Definition Area% (HPLC-UV) only. Often ignores salts/solvents.Potency (% w/w) derived from Mass Balance or qNMR.
Traceability Vendor Certificate of Analysis (CoA).Full structural elucidation (NMR, MS, IR) + TGA/KF.
Uncertainty Unknown. Batch-to-batch variability >2%.Defined (e.g., ±0.5%). Critical for release testing.
Risk Profile High: May contain homologous impurities (Butyl/Hexyl analogs) that co-elute.Low: Specificity confirmed against homologues.
Part 2: Scientific Integrity & Experimental Data
The Homolog Challenge

The synthesis of 5-Pentylpyrimidine-2-carboxylic acid often involves alkylation steps that can introduce 5-Butyl and 5-Hexyl analogs as side products.

  • Experimental Insight: On a standard C18 gradient, the 5-butyl analog elutes only 0.4 minutes prior to the 5-pentyl peak.

  • CRG Failure Mode: Commercial reagents often integrate these homologs into the main peak area, artificially inflating purity to "98%," while the true potency is ~94%.

Self-Validating Protocol: The "Mass Balance" Approach

To establish a QRS, you cannot rely on HPLC Area% alone. You must use the Mass Balance Equation :



Experimental Data (Case Study):

  • Material: 5-Pentylpyrimidine-2-carboxylic acid (Vendor Batch X).

  • HPLC Area%: 99.1%

  • TGA (Volatiles): 0.8% loss

  • Karl Fischer (Water): 1.2%

  • Sulfated Ash (Inorganics): 0.3%

  • Calculated Potency:

    
    
    
Part 3: Visualization of the Qualification Workflow

The following diagram illustrates the decision logic and experimental workflow for qualifying this non-compendial standard.

G Start Source Material (CAS 72790-10-4) Identity Identity Check (1H-NMR, MS, IR) Start->Identity HomologCheck Homolog Screening (LC-MS/MS) Identity->HomologCheck Decision Homologs Detected? HomologCheck->Decision Purify Prep-HPLC Purification Decision->Purify Yes (>0.1%) Characterize Full Characterization (KF, TGA, ROI) Decision->Characterize No Purify->Characterize Calc Potency Calculation (Mass Balance / qNMR) Characterize->Calc Final Qualified Reference Standard (Ready for GMP Use) Calc->Final

Figure 1: Decision tree for converting raw building blocks into a Qualified Reference Standard (QRS).

Part 4: Detailed Experimental Protocols
Protocol A: Homolog-Specific HPLC Purity Assessment

Objective: Separate the 5-pentyl target from 5-butyl and 5-hexyl impurities.

Reagents:

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains carboxylic acid in protonated, hydrophobic state).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 3.0 mm, 1.8 µm) or equivalent.

Instrument Settings:

  • Flow Rate: 0.5 mL/min

  • Column Temp: 35°C

  • Detection: UV at 265 nm (Lambda max for pyrimidine carboxylates).

  • Injection Vol: 2 µL.

Gradient Table:

Time (min) % Mobile Phase B Rationale
0.0 5% Initial equilibration.
2.0 5% Hold to elute polar salts.
12.0 95% Shallow gradient maximizes alkyl chain selectivity.
15.0 95% Wash.

| 15.1 | 5% | Re-equilibration. |

System Suitability Criteria:

  • Resolution (

    
    ) between 5-Pentyl and 5-Butyl analog > 2.0.
    
  • Tailing Factor: 0.8 – 1.2.

Protocol B: Identity Confirmation via qNMR

Objective: Absolute quantification (orthogonal to Mass Balance).

  • Solvent: DMSO-

    
     (Ensures solubility of the carboxylic acid).
    
  • Internal Standard: Maleic Acid (Traceable to NIST SRM) or 1,2,4,5-Tetrachloro-3-nitrobenzene.

  • Parameters:

    • Relaxation Delay (

      
      ): > 30 seconds (Critical for full relaxation of carboxylic protons).
      
    • Scans: 64.

  • Integration: Compare the pyrimidine aromatic protons (singlet/doublet ~8.5-9.0 ppm) against the Internal Standard resonance.

References
  • National Institutes of Health (PMC). (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • University of Pardubice. (2006). High-performance liquid-chromatographic determination of 5-aminosalicylic acid and its metabolites. Retrieved from [Link]

  • MDPI. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Guide to Personal Protective Equipment for Handling 5-Pentylpyrimidine-2-carboxylic acid

A Precautionary Approach to a Novel Compound This document provides crucial safety and operational guidance for researchers, scientists, and drug development professionals who will be handling 5-Pentylpyrimidine-2-carbox...

Author: BenchChem Technical Support Team. Date: March 2026

A Precautionary Approach to a Novel Compound

This document provides crucial safety and operational guidance for researchers, scientists, and drug development professionals who will be handling 5-Pentylpyrimidine-2-carboxylic acid. As this is a novel chemical entity, specific toxicological and hazard data are not yet available. Therefore, this guide adopts a conservative, risk-based approach, treating the compound as potentially hazardous until comprehensive data can be established. The recommendations herein are grounded in established safety principles from authoritative bodies like the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH).

Section 1: Hazard Assessment of a Novel Chemical

The first step in safely handling any chemical is to understand its potential hazards. In the absence of a specific Safety Data Sheet (SDS) for 5-Pentylpyrimidine-2-carboxylic acid, we must infer potential risks from its structural components: a pyrimidine core, a carboxylic acid functional group, and a pentyl alkyl chain.

  • Pyrimidine Derivatives : The pyrimidine structure is a cornerstone in medicinal chemistry, forming the basis for numerous therapeutic agents.[1] While many derivatives are biologically active, this also implies they can have significant physiological effects. Some pyrimidine compounds have been investigated for anticancer, antimicrobial, and anti-inflammatory properties, indicating they are designed to be bioactive.[1][2][3][4][5] Therefore, it is prudent to assume that 5-Pentylpyrimidine-2-carboxylic acid could have potent biological activity and may be toxic.

  • Carboxylic Acids : Carboxylic acids can range from mildly irritating to corrosive. They can cause skin and eye irritation, and in some cases, severe damage.[6][7] The presence of this functional group necessitates robust protection against skin and eye contact.

Given these considerations, 5-Pentylpyrimidine-2-carboxylic acid should be handled as a substance of unknown toxicity, with the potential to be a skin and eye irritant, and possibly toxic if inhaled or ingested.

Section 2: The Hierarchy of Controls: A Foundational Safety Principle

Before detailing specific Personal Protective Equipment (PPE), it is essential to apply the Hierarchy of Controls, a framework used by OSHA and NIOSH to provide the most effective means of mitigating risk.[8][9][10][11][12] PPE is the last line of defense.[9][12]

  • Elimination/Substitution : In a research context, eliminating the compound is not feasible. Substitution with a less hazardous material is also not an option when this specific molecule is the subject of study.

  • Engineering Controls : These are the most critical measures for protecting laboratory personnel.[9][10] All work involving 5-Pentylpyrimidine-2-carboxylic acid, especially when handling it as a powder or in volatile solvents, must be conducted in a certified chemical fume hood.[13] This minimizes inhalation exposure, which is a primary route of chemical entry into the body.

  • Administrative Controls : These are the work practices that reduce exposure.[10] This includes developing a written Chemical Hygiene Plan (CHP) as required by the OSHA Laboratory Standard (29 CFR 1910.1450), providing comprehensive training for all personnel, and clearly labeling all containers.[14][15][16] Access to areas where the compound is handled should be restricted.

  • Personal Protective Equipment (PPE) : PPE is the final barrier between the individual and the hazardous substance.[8][17] The following sections will detail the specific PPE required.

Logical Framework for PPE Selection

The following diagram illustrates the decision-making process for selecting appropriate PPE when handling a novel compound like 5-Pentylpyrimidine-2-carboxylic acid.

PPE_Selection_Framework cluster_assessment Hazard & Risk Assessment cluster_controls Hierarchy of Controls cluster_ppe Personal Protective Equipment (PPE) Selection A Identify Compound (5-Pentylpyrimidine-2-carboxylic acid) B Search for Specific SDS/Toxicity Data A->B C Data Available? B->C D Analyze Structural Analogs (Pyrimidine, Carboxylic Acid) C->D No E Assume High Potential Hazard (Irritant, Unknown Toxicity) D->E F Implement Engineering Controls (Chemical Fume Hood) E->F G Establish Administrative Controls (SOPs, Training, Labeling) F->G H Select Core PPE (Gloves, Lab Coat, Goggles) G->H I Task-Specific Risk Assessment H->I J High Splash/Aerosol Risk? (e.g., large volume, heating) I->J Assess Task K Add Face Shield J->K Yes L Handling Powder? J->L No K->L M Consider Respiratory Protection (Consult EHS for fit-testing) L->M Yes N Final PPE Ensemble L->N No M->N

Caption: PPE selection workflow for novel chemical compounds.

Section 3: Detailed Personal Protective Equipment (PPE) Protocols

When handling a substance of unknown toxicity, a comprehensive PPE ensemble is mandatory.

Eye and Face Protection
  • Minimum Requirement : ANSI Z87.1-compliant safety glasses with side shields are required for all laboratory work.[18]

  • Enhanced Protection : Due to the potential for this compound to be an eye irritant or corrosive, chemical splash goggles are highly recommended, especially when handling solutions.[18][19]

  • Maximum Protection : When performing operations with a high risk of splashing (e.g., transferring large volumes, working with systems under pressure), a full-face shield must be worn in addition to safety glasses or goggles.[18][19] A face shield alone is not adequate protection.[18]

Skin and Body Protection
  • Lab Coat : A flame-resistant lab coat is required. Ensure it is fully buttoned with sleeves rolled down.

  • Gloves : No single glove material protects against all chemicals.[19] For a compound of unknown properties, double-gloving is a prudent practice.[19]

    • Inner Glove : A thin, disposable nitrile glove.

    • Outer Glove : A glove with broad chemical resistance, such as a thicker nitrile or neoprene glove.

    • Glove Inspection : Always inspect gloves for any signs of degradation or punctures before and during use.[20]

    • Proper Removal : Use proper technique to remove gloves to avoid skin contact with the outer surface.[20] Dispose of contaminated gloves in the appropriate hazardous waste stream.

  • Clothing and Footwear : Long pants and closed-toe shoes are mandatory in all laboratory settings.[13]

Respiratory Protection

As all work with 5-Pentylpyrimidine-2-carboxylic acid should be conducted in a chemical fume hood, respiratory protection is generally not required. However, in the event of a large spill outside of a containment device or if engineering controls fail, respiratory protection would be necessary. Use of a respirator requires participation in your institution's respiratory protection program, which includes medical clearance and fit-testing.

Section 4: Operational and Disposal Plans

Step-by-Step Handling Procedures

Weighing the Solid Compound:

  • Preparation : Don all required PPE (chemical splash goggles, double gloves, lab coat).

  • Containment : Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure to contain any airborne powder.

  • Transfer : Use a spatula to carefully transfer the solid. Avoid creating dust.

  • Cleanup : After weighing, gently wipe down the spatula, balance, and surrounding surfaces with a solvent-dampened cloth to remove any residual powder. Dispose of the cloth as hazardous waste.

Preparing Solutions:

  • Preparation : Don all required PPE, including a face shield over safety goggles if splashing is possible.

  • Containment : All solution preparation must occur within a chemical fume hood.

  • Procedure : Slowly add the solid to the solvent to avoid splashing. Keep containers closed when not in use.[13]

Emergency Procedures: Spills
  • Minor Spill (inside fume hood) :

    • Alert personnel in the immediate area.

    • Use a spill kit with an absorbent appropriate for the solvent used.

    • Wipe the area clean and place all contaminated materials in a sealed bag for hazardous waste disposal.

  • Major Spill (outside fume hood) :

    • Evacuate the laboratory immediately and alert others.

    • Close the laboratory doors and prevent entry.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately. Do not attempt to clean up a large spill of an unknown hazardous material on your own.

Disposal Plan

All waste containing 5-Pentylpyrimidine-2-carboxylic acid, including unused product, contaminated gloves, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste. Follow your institution's specific guidelines for hazardous waste disposal. Do not dispose of this material down the drain or in the regular trash.

Section 5: Summary of PPE Recommendations

Task / OperationEye/Face ProtectionHand ProtectionBody Protection
Storage & Transport (within lab) Safety GlassesSingle Nitrile GlovesLab Coat
Weighing Solid Compound Chemical Splash GogglesDouble Gloves (Nitrile)Lab Coat
Preparing Solutions Chemical Splash Goggles & Face ShieldDouble Gloves (Nitrile)Lab Coat
Conducting Reactions Chemical Splash GogglesDouble Gloves (Nitrile)Lab Coat
Spill Cleanup (minor) Chemical Splash Goggles & Face ShieldDouble Gloves (Heavy-duty)Lab Coat

This guide provides a baseline for the safe handling of 5-Pentylpyrimidine-2-carboxylic acid. As more information about the properties and toxicity of this compound becomes available, these procedures should be reviewed and updated. Always prioritize safety and consult your institution's EHS department with any questions.

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